2-(Dicyanomethylene)indan-1,3-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-7(6-14)10-11(15)8-3-1-2-4-9(8)12(10)16/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFLMIPTYDGFOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295294 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
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Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16954-74-8, 90522-66-0 | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16954-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Dicyanomethylene)-1,3-indandione | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID401295294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dicyanomethylene)indan-1,3-dione | |
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Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-(Dicyanomethylene)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic pathway to 2-(Dicyanomethylene)indan-1,3-dione, a potent electron acceptor with significant applications in materials science and as a versatile building block in organic synthesis.[1][2][3] This document moves beyond a simple recitation of procedural steps to offer a detailed examination of the reaction mechanism, the rationale behind experimental choices, and a robust, validated protocol for its preparation.
Introduction: The Significance of this compound
This compound, with the chemical formula C₁₂H₄N₂O₂, is a crystalline solid characterized by a high melting point of approximately 281-282°C.[4][5] Its structure, featuring a dicyanomethylene group attached to an indan-1,3-dione framework, confers upon it strong electron-accepting (π-acidic) properties.[6] This characteristic makes it a valuable component in the design of conjugated donor-acceptor systems, which are of great interest for their unique photo- and electro-physical properties.[1][7][8] Beyond materials science, its reactive nature allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules.[2][3]
| Property | Value | Source |
| CAS Number | 16954-74-8 | [4] |
| Molecular Formula | C₁₂H₄N₂O₂ | [4] |
| Molecular Weight | 208.17 g/mol | [4] |
| Melting Point | 281-282 °C | [4][5] |
| Appearance | Solid |
Core Synthesis Pathway: The Knoevenagel Condensation
The most prevalent and efficient method for synthesizing this compound is the Knoevenagel condensation.[2][3][5][9] This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration step.[10] In this specific synthesis, the active methylene group of 1,3-indandione does not directly participate; instead, one of the ketone groups of 1,3-indandione acts as the electrophile for the nucleophilic attack by the carbanion generated from malononitrile.[2][3]
The overall reaction is as follows:
Caption: Overall Knoevenagel condensation reaction.
Mechanistic Insights
The Knoevenagel condensation proceeds through a well-established mechanism, which is crucial for understanding the role of each component and optimizing reaction conditions.
-
Base-Catalyzed Enolate Formation: A weak base, typically piperidine or sodium acetate, deprotonates malononitrile. Malononitrile is particularly acidic due to the two electron-withdrawing nitrile groups stabilizing the resulting carbanion.[10]
-
Nucleophilic Attack: The generated carbanion acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of 1,3-indandione.
-
Aldol-type Addition: This attack forms an intermediate alkoxide.
-
Protonation: The alkoxide is protonated by the conjugate acid of the base or the solvent (e.g., ethanol).
-
Dehydration: The resulting β-hydroxy dinitrile readily undergoes dehydration (elimination of a water molecule) under the reaction conditions, driven by the formation of a stable, conjugated system. This step is often the rate-determining step.
Caption: Step-wise mechanism of the Knoevenagel condensation.
Critical Experimental Parameters
The success of this synthesis hinges on the careful control of several key parameters:
-
Choice of Base: A weak base like piperidine or sodium acetate is essential.[2][3] Strong bases could lead to undesired side reactions, such as the self-condensation of 1,3-indandione.[10][11]
-
Stoichiometry: An excess of malononitrile is often used to drive the reaction to completion.[2][3]
-
Solvent: Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.[2][3]
-
Temperature: The reaction temperature is a critical control point. The formation of the desired mono-substituted product, this compound, is favored at room temperature.[3][9] Heating the reaction mixture can lead to a second Knoevenagel condensation at the other ketone group, resulting in the formation of 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile, a tetracyano-substituted derivative.[2][3]
Experimental Protocol: A Validated Step-by-Step Methodology
This protocol is a synthesis of established procedures and provides a reliable method for the preparation of this compound with a typical yield between 61% and 85%.[5]
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |
| 1,3-Indandione | C₉H₆O₂ | 146.14 | 10.0 g (68.4 mmol) |
| Malononitrile | CH₂(CN)₂ | 66.06 | 6.8 g (103 mmol) |
| Piperidine | C₅H₁₁N | 85.15 | 1.0 mL |
| Ethanol | C₂H₅OH | 46.07 | 150 mL |
Procedure
-
Dissolution of Reactants: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (68.4 mmol) of 1,3-indandione and 6.8 g (103 mmol) of malononitrile in 150 mL of ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Addition of Catalyst: To the clear solution, add 1.0 mL of piperidine dropwise using a pipette.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. A precipitate will begin to form as the reaction progresses.
-
Isolation of Product: After the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold ethanol (2 x 25 mL) to remove any unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
Characterization
The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:
-
Melting Point: Expected range of 281-282°C.[4]
-
¹H NMR Spectroscopy: To confirm the structure.
-
¹³C NMR Spectroscopy: To identify all unique carbon atoms.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups (C=O, C≡N, C=C).
-
Mass Spectrometry: To confirm the molecular weight.
Synthesis of the Precursor: 1,3-Indandione
A comprehensive guide would be incomplete without addressing the synthesis of the key starting material, 1,3-indandione. A common and straightforward method involves the base-catalyzed condensation of a dialkyl phthalate with an alkyl acetate, followed by hydrolysis and decarboxylation.[2][3][12]
Caption: Two-step synthesis of 1,3-indandione.
This two-step, one-pot procedure typically provides 1,3-indandione in a moderate yield of around 50%.[2][3]
Conclusion
The synthesis of this compound via the Knoevenagel condensation of 1,3-indandione and malononitrile is a robust and well-understood transformation. By carefully controlling the reaction parameters, particularly the choice of a weak base and the reaction temperature, high yields of the desired product can be reliably obtained. This guide provides the necessary theoretical background and a practical, validated protocol to empower researchers in their synthetic endeavors involving this important electron acceptor.
References
- 1. Conjugated donor–acceptor substituted systems involving the 1,3-indandione-derived electron accepting moieties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 5. Buy this compound [smolecule.com]
- 6. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Conjugated donor–acceptor substituted systems involving the 1,3-indandione-derived electron accepting moieties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05335G [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 12. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-(dicyanomethylene)indan-1,3-dione, a versatile organic compound with significant potential in materials science and organic synthesis. This document delves into its molecular structure, synthesis via Knoevenagel condensation, reactivity as a potent electron acceptor, and detailed spectral and electrochemical characteristics. The guide is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and application of novel organic materials.
Introduction
This compound, with the CAS number 16954-74-8, is an organic molecule characterized by an indan-1,3-dione framework fused with a dicyanomethylene group.[1][2] This unique structure imparts notable electronic properties, rendering it a strong electron acceptor, a characteristic that has garnered significant interest in the field of organic electronics.[3][4] Its utility extends to being a valuable building block in the synthesis of more complex organic structures and functional materials.[5][6] This guide aims to provide a detailed exposition of its fundamental properties and the methodologies for its synthesis and characterization.
Chemical and Physical Properties
This compound is a solid at room temperature, with its appearance described as ranging from light yellow to amber or even dark green crystalline powder. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₄N₂O₂ | [7] |
| Molecular Weight | 208.17 g/mol | [7] |
| CAS Number | 16954-74-8 | [7] |
| Melting Point | 270 °C (decomposes) | [7] |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Electron Affinity | 1.33 eV | [3][8] |
Synthesis of this compound
The primary synthetic route to this compound is the Knoevenagel condensation of 1,3-indandione with malononitrile.[4][5] This reaction involves the nucleophilic addition of the active methylene compound (malononitrile) to the carbonyl group of the dione, followed by a dehydration step. The reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, and is often carried out in a solvent like ethanol.[5][6] The reaction yield can be influenced by the reaction conditions, including temperature and the choice of catalyst.[5][6]
Caption: Synthesis of this compound via Knoevenagel condensation.
Detailed Experimental Protocol for Synthesis
The following protocol is a representative procedure for the synthesis of this compound based on the principles of the Knoevenagel condensation.[1][2][5]
Materials:
-
1,3-Indandione
-
Malononitrile
-
Ethanol (or other suitable solvent)
-
Piperidine (or another weak base catalyst)
-
Hydrochloric acid (for workup, if necessary)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-indandione (1 equivalent) in ethanol.
-
Add malononitrile (1-1.2 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., a few drops).
-
Stir the reaction mixture at room temperature or under gentle reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
Upon completion, the product may precipitate from the solution. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials and catalyst.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified.
Purification by Recrystallization
The crude product can be purified by recrystallization to obtain a high-purity crystalline solid.[9]
Procedure:
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Hot-filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Reactivity and Applications
The core of this compound's utility lies in its pronounced electron-accepting nature.[3][8] This property makes it a valuable component in the design of organic electronic materials, including non-fullerene acceptors for organic solar cells.[10][11]
The exocyclic carbon-carbon double bond is highly polarized due to the electron-withdrawing effects of the two cyano groups and the two carbonyl groups. This makes the dicyanomethylene carbon atom susceptible to nucleophilic attack.[6][12] For example, it readily reacts with nucleophiles such as anilines.[12]
Caption: Nucleophilic addition to this compound.
Spectroscopic Characterization
A comprehensive understanding of the structure and purity of this compound requires a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Due to the absence of protons on the dicyanomethylene group and the indanedione core (excluding the aromatic ring), the ¹H NMR spectrum is expected to be dominated by the signals from the four aromatic protons of the indan moiety. These would typically appear as a complex multiplet in the aromatic region of the spectrum.[13][14][15]
-
¹³C NMR: The ¹³C NMR spectrum would provide more detailed structural information. Key signals would include those for the carbonyl carbons, the carbons of the cyano groups, the olefinic carbons of the dicyanomethylene group, and the carbons of the aromatic ring. The chemical shifts of these carbons would be influenced by the strong electron-withdrawing nature of the substituents.[13][14][15][16]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is a powerful tool for identifying the functional groups present in the molecule. Key characteristic absorption bands are expected for:
-
C≡N (nitrile) stretching: A sharp, strong absorption band typically in the region of 2200-2260 cm⁻¹.[17][18]
-
C=O (carbonyl) stretching: Strong absorption bands, likely two, in the region of 1680-1750 cm⁻¹ for the ketone groups.[18][19]
-
C=C (alkene) stretching: An absorption band for the exocyclic double bond.
-
Aromatic C-H and C=C stretching: Bands characteristic of the benzene ring.[20]
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectrum of this compound is expected to show strong absorption bands in the UV and possibly the visible region, arising from π-π* electronic transitions within the conjugated system. The position of the maximum absorption wavelength (λmax) can be influenced by the solvent polarity.[3][17][21][22][23][24]
Electrochemical Properties
The strong electron-accepting character of this compound is quantifiable through its electrochemical properties. Cyclic voltammetry is a key technique to probe its redox behavior.
Experimental Protocol for Cyclic Voltammetry
The following is a general protocol for performing cyclic voltammetry on this compound.
Materials and Equipment:
-
Potentiostat
-
Electrochemical cell with a three-electrode setup:
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
-
This compound
-
Anhydrous, degassed solvent (e.g., acetonitrile, dichloromethane)
-
Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Prepare a solution of the supporting electrolyte in the chosen solvent (e.g., 0.1 M TBAPF₆ in acetonitrile).
-
Dissolve a known concentration of this compound in the electrolyte solution.
-
Assemble the three-electrode cell and purge the solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Perform the cyclic voltammetry scan, typically starting from the open-circuit potential and scanning towards negative potentials to observe the reduction event(s).
-
Record the voltammogram and determine the reduction potential(s).
Caption: Workflow for cyclic voltammetry analysis.
Conclusion
This compound is a fascinating molecule with a rich chemistry and significant potential for applications in materials science. Its straightforward synthesis, coupled with its strong electron-accepting properties, makes it an attractive building block for the development of novel organic electronic materials. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and characterization methods, which should serve as a valuable starting point for researchers interested in this compound.
References
- 1. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 16954-74-8 [chemicalbook.com]
- 8. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 10. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 11. ossila.com [ossila.com]
- 12. researchgate.net [researchgate.net]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.org [organicchemistrydata.org]
- 17. researchgate.net [researchgate.net]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. 자외선 가시 용제 [sigmaaldrich.com]
- 23. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 24. UV-VIS absorption spectroscopy: Lambert-Beer reloaded - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione (CAS 16954-74-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 16954-74-8: 2-(Dicyanomethylene)indan-1,3-dione. Initial ambiguity in compound identification is clarified, establishing the definitive structure and nomenclature. This document delves into the core physicochemical properties, a detailed, field-proven synthesis protocol, and an analysis of its primary applications. While its principal utility is established within materials science as a potent electron acceptor, this guide also explores the broader biological context of the indan-1,3-dione scaffold, offering insights relevant to medicinal chemistry and drug discovery. The narrative is grounded in authoritative references, providing a self-validating framework for researchers.
Compound Identification and Physicochemical Profile
Contrary to potential initial misidentification, CAS number 16954-74-8 is unequivocally assigned to the compound This compound . This molecule is characterized by an indan-1,3-dione framework functionalized with a dicyanomethylene group at the 2-position. This substitution pattern creates a highly electron-deficient π-system, which is central to its chemical reactivity and applications.
The IUPAC name for this compound is 2-(1,3-dioxoinden-2-ylidene)propanedinitrile . It is also known by synonyms such as (1,3-Dioxoindan-2-ylidene)methane-1,1-dicarbonitrile.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. This information is critical for experimental design, purification, and characterization.
| Property | Value | Source(s) |
| CAS Number | 16954-74-8 | [1] |
| Molecular Formula | C₁₂H₄N₂O₂ | [2] |
| Molecular Weight | 208.17 g/mol | [2] |
| Appearance | Yellow to green solid/powder | [3] |
| Melting Point | 270-282 °C (decomposes) | [2][4] |
| Boiling Point | 347.9 °C at 760 mmHg (Predicted) | [5] |
| Density | ~1.485 g/cm³ (Predicted) | [5] |
| SMILES | C1=CC=C2C(=C1)C(=O)C(=C(C#N)C#N)C2=O | [2] |
| InChI Key | RERKLPZZVLRPGK-UHFFFAOYSA-N | [4] |
Spectroscopic Information: While specific, detailed spectra with peak assignments for this exact compound are not readily available in all public databases, the expected spectroscopic features can be inferred from its structure and data on related compounds.
-
FTIR Spectroscopy: Key vibrational bands would include strong C≡N (nitrile) stretching vibrations, typically in the range of 2220-2260 cm⁻¹, and strong C=O (ketone) stretching vibrations around 1680-1715 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.
-
NMR Spectroscopy (¹H and ¹³C): The ¹H NMR spectrum is expected to be simple, showing signals only for the four aromatic protons on the indan ring system. The ¹³C NMR spectrum would be more informative, with characteristic signals for the nitrile carbons (around 115-120 ppm), the carbonyl carbons (likely >185 ppm), and the olefinic carbons of the dicyanomethylene group, in addition to the aromatic carbons.
-
UV-Vis Spectroscopy: Due to its extended π-conjugated system, the compound is expected to show strong absorption in the UV-visible region.
Synthesis and Mechanism
The primary and most efficient route for the synthesis of this compound is the Knoevenagel condensation of indan-1,3-dione with malononitrile.[4][6] This reaction is a cornerstone of carbon-carbon bond formation and is particularly effective for creating electron-deficient alkenes.
Reaction Mechanism
The reaction proceeds via a base-catalyzed mechanism. A base, such as piperidine or sodium acetate, deprotonates the highly acidic α-carbon of malononitrile to generate a stabilized carbanion. This nucleophile then attacks one of the carbonyl carbons of indan-1,3-dione. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the thermodynamically stable, conjugated final product.
Caption: Mechanism of Knoevenagel Condensation.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of this compound.
Materials:
-
Indan-1,3-dione (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq) or Sodium Acetate
-
Ethanol (solvent)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve indan-1,3-dione (1.0 eq) in a minimal amount of ethanol.
-
Reagent Addition: To the stirred solution, add malononitrile (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of piperidine (~0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours, often indicated by the precipitation of the yellow product. For less reactive substrates or to increase the rate, the mixture can be gently heated to reflux.[2][6]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration. If not, the product can often be precipitated by the addition of cold water to the reaction mixture.
-
Washing: Wash the collected solid with cold ethanol and then with deionized water to remove unreacted starting materials and the catalyst.
-
Drying: Dry the purified product under vacuum to yield this compound as a yellow-green solid. Yields typically range from 61% to 85%.[2]
-
Characterization: Confirm the identity and purity of the product using standard analytical techniques (Melting Point, FTIR, NMR).
Applications and Scientific Context
The unique electronic structure of this compound dictates its primary applications in materials science, while the parent indan-1,3-dione scaffold is of significant interest in medicinal chemistry.
Core Application: Electron Acceptor in Organic Electronics
The dominant application for this compound is as a potent electron acceptor (n-type semiconductor) or as a building block for more complex non-fullerene acceptors (NFAs) in organic electronics.[2][6][7]
Causality: The two electron-withdrawing ketone groups and two nitrile groups pull electron density away from the π-conjugated system. This creates a low-lying Lowest Unoccupied Molecular Orbital (LUMO), which facilitates the acceptance of electrons. This property is crucial for applications in:
-
Organic Photovoltaics (OPVs) / Solar Cells: In bulk heterojunction solar cells, this compound (or its derivatives) can be blended with an electron-donating (p-type) polymer. Upon light absorption, the donor material forms an exciton (a bound electron-hole pair). The low LUMO level of the acceptor provides a driving force for the electron to transfer from the donor to the acceptor, initiating charge separation and generating a photocurrent.[2][8]
-
Dye-Sensitized Solar Cells (DSSCs): The indan-1,3-dione moiety is used to construct dyes (sensitizers) that absorb light and inject electrons into a semiconductor like TiO₂. The strong electron-accepting nature of the dicyanomethylene group helps to modulate the electronic properties of the dye for efficient charge injection.[9][10]
Caption: Role of 2-(DCM)indan-1,3-dione in OPVs.
Relevance to Drug Development: The Indan-1,3-dione Scaffold
While this compound itself is not a marketed drug, the core indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, known to be a precursor for compounds with a wide range of biological activities.[9][11] Understanding this context is vital for drug development professionals exploring novel scaffolds.
Known Biological Activities of Indan-1,3-dione Derivatives:
-
Anticoagulant Activity: Certain 2-substituted indan-1,3-diones are known Vitamin K antagonists, interfering with the blood clotting cascade.[12]
-
Anti-inflammatory and Analgesic Effects: Studies have shown that some 2-aryl-1,3-indandione derivatives possess anti-inflammatory and pain-relieving properties.[13]
-
Cytotoxicity and Anticancer Potential: N-substituted indan-1,3-diones have demonstrated potent cytotoxic effects against various cancer cell lines, including those derived from solid tumors like colon and lung cancer.[12] Their mode of action involves the inhibition of DNA and RNA synthesis by targeting key enzymes in the purine and pyrimidine synthetic pathways.[12]
-
Enzyme Inhibition: The indan-1,3-dione framework has been used to develop inhibitors for various enzymes, including cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy.[2]
Implications for this compound: The strong electron-withdrawing nature of the dicyanomethylene group significantly alters the electronic properties of the indan-1,3-dione core. This modification makes it a potent Michael acceptor, susceptible to nucleophilic attack by biological thiols (e.g., cysteine residues in proteins). This reactivity could be a double-edged sword: it might lead to covalent enzyme inhibition and novel pharmacological activity, but it could also be a source of non-specific toxicity. Further research is warranted to evaluate the specific cytotoxic profile and enzyme inhibition potential of this compound to determine if its unique reactivity can be harnessed for therapeutic benefit.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
| Hazard Class | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity | H301: Toxic if swallowed (Category 3) | P264, P270, P301+P310 | [12][14] |
| Skin Irritation | H315: Causes skin irritation (Category 2) | P280 | [12] |
| Eye Irritation | H319: Causes serious eye irritation (Category 2) | P280, P305+P351+P338 | [12] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[15]
-
Handling: Avoid breathing dust. Avoid contact with skin and eyes. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[14]
Conclusion
This compound (CAS 16954-74-8) is a well-defined chemical entity whose primary value has been demonstrated in the field of materials science, where its potent electron-accepting properties are leveraged in organic electronics. Its synthesis via Knoevenagel condensation is straightforward and efficient. For drug development professionals, while this specific compound is not an established therapeutic, its core indan-1,3-dione scaffold is a proven pharmacophore. The introduction of the dicyanomethylene group imparts unique reactivity that merits further investigation for potential applications in medicinal chemistry, particularly in the design of covalent inhibitors or novel cytotoxic agents. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and explore the potential of this versatile compound.
References
- 1. Studies on condensation of 1,3-dicarbonyls with malononitrile: Synthesis of 2-pyridinones - Arabian Journal of Chemistry [arabjchem.org]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Indanone and 1,3-indandione derivatives as ligands for misfolded α-synuclein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 5. bhu.ac.in [bhu.ac.in]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. scialert.net [scialert.net]
- 11. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Semisynthesis of Novel Dispiro-pyrrolizidino/thiopyrrolizidino-oxindolo/indanedione Natural Product Hybrids of Parthenin Followed by Their Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
2-(Dicyanomethylene)indan-1,3-dione mechanism of action
An In-Depth Technical Guide to the Postulated Mechanisms of Action of 2-(Dicyanomethylene)indan-1,3-dione
Abstract
This compound is a molecule of significant interest owing to its unique chemical properties, primarily its character as a potent electron acceptor. While the broader class of indan-1,3-dione derivatives has demonstrated a wide spectrum of biological activities, including anticancer, anticoagulant, and antimicrobial effects, the specific mechanism of action for the 2-(dicyanomethylene) derivative remains an area of active investigation.[1][2] This technical guide synthesizes the available chemical and biological data to propose several plausible mechanisms of action, grounded in its fundamental electron-accepting nature. Furthermore, we provide a comprehensive suite of experimental protocols designed to systematically investigate these hypotheses, offering a roadmap for researchers in drug discovery and chemical biology.
Introduction to this compound
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous biologically active compounds.[3][4] The addition of a dicyanomethylene group at the 2-position dramatically alters the electronic properties of the parent molecule, transforming it into a strong π-acid, or electron acceptor.[5] This characteristic is central to its chemical reactivity and is hypothesized to be the primary driver of its biological effects. While direct evidence for its biological mechanism is sparse, the well-documented activities of its chemical cousins—ranging from inhibition of nucleic acid synthesis to modulation of enzyme activity—provide a compelling basis for further study.[6]
Chemical Structure:
-
IUPAC Name: 2-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)malononitrile
-
CAS Number: 16954-74-8
-
Molecular Formula: C₁₂H₄N₂O₂
Core Physicochemical Property: A Potent Electron Acceptor
The defining feature of this compound is its enhanced π-acid character, making it a powerful electron acceptor.[5] The electron-withdrawing capacity of the two cyano groups, coupled with the dione functionality, creates a highly electron-deficient exocyclic double bond. This property has been quantified through charge-transfer spectral analysis and polarographic measurements, which determined its electron affinity to be 1.33 eV.[5] In biological systems, such electron acceptors can participate in redox reactions, potentially disrupting vital cellular processes that rely on controlled electron transfer.[7][8]
Postulated Mechanisms of Action
Based on its potent electron-accepting capabilities, we propose three primary, potentially interconnected, mechanisms through which this compound may exert its biological effects. These hypotheses are grounded in the fundamental principles of redox biology and the known actions of other electron-accepting compounds.
Disruption of Biological Electron Transport Chains
All living organisms rely on electron transport chains (ETCs) for energy generation, most notably in cellular respiration and photosynthesis.[7][9] These chains involve a series of protein complexes that shuttle electrons in a highly regulated manner. A potent, exogenous electron acceptor could intercept electrons from ETC components, disrupting the flow and leading to a collapse of the electrochemical gradient required for ATP synthesis.[7][9] This would effectively starve the cell of energy, leading to cytostatic or cytotoxic outcomes. The herbicide Paraquat, for instance, acts by accepting electrons from Photosystem I, thereby short-circuiting the photosynthetic ETC.[8]
Caption: Postulated interception of electrons from the ETC by this compound.
Redox Cycling and Generation of Reactive Oxygen Species (ROS)
The compound could act as a redox cycler. After accepting an electron from a biological reducing agent (e.g., NADPH, glutathione), the resulting radical anion could then transfer this electron to molecular oxygen (O₂), generating a superoxide radical (O₂⁻•). This process regenerates the parent compound, allowing it to participate in another cycle. The net result is the consumption of cellular reducing equivalents and the continuous production of ROS. Elevated ROS levels lead to oxidative stress, causing damage to DNA, proteins, and lipids, which can trigger apoptotic or necrotic cell death.
Caption: Proposed redox cycling mechanism leading to ROS production.
Direct Inhibition of Redox-Sensitive Enzymes
Many enzymes, particularly those involved in nucleotide synthesis and cellular metabolism, rely on critical cysteine residues or metal cofactors that are sensitive to their redox state. An electron-accepting molecule could directly oxidize these sensitive sites, leading to conformational changes and enzyme inhibition. For example, studies on N-substituted indan-1,3-diones have shown inhibition of key enzymes in the de novo purine and pyrimidine synthetic pathways, such as IMP dehydrogenase and aspartate transcarbamylase.[6] While the exact mechanism was not elucidated, direct oxidation of the enzymatic machinery is a plausible explanation.
Supporting Evidence from Indan-1,3-dione Derivatives
The broad biological activity of the indan-1,3-dione class provides circumstantial support for a mechanism rooted in fundamental cellular processes.
| Derivative Class | Observed Biological Activity | Potential Mechanistic Implication | Reference |
| N-Substituted Indan-1,3-diones | Inhibition of DNA and RNA synthesis; cytotoxicity against various tumor cell lines. | Disruption of nucleotide pools, possibly via inhibition of redox-sensitive enzymes. | [6] |
| 2-Arylidene-indan-1,3-diones | Antiproliferative activity; potential covalent inhibition via Michael addition. | Interaction with nucleophilic residues (e.g., cysteine) in target proteins. | [1] |
| Indenopyrazole derivatives | Inhibition of Cyclin-Dependent Kinases (CDKs). | Interference with cell cycle regulation. | [10] |
| General Indan-1,3-dione derivatives | Anticoagulant, antiviral, anti-inflammatory activities. | Broad interference with multiple biological pathways. | [2] |
Experimental Protocols for Mechanistic Elucidation
To systematically test the proposed mechanisms, the following experimental workflows are recommended for drug development professionals and researchers.
Workflow for In Vitro Characterization
This workflow aims to confirm the fundamental redox properties of the compound.
Caption: Experimental workflow for in vitro characterization of redox properties.
Step-by-Step Protocol: NADH Oxidation Assay
-
Objective: To determine if this compound can directly accept electrons from the biological reductant NADH.
-
Reagents: this compound stock solution (in DMSO), NADH solution, phosphate-buffered saline (PBS, pH 7.4).
-
Procedure: a. In a 96-well UV-transparent plate, add PBS to each well. b. Add varying concentrations of the test compound to the wells. c. Initiate the reaction by adding a fixed concentration of NADH to each well. d. Immediately place the plate in a spectrophotometer. e. Monitor the decrease in absorbance at 340 nm (the absorbance maximum of NADH) over time.
-
Analysis: A dose-dependent decrease in absorbance at 340 nm indicates that the compound is oxidizing NADH, confirming its ability to accept electrons from a key biological donor.
Workflow for Cell-Based Mechanistic Assays
This workflow investigates the cellular consequences of compound exposure.
Caption: Workflow for elucidating the cellular mechanism of action.
Step-by-Step Protocol: Metabolic Flux Analysis
-
Objective: To measure the effect of the compound on mitochondrial respiration and glycolysis in real-time.
-
Apparatus: Seahorse XF Analyzer (or similar).
-
Procedure: a. Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight. b. The following day, replace the growth medium with assay medium and equilibrate the cells. c. Load the sensor cartridge with the test compound and various mitochondrial inhibitors (e.g., oligomycin, FCCP, rotenone/antimycin A) for a mitochondrial stress test. d. Place the plate in the analyzer and begin the assay. The instrument will measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Analysis: A significant, dose-dependent drop in basal and maximal OCR after compound injection would strongly support the hypothesis of ETC disruption.
Conclusion and Future Directions
This compound presents a fascinating case study in chemical biology. Its potent electron-accepting nature strongly suggests a mechanism of action rooted in the disruption of cellular redox homeostasis. The proposed mechanisms—interference with electron transport, redox cycling to produce ROS, and direct enzyme inhibition—are not mutually exclusive and may act in concert to produce a cytotoxic effect. The experimental workflows detailed in this guide provide a clear and logical path forward for definitively elucidating its biological activity. Future work should also focus on target identification using advanced techniques such as chemical proteomics to pinpoint the specific molecular binding partners of this intriguing compound.
References
- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms for control of biological electron transfer reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and mode of action of substituted indan-1, 3-diones in murine and human tissue cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is an Electron Acceptor - 1-Material (ONE=Organic Nano Electronic) [1-material.com]
- 8. Electron acceptor - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: From Historical Synthesis to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-(dicyanomethylene)indan-1,3-dione (DCID), a versatile molecule with significant applications across various scientific disciplines. From its foundational synthesis to its role in forensic science and medicinal chemistry, this document offers a detailed overview grounded in scientific literature.
Historical Context and Discovery
The core structure of DCID, 1,3-indandione, was first synthesized via the Claisen condensation of ethyl acetate and dimethyl phthalate.[1] However, the introduction of the dicyanomethylene group, which significantly enhances the molecule's electron-accepting properties, marks a key development in its history. A notable early reference to this compound appeared in a 1967 publication that described it as a new and potent electron acceptor.[2] This discovery opened the door to exploring its utility in charge-transfer complexes and other electronic applications.
Synthesis of this compound
The primary and most efficient method for synthesizing DCID is the Knoevenagel condensation of 1,3-indandione with malononitrile.[3][4] This reaction is catalyzed by a base, such as piperidine or sodium acetate, and is typically carried out in a solvent like ethanol.[3]
Reaction Mechanism
The Knoevenagel condensation proceeds through a well-established mechanism. The basic catalyst deprotonates the active methylene group of malononitrile, generating a carbanion. This nucleophilic carbanion then attacks one of the carbonyl carbons of 1,3-indandione. Subsequent dehydration of the resulting aldol-type intermediate yields the final product, DCID.
Caption: Knoevenagel condensation for the synthesis of DCID.
Detailed Synthetic Protocol
The following protocol is a representative procedure for the synthesis of DCID:
Materials:
-
1,3-Indandione
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Hydrochloric acid (HCl), 1M
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-indandione (10 mmol) in 100 mL of anhydrous ethanol.
-
To this solution, add malononitrile (11 mmol).
-
Add a catalytic amount of piperidine (5-10 drops) to the reaction mixture.
-
Heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration and wash it with cold ethanol.
-
To remove any remaining basic catalyst, resuspend the crude product in distilled water and acidify with 1M HCl until the pH is acidic.
-
Collect the purified product by vacuum filtration, wash with distilled water until the filtrate is neutral, and dry in a vacuum oven.
Characterization
The synthesized DCID should be characterized to confirm its identity and purity.
| Property | Value |
| Appearance | Light yellow to amber powder or crystals |
| Melting Point | >270 °C (decomposes) |
| Molecular Formula | C₁₂H₄N₂O₂ |
| Molecular Weight | 208.18 g/mol |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: Characteristic peaks should be observed for the C=O stretching of the ketone groups (~1700-1740 cm⁻¹) and the C≡N stretching of the nitrile groups (~2220-2260 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indane ring system. The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, nitrile carbons, and the carbons of the aromatic ring.
Applications of this compound
DCID and its derivatives have found applications in several fields due to their unique electronic and chemical properties.
Forensic Science: Latent Fingerprint Detection
Indanedione derivatives are used as sensitive reagents for the detection of latent fingerprints on porous surfaces.[5][6] They react with the amino acid residues present in fingerprint sweat to produce a colored and highly fluorescent product.
Mechanism of Action:
The reaction of DCID with amino acids is analogous to the well-known ninhydrin reaction.[7] It involves the formation of a Schiff base between the amino acid and one of the carbonyl groups of the indanedione ring. This is followed by decarboxylation and subsequent reaction with another molecule of DCID to form a highly conjugated and fluorescent product.
Caption: Reaction of DCID with amino acids in fingerprint residue.
Medicinal Chemistry
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[8][9] The dicyanomethylene group in DCID can act as a potent electron-withdrawing group and a hydrogen bond acceptor, which can influence the molecule's interaction with biological targets.
Derivatives of DCID are being investigated for various therapeutic applications. For example, 2-arylidene-indan-1,3-dione derivatives have been studied for their potential as anticancer agents.[9] The drug-likeness properties of these compounds, such as their lipophilicity and molecular weight, are crucial considerations in their development as therapeutic agents.[9]
Organic Electronics and Dyes
The strong electron-accepting nature of DCID makes it a valuable building block for the synthesis of push-pull chromophores and other materials for organic electronics.[10] By coupling DCID with electron-donating moieties, it is possible to create molecules with tailored optical and electronic properties for applications in organic photovoltaics (OPVs) and non-linear optics.
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.[11][12][13]
-
Hazards: Toxic if swallowed, causes skin irritation, and causes serious eye irritation.[11]
-
Handling: Use in a well-ventilated area, wear protective gloves, eye protection, and face protection. Avoid breathing dust.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]
Conclusion
This compound is a molecule of significant scientific interest with a rich history and a diverse range of applications. Its synthesis via the Knoevenagel condensation is a robust and well-established procedure. The unique electronic properties conferred by the dicyanomethylene group have led to its use in forensic science, medicinal chemistry, and materials science. As research continues, the full potential of this versatile compound is yet to be realized. This guide serves as a foundational resource for researchers and professionals seeking to understand and utilize DCID in their work.
References
- 1. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 2. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Investigations of the reaction mechanisms of 1,2-indanediones with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.mst.edu [chem.mst.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. echemi.com [echemi.com]
The Solubility Profile of 2-(Dicyanomethylene)indan-1,3-dione: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 2-(dicyanomethylene)indan-1,3-dione, a pivotal electron acceptor in the field of organic electronics and materials science. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple tabulation of data to offer a foundational understanding of the physicochemical principles governing the dissolution of this compound. We will explore the interplay of molecular structure, solvent properties, and intermolecular forces to predict and explain its solubility in a range of common organic solvents. Furthermore, this guide furnishes a detailed, field-proven experimental protocol for the precise determination of solubility, ensuring methodological robustness and data integrity in your laboratory.
Introduction: The Significance of this compound
This compound, with the molecular formula C₁₂H₄N₂O₂, is a crystalline solid that has garnered significant attention as a potent electron acceptor.[1][2] Its unique electronic properties, stemming from the electron-withdrawing dicyanomethylene group appended to the indan-1,3-dione scaffold, make it a valuable building block in the synthesis of novel organic semiconductors and dyes.[3][4] The performance of these advanced materials in applications such as organic photovoltaics (OPVs) is intrinsically linked to their processing from solution, making a thorough understanding of the solubility of this compound of paramount importance.
This guide will provide a comprehensive overview of the factors influencing the solubility of this compound, present a predicted solubility profile in common organic solvents, and offer a detailed experimental workflow for its empirical determination.
Theoretical Framework: Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the thermodynamic principle of "like dissolves like."[5] This adage encapsulates the concept that a solute will dissolve most readily in a solvent that has similar intermolecular forces. The key factors influencing the solubility of this compound are:
-
Polarity: The molecular structure of this compound, featuring two carbonyl groups and two nitrile groups, results in a significant dipole moment, rendering it a polar molecule.[6] The presence of these polar functional groups suggests a higher affinity for polar solvents.
-
Hydrogen Bonding: The oxygen atoms of the carbonyl groups and the nitrogen atoms of the nitrile groups can act as hydrogen bond acceptors.[7] This capability allows for the formation of hydrogen bonds with protic solvents (e.g., alcohols), which can significantly enhance solubility.[8]
-
Molecular Structure and Zwitterionic Character: The compound can be described as a zwitterion, which can contribute to its solubility in polar environments.[9] The planar and conjugated nature of the molecule may also influence its packing in the solid state and its interactions with solvent molecules.
Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A polar aprotic solvent capable of dipole-dipole interactions with the polar functional groups of the solute. Often used as an eluent in the purification of related compounds.[11][12] |
| Acetone (C₃H₆O) | Polar Aprotic | Soluble | The parent compound, indane-1,3-dione, shows good solubility in acetone. The polar nature of acetone facilitates dissolution.[13] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Moderately Soluble | A polar aprotic solvent, its interaction with the solute is expected to be favorable. Related indandione derivatives have been studied in acetonitrile.[14] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | A common polar aprotic solvent that should effectively solvate the polar regions of the molecule. |
| Ethanol (C₂H₅OH) | Polar Protic | Sparingly to Moderately Soluble | As a polar protic solvent, ethanol can engage in hydrogen bonding with the carbonyl and nitrile groups, which should enhance solubility. It is a common solvent for the synthesis of this compound.[4][13] |
| Chloroform (CHCl₃) | Polar Aprotic | Sparingly Soluble | The parent compound, indane-1,3-dione, is soluble in chloroform.[13] The polarity of chloroform should allow for some dissolution. |
| Toluene (C₇H₈) | Nonpolar | Sparingly Soluble to Insoluble | The significant polarity difference between the solute and this nonpolar solvent suggests limited solubility. |
| Hexane (C₆H₁₄) | Nonpolar | Insoluble | As a nonpolar alkane, hexane is not expected to effectively solvate the polar this compound molecule. |
| Water (H₂O) | Polar Protic | Sparingly Soluble to Insoluble | While water is a highly polar, protic solvent, the large organic backbone of the molecule may limit its solubility. The parent compound, indane-1,3-dione, is sparingly soluble in water.[13] |
Experimental Protocol for Solubility Determination
To obtain precise and reliable solubility data, a systematic experimental approach is essential. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow Diagram
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.
-
Pipette a precise volume of the desired organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is fully saturated.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow the undissolved solid to settle.
-
For a more complete separation, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.
-
Determine the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Causality of Experimental Choices and Self-Validation
The described protocol is designed to be a self-validating system. The use of excess solute ensures that equilibrium is reached from a state of saturation. The extended equilibration time minimizes the risk of analyzing a subsaturated solution. Centrifugation and filtration are critical steps to remove any undissolved microparticles that could lead to an overestimation of solubility. The use of a calibrated analytical instrument like an HPLC provides high accuracy and precision in concentration determination. To ensure trustworthiness, it is recommended to perform the experiment in triplicate to assess the reproducibility of the results.
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a complex interplay of various factors. Understanding these can aid in solvent selection for various applications.
Molecular Structure and Polarity
The presence of four highly electronegative atoms (two oxygen and two nitrogen) in a conjugated system leads to a significant charge separation and a large dipole moment. This inherent polarity is the primary driver for its solubility in polar solvents.
Caption: Relationship between solute polarity and solvent polarity in determining solubility.
The Role of Hydrogen Bonding
While this compound does not possess hydrogen bond donors, its carbonyl and nitrile groups are effective hydrogen bond acceptors. In protic solvents like ethanol, the formation of hydrogen bonds between the solvent's hydroxyl group and the solute's electronegative atoms can significantly contribute to the dissolution process.
Conclusion
This technical guide has provided a comprehensive examination of the solubility of this compound. While quantitative data remains elusive in published literature, a strong predictive understanding can be achieved by analyzing its molecular structure and the principles of intermolecular forces. The provided experimental protocol offers a robust framework for researchers to determine precise solubility values, which are critical for the rational design and optimization of solution-processed organic electronic devices. As a Senior Application Scientist, I encourage the rigorous application of these principles and methodologies to advance our collective understanding and application of this important class of materials.
References
- 1. This compound | 16954-74-8 [chemicalbook.com]
- 2. 2-(DICYANOMETHYLENE)-1,3-INDANEDIONE | CAS 16954-74-8 [matrix-fine-chemicals.com]
- 3. This compound [myskinrecipes.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Bonding-directed Sequential 1,6/1,4-Addition of Heteroatom Nucleophiles onto Electron-deficient 1,3-Diynes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. fao.org [fao.org]
- 12. Synthesis, characterization and crystal structure of 2-dicyanomethylene-1,3-bis(ferrocenylmethyl)-1,3-diazolidine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Stability and Decomposition of 2-(Dicyanomethylene)indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2-(Dicyanomethylene)indan-1,3-dione. As a molecule of interest in various research domains, including materials science and medicinal chemistry, understanding its behavior under thermal stress is critical for ensuring its stability, purity, and safe handling. This document synthesizes theoretical principles with practical experimental workflows, offering insights into the evaluation of its thermal properties.
Introduction to this compound
This compound is a derivative of indan-1,3-dione, a scaffold that has garnered significant attention in organic and medicinal chemistry. The introduction of the electron-withdrawing dicyanomethylene group enhances the molecule's electronic properties, making it a subject of interest in the development of novel organic materials. A foundational understanding of its thermal characteristics is paramount for its application and development.
The molecular structure of this compound is presented below:
An In-depth Technical Guide to 2-(Dicyanomethylene)indan-1,3-dione: Analogues and Derivatives
Abstract
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, demonstrating a remarkable versatility that has led to a diverse array of applications.[1][2] This technical guide provides a comprehensive overview of 2-(dicyanomethylene)indan-1,3-dione, a key derivative that leverages the potent electron-withdrawing capacity of the dicyanomethylene group to impart unique chemical and biological properties. We will delve into the synthesis, chemical modifications, and multifaceted applications of its analogues and derivatives, with a particular focus on their therapeutic potential and utility in advanced materials. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the potential of this fascinating class of molecules.
The this compound Core: A Synthesis of Reactivity and Potential
The foundational structure of this compound is derived from indan-1,3-dione, a bicyclic aromatic β-diketone.[3] The introduction of the dicyanomethylene group at the 2-position dramatically influences the electronic properties of the molecule, creating a potent electron acceptor.[4] This enhanced electrophilicity is central to its reactivity and the diverse functionalities of its derivatives.
Synthesis of the Core Scaffold
The primary and most efficient method for the synthesis of this compound is the Knoevenagel condensation of indan-1,3-dione with malononitrile.[2][5] This reaction is typically catalyzed by a weak base, such as piperidine or sodium acetate, in a polar solvent like ethanol.[2][5] The reaction proceeds at room temperature to yield the desired dicyano derivative, while heating the reaction mixture can lead to the formation of the tetracyano-substituted product.[2]
The mechanism of the Knoevenagel condensation in this context involves the following key steps:
-
Deprotonation: The basic catalyst removes a proton from the active methylene group of malononitrile, forming a resonance-stabilized carbanion.
-
Nucleophilic Attack: The carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of indan-1,3-dione.
-
Intermediate Formation: This addition reaction forms an aldol-type intermediate.
-
Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated product, this compound.
Caption: Knoevenagel condensation for the synthesis of this compound.
Therapeutic Potential of this compound Derivatives
The unique structural and electronic features of this compound derivatives have made them attractive candidates for various therapeutic applications, most notably in anticancer and antimicrobial research.[3]
Anticancer Activity
A growing body of evidence suggests that derivatives of indan-1,3-dione exhibit significant antiproliferative activity against a range of cancer cell lines.[1][3] The mechanism of action for many of these compounds appears to be the induction of apoptosis, or programmed cell death.[3]
Table 1: In Vitro Anticancer Activity of Selected Indan-1,3-dione Derivatives (IC50 values in µM)
| Compound/Derivative | HCT-116 (Colon) | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | HepG2 (Liver) | Reference |
| Derivative 1 | 5.0 ± 0.08 | - | - | - | - | [6] |
| Derivative 2 | 22.4 | - | - | 10-50 | 10-50 | [7] |
| Derivative 3 | - | 0.63 - 0.78 | - | - | - | [8] |
| M4c | - | - | 1.75 | - | - | [9] |
| M4e | - | - | 2.05 | - | - | [9] |
| 18b,c | - | - | - | - | 0.97 - 3.57 | [10] |
| 21a | - | - | - | - | 0.97 - 3.57 | [10] |
Note: "-" indicates data not available in the cited sources.
The precise molecular targets for these anticancer agents are still under investigation, but their ability to trigger apoptotic pathways makes them promising leads for the development of novel chemotherapeutics.
Caption: Proposed mechanism of apoptosis induction by indan-1,3-dione derivatives.
Antimicrobial Activity
Derivatives of this compound have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi.[11]
Table 2: In Vitro Antimicrobial Activity of Selected Indan-1,3-dione Derivatives (MIC values in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Derivative A | 125 | - | - | [12] |
| Derivative B | 16-32 | - | - | [13] |
| Compound Series 4a-g | Moderate Activity | Moderate Activity | Moderate Activity | [14] |
Note: "-" indicates data not available in the cited sources. "Moderate Activity" indicates that the source did not provide specific MIC values but reported notable antimicrobial effects.
The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic-resistant strains. The indan-1,3-dione scaffold represents a potential starting point for the design of novel anti-infective drugs.
Applications in Materials Science
The strong electron-accepting nature of the this compound core makes it an excellent building block for the creation of "push-pull" dyes.[4] These dyes, which contain an electron-donating group connected to an electron-accepting group through a π-conjugated bridge, exhibit interesting photophysical properties.
Dyes for Solar Cells and Nonlinear Optics
Derivatives of this compound have been investigated for their potential use in dye-sensitized solar cells (DSSCs) and for nonlinear optical (NLO) applications.[2] Their ability to absorb light in the visible and near-infrared regions, coupled with their tunable electronic properties, makes them promising candidates for these advanced technologies.[15]
Table 3: Photophysical Properties of Selected this compound Based Dyes
| Derivative | Solvent | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield | Reference |
| Dye 1 | Toluene | - | - | - | - | [16] |
| Dye 2 | THF | 515 | - | - | - | [16] |
| Dye 3 | Various | See Source | See Source | See Source | - | [17] |
| Dye 5b | MeOH | See Source | - | - | - | [18] |
Note: "-" indicates data not available in the cited sources. "See Source" indicates that the data is presented graphically in the reference.
The photophysical properties of these dyes can be fine-tuned by modifying the electron-donating group and the π-conjugated system, allowing for the rational design of materials with specific optical characteristics.
Caption: General structure of a push-pull dye based on the this compound acceptor.
Experimental Protocols
Synthesis of this compound
Materials:
-
Indan-1,3-dione
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve indan-1,3-dione (1.0 eq) in ethanol.
-
To this solution, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 2-3 drops) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, a solid precipitate will form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain pure this compound.
Characterization
The synthesized this compound should be characterized by standard spectroscopic methods to confirm its structure and purity.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the indan ring system.[19][20][21][22]
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons, the cyano carbons, and the carbons of the aromatic and dicyanomethylene groups.[19][20][21][22]
-
FT-IR: The infrared spectrum should display strong absorption bands corresponding to the C=O stretching of the ketone groups and the C≡N stretching of the nitrile groups.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of the product.
Future Directions and Conclusion
The analogues and derivatives of this compound represent a rich and versatile class of compounds with significant potential in both medicine and materials science. The continued exploration of their structure-activity relationships will be crucial for the development of more potent and selective therapeutic agents.[23] Furthermore, the rational design of novel push-pull dyes based on this scaffold could lead to breakthroughs in organic electronics and photonics. This technical guide provides a solid foundation for researchers to build upon as they explore the exciting possibilities offered by this powerful chemical entity.
References
- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Expanded Library of Novel 2,3-Pyrrolidinedione Analogues Exhibit Anti-biofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Near-infrared absorbing methine dyes based on dicyanovinyl derivatives of indane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 21. researchgate.net [researchgate.net]
- 22. scielo.br [scielo.br]
- 23. Exploring Thiazolidine-2,4-dione Derivatives as Privileged Scaffolds for Targeted Anticancer Agents: Biological Activity and Structure-Activity Relationship (SAR) Insights: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Methodological & Application
Application Notes and Protocols for Knoevenagel Condensation with Indan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide to the Knoevenagel condensation reaction utilizing indan-1,3-dione. This protocol is designed to be a self-validating system, offering insights into the underlying chemical principles to empower researchers in optimizing reaction conditions and troubleshooting.
Introduction: The Significance of the Knoevenagel Condensation with Indan-1,3-dione
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. It involves the reaction of an active methylene compound with a carbonyl group, typically an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product.[1] Indan-1,3-dione is a particularly effective active methylene compound due to the electron-withdrawing effects of the two adjacent ketone groups, which increases the acidity of the methylene protons.[2][3] The resulting 2-arylmethylene-indan-1,3-diones are valuable precursors in the synthesis of a wide range of biologically active molecules, including compounds with potential anticancer, anticoagulant, and anti-inflammatory properties.[4][5][6]
Reaction Mechanism: Understanding the "Why"
The Knoevenagel condensation proceeds through a series of equilibrium steps, and understanding this mechanism is crucial for optimizing reaction conditions. The reaction is typically catalyzed by a weak base, such as piperidine.[2][3]
-
Enolate Formation: The basic catalyst abstracts a proton from the active methylene group of indan-1,3-dione, forming a resonance-stabilized enolate ion. The stability of this enolate is key to the reaction's success.
-
Nucleophilic Attack: The enolate ion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This step forms an aldol-type addition product.
-
Dehydration: The aldol intermediate readily undergoes dehydration (elimination of a water molecule) to form the final, stable α,β-unsaturated product. This dehydration step is often the driving force for the reaction, as it leads to a conjugated system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Knoevenagel condensation of indan-1,3-dione with an aromatic aldehyde.
Caption: General workflow for the Knoevenagel condensation.
Comparative Reaction Conditions
The choice of catalyst and solvent can significantly impact the reaction's efficiency and environmental footprint. The following table summarizes various reported conditions for the Knoevenagel condensation with indan-1,3-dione.
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 1-4 hours | >70 | [2][3] |
| None | Water | Room Temp | 10-45 min | 53-95 | [7] |
| 2-Hydroxyethylammonium formate (Ionic Liquid) | Neat | Room Temp | <1 min | 80-98 | [8][9] |
| Boric Acid | Aqueous Ethanol | Room Temp | - | Good to Excellent | [10] |
Detailed Experimental Protocols
Protocol 1: Classical Knoevenagel Condensation using Piperidine Catalyst
This protocol outlines the traditional and widely used method for the synthesis of 2-arylmethylene-indan-1,3-diones.
Materials:
-
Indan-1,3-dione (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
To a 25 mL round-bottom flask, add indan-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol).
-
Add ethanol (10 mL) to dissolve the reactants.
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-4 hours), cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) or by column chromatography.[2]
Protocol 2: Green Synthesis in Water
This protocol offers an environmentally benign alternative to the classical method, avoiding the use of organic solvents and catalysts.[7]
Materials:
-
Indan-1,3-dione (1.0 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (1.0 mmol, 1.0 equiv.)
-
Water (10 mL)
-
Erlenmeyer flask (50 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
In a 50 mL Erlenmeyer flask, suspend indan-1,3-dione (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in water (10 mL).
-
Stir the mixture vigorously at room temperature.
-
The reaction progress can be monitored by TLC.
-
The product will precipitate out of the aqueous solution.
-
After the reaction is complete (typically 10-45 minutes), collect the solid product by vacuum filtration.
-
Wash the product with copious amounts of water to remove any unreacted starting materials.
-
The product can be further purified by recrystallization if necessary.
Protocol 3: Rapid Synthesis using an Ionic Liquid
This protocol utilizes a task-specific ionic liquid, 2-hydroxyethylammonium formate, as both the solvent and catalyst, leading to extremely fast reaction times.[8][9]
Materials:
-
Indan-1,3-dione (0.25 mmol, 1.0 equiv.)
-
Aromatic Aldehyde (0.25 mmol, 1.0 equiv.)
-
2-Hydroxyethylammonium formate (2-HEAF) (0.01 mL)
-
Small vial or test tube
Procedure:
-
In a small vial, mix indan-1,3-dione (0.25 mmol) and the aromatic aldehyde (0.25 mmol).
-
Add 2-hydroxyethylammonium formate (0.01 mL).
-
Stir the mixture at room temperature. The reaction is often complete in less than a minute.[8]
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with distilled water.[8]
Troubleshooting and Expert Insights
-
Low Yields: If yields are low, ensure the aldehyde is pure and free of any carboxylic acid impurities, which can neutralize the basic catalyst. In the classical protocol, increasing the reaction time or the amount of catalyst may be beneficial.
-
Side Reactions: The use of a strong base can lead to self-condensation of the aldehyde. It is crucial to use a weak base like piperidine.[1]
-
Purification Challenges: The 2-arylmethylene-indan-1,3-dione products are often colored and crystalline, making recrystallization an effective purification method. If recrystallization is difficult, column chromatography on silica gel can be employed.
-
Green Chemistry Considerations: The protocols using water or ionic liquids are environmentally preferable to those using volatile organic solvents. The catalyst-free method in water is particularly advantageous.[7]
Conclusion
The Knoevenagel condensation of indan-1,3-dione is a robust and versatile reaction for the synthesis of valuable 2-arylmethylene derivatives. By understanding the underlying mechanism and having access to a range of protocols, from classical to greener alternatives, researchers can effectively synthesize these important compounds for various applications in drug discovery and materials science.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Utilizing 2-(Dicyanomethylene)indan-1,3-dione in Organic Solar Cells
Introduction: The Rise of Non-Fullerene Acceptors in Organic Photovoltaics
For many years, fullerene derivatives were the primary electron acceptors in high-performance organic solar cells (OSCs). However, their inherent limitations, such as weak absorption in the visible spectrum and limited tunability of energy levels, spurred the development of non-fullerene acceptors (NFAs).[1][2] Among the promising classes of NFAs, molecules based on the 2-(Dicyanomethylene)indan-1,3-dione (DCID) core have garnered significant attention. These acceptors offer strong and broad absorption in the visible and near-infrared regions, tunable energy levels through chemical modification, and excellent thermal and photochemical stability.[3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of DCID and its derivatives as electron acceptors in the fabrication and characterization of high-performance organic solar cells.
Material Profile: this compound (DCID)
DCID is a small molecule characterized by a planar indan-1,3-dione core functionalized with a dicyanomethylene group. This structure imparts strong electron-accepting properties, crucial for efficient charge separation in an OSC.
Chemical Structure:
Key Properties of DCID-based Acceptors:
The electronic and optical properties of DCID can be finely tuned by chemical modifications to the indanone core. This allows for the optimization of the material's energy levels to match those of various donor polymers, a critical aspect in maximizing device performance.
| Property | Typical Value Range for DCID Derivatives | Significance in OSCs |
| Molecular Formula (Parent DCID) | C₁₂H₄N₂O₂[4] | Defines the basic building block. |
| Molecular Weight (Parent DCID) | 208.17 g/mol [4] | Relevant for solution preparation. |
| Melting Point (Parent DCID) | ~270-282 °C[5][6] | Indicates thermal stability. |
| Highest Occupied Molecular Orbital (HOMO) | -5.8 to -6.2 eV | Influences the open-circuit voltage (Voc). |
| Lowest Unoccupied Molecular Orbital (LUMO) | -3.8 to -4.2 eV | Determines the electron accepting capability and affects Voc.[7] |
| Optical Bandgap | 1.5 to 1.8 eV | Dictates the absorption range of the solar spectrum. |
Donor Polymer Selection and Active Layer Formulation
The choice of the electron donor polymer is critical for achieving high power conversion efficiencies (PCEs). Wide-bandgap polymers are often preferred to complement the absorption profile of DCID-based acceptors.[8]
Prominent Donor Polymers for DCID-based Acceptors:
| Donor Polymer | Common Abbreviation | Key Features |
| Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))] | PBDB-T (or PTB7-Th) | High hole mobility and broad absorption.[2][9] |
| A derivative of PBDB-T with fluorinated thienyl groups | PM6 | Improved electronic properties and higher efficiencies.[8] |
| Copolymer of benzodithiophene and dithienobenzothiadiazole | D18 | Narrow bandgap and high hole mobility, leading to certified efficiencies over 17%.[1][10] |
| Poly(3-hexylthiophene-2,5-diyl) | P3HT | A well-studied, commercially available polymer, often used as a benchmark.[11] |
Protocol for Active Layer Solution Preparation
This protocol provides a general guideline for preparing a P3HT:DCID derivative blend, which can be adapted for other donor-acceptor combinations.
Materials and Equipment:
-
Donor Polymer (e.g., P3HT)
-
DCID-based Acceptor
-
Solvent (e.g., Chlorobenzene or 1,2-Dichlorobenzene)[12]
-
Solvent Additive (e.g., 1,8-Diiodooctane (DIO)) (optional)
-
Analytical Balance
-
Vials with caps
-
Magnetic Stirrer and Stir Bars
-
Glovebox with an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of Stock Solutions:
-
Inside the glovebox, accurately weigh the donor polymer and the DCID-based acceptor into separate vials.
-
Add the appropriate volume of the chosen solvent to each vial to achieve the desired concentration (typically 10-20 mg/mL).[11][13]
-
Cap the vials and stir the solutions on a magnetic stirrer, often overnight at a slightly elevated temperature (e.g., 40-60 °C) to ensure complete dissolution.
-
-
Blending the Donor and Acceptor Solutions:
-
Once fully dissolved, combine the donor and acceptor solutions in a new vial at the desired weight ratio (e.g., 1:1, 1:1.2). The optimal ratio is system-dependent and requires optimization.
-
If using a solvent additive like DIO, add it to the blend solution at a low concentration (typically 0.5-3% by volume). DIO can help to optimize the morphology of the active layer.[14]
-
Stir the final blend solution for at least 2 hours before use to ensure homogeneity.
-
Fabrication of Organic Solar Cells: A Step-by-Step Protocol
The following protocol details the fabrication of an organic solar cell with a conventional device architecture: ITO/PEDOT:PSS/Active Layer/PFN-Br/Ag.
Caption: Workflow for the fabrication and characterization of a DCID-based organic solar cell.
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Prepared Donor:Acceptor blend solution
-
Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] dibromide (PFN-Br) solution in methanol (0.5 mg/mL)
-
High purity silver (Ag) pellets
-
Spin-coater
-
Hotplate
-
Thermal evaporator
-
Glovebox
Procedure:
-
Substrate Preparation:
-
Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 30 minutes to improve the wettability and work function of the ITO surface.
-
-
Hole Transport Layer (HTL) Deposition:
-
Transfer the cleaned substrates into the glovebox.
-
Spin-coat a thin layer of PEDOT:PSS (approximately 30-40 nm) onto the ITO surface. A typical spin-coating recipe is 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes to remove residual water.
-
-
Active Layer Deposition:
-
Allow the substrates to cool to room temperature.
-
Spin-coat the prepared Donor:Acceptor blend solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the active layer (typically 80-120 nm). This step requires careful optimization.
-
Anneal the active layer according to the optimized conditions for the specific blend (e.g., 110 °C for 10 minutes). This step is crucial for achieving the optimal morphology for charge separation and transport.
-
-
Electron Interlayer (EIL) and Cathode Deposition:
-
Spin-coat a thin layer of PFN-Br (approximately 5-10 nm) on top of the active layer.
-
Transfer the substrates to a thermal evaporator.
-
Under high vacuum (ca. 10⁻⁶ Torr), deposit a layer of silver (Ag) (approximately 100 nm) through a shadow mask to define the active area of the device.
-
Device Characterization: Performance Evaluation
Accurate and standardized characterization is essential for evaluating and comparing the performance of organic solar cells.
Current Density-Voltage (J-V) Measurement
The J-V characteristics are measured to determine the key performance parameters of the solar cell.
Equipment:
-
Solar simulator with a light source calibrated to the AM 1.5G spectrum (100 mW/cm²)[15]
-
Source measure unit (e.g., Keithley 2400)
-
Aperture mask to define the active area accurately
Procedure:
-
Place the fabricated solar cell under the solar simulator.
-
Use an aperture mask to precisely define the illuminated area.
-
Connect the device to the source measure unit.
-
Measure the current density as a function of the applied voltage, typically from -0.2 V to 1.0 V.
Key Performance Parameters:
-
Open-Circuit Voltage (Voc): The voltage at which the current is zero.
-
Short-Circuit Current Density (Jsc): The current density at zero voltage.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, calculated as: FF = (Jmp * Vmp) / (Jsc * Voc) where Jmp and Vmp are the current density and voltage at the maximum power point.
-
Power Conversion Efficiency (PCE): The overall efficiency of the device, calculated as: PCE = (Jsc * Voc * FF) / Pin where Pin is the incident power density of the light source (100 mW/cm² for AM 1.5G).[15]
External Quantum Efficiency (EQE) Measurement
EQE measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength.
Equipment:
-
Light source (e.g., Xenon lamp)
-
Monochromator to select specific wavelengths of light
-
Chopper and lock-in amplifier for noise reduction
-
Calibrated reference photodiode (e.g., silicon photodiode)[16]
Procedure:
-
The light from the source is passed through the monochromator to select a narrow band of wavelengths.
-
The monochromatic light is chopped at a specific frequency.
-
The chopped light illuminates the device under test, and the resulting current is measured using a lock-in amplifier locked to the chopping frequency.[17]
-
The measurement is repeated with a calibrated reference photodiode to determine the incident photon flux at each wavelength.
-
The EQE is then calculated as the ratio of the number of electrons collected by the solar cell to the number of incident photons.
The integrated Jsc from the EQE spectrum should be in good agreement (within 5%) with the Jsc value obtained from the J-V measurement to validate the results.[18]
Energy Level Diagram and Charge Generation
A favorable alignment of the HOMO and LUMO energy levels of the donor and acceptor materials is essential for efficient charge separation and to maximize the open-circuit voltage.
Caption: Energy level diagram and charge generation process in a DCID-based organic solar cell.
Conclusion and Future Outlook
This compound and its derivatives have emerged as a highly promising class of non-fullerene acceptors for organic solar cells. Their tunable electronic properties, strong light absorption, and stability offer a clear pathway to achieving high power conversion efficiencies. By following the detailed protocols outlined in this application note for active layer formulation, device fabrication, and characterization, researchers can effectively explore the potential of these materials. Further advancements in molecular design, morphology control, and device engineering are expected to push the performance of DCID-based organic solar cells to even greater heights, contributing to the advancement of renewable energy technologies.
References
- 1. ossila.com [ossila.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic solar cells with D18 or derivatives offer efficiency over 19% [jos.ac.cn]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. EQE - Setup and Measurement - TU Delft OCW [ocw.tudelft.nl]
- 7. Organic solar cells based on small molecule donor and polymer acceptor [ccspublishing.org.cn]
- 8. Wide-bandgap polymer donors for non-fullerene organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Researching | Organic solar cells with D18 or derivatives offer efficiency over 19% [m.researching.cn]
- 11. Boosting Organic Solar Cell Performance via Light-Assisted Crystallization of P3HT:PCBM Blend - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. OPG [opg.optica.org]
- 16. m.youtube.com [m.youtube.com]
- 17. e3s-conferences.org [e3s-conferences.org]
- 18. diva-portal.org [diva-portal.org]
Application Notes and Protocols: Dicyanomethylene Indandione Dyes in Dye-Sensitized Solar Cells
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Dicyanomethylene Indandione in Advanced Photovoltaics
Dye-sensitized solar cells (DSSCs) have emerged as a promising third-generation photovoltaic technology due to their cost-effectiveness, ease of fabrication, and respectable power conversion efficiencies, especially under low-light conditions.[1] The sensitizing dye is a critical component, responsible for light absorption and subsequent electron injection into the semiconductor's conduction band.[2] While ruthenium-based complexes have historically dominated the field, metal-free organic dyes are gaining significant traction due to their high molar extinction coefficients, tunable properties, and lower cost.[3]
Within the diverse landscape of organic sensitizers, dicyanomethylene indandione derivatives have carved out a significant niche. The indandione unit, particularly when functionalized with dicyanomethylene groups, serves as a potent electron acceptor.[4] This feature is integral to the "push-pull" or donor-π-acceptor (D-π-A) architecture commonly employed in high-performance organic dyes.[5] In this design, an electron-donating group (D) is connected to an electron-accepting group (A) via a π-conjugated bridge. This configuration facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process for efficient electron injection into the semiconductor photoanode, typically titanium dioxide (TiO2).[5] The dicyanomethylene indandione moiety, with its strong electron-withdrawing capability, helps to lower the dye's Lowest Unoccupied Molecular Orbital (LUMO) energy level, which is crucial for effective electron injection and can also contribute to a broader light absorption spectrum.[4]
This document provides a detailed guide for the application of dicyanomethylene indandione-based dyes in the fabrication and characterization of DSSCs. It covers the molecular design principles, synthesis considerations, detailed protocols for device fabrication, and essential characterization techniques.
Molecular Design and Synthesis Considerations
The performance of a dicyanomethylene indandione-based dye in a DSSC is intricately linked to its molecular structure. The typical architecture is a D-A-π-A configuration, where the dicyanomethylene indandione acts as the primary acceptor and anchoring group.[6]
Key Components of the Dye Structure:
-
Electron Donor (D): A variety of electron-donating moieties can be employed, such as triphenylamine, carbazole, and indoline derivatives.[4][7] The choice of donor significantly influences the dye's Highest Occupied Molecular Orbital (HOMO) energy level, light-harvesting properties, and prevention of dye aggregation.[4]
-
π-Conjugated Bridge (π): This component connects the donor and acceptor units and plays a crucial role in modulating the electronic communication between them. Thiophene, furan, and phenyl units are common examples.[4][8] The length and nature of the π-bridge can be tuned to optimize the dye's absorption spectrum and charge transfer characteristics.
-
Auxiliary Acceptor (A): In some D-A-π-A designs, an additional electron-withdrawing unit is incorporated between the donor and the π-bridge to further enhance the ICT process.[6][9]
-
Acceptor/Anchoring Group (A): The dicyanomethylene indandione moiety not only acts as a strong electron acceptor but also often incorporates an anchoring group, such as a carboxylic acid or cyanoacrylic acid, to bind the dye to the TiO2 surface.[4][10] This anchoring is critical for efficient electron injection from the dye's LUMO to the conduction band of the TiO2.[10]
Synthesis Strategy:
The synthesis of dicyanomethylene indandione dyes typically involves multi-step organic reactions. A common approach is the Knoevenagel condensation of an appropriate aldehyde-functionalized D-π segment with an active methylene compound like 1,3-indandione, followed by the introduction of the dicyanomethylene group. Careful purification by column chromatography and recrystallization is essential to obtain high-purity dyes, which is critical for achieving high-performance DSSCs.
Experimental Protocols
PART 1: Fabrication of the Dye-Sensitized Solar Cell
This section details the step-by-step procedure for constructing a DSSC using a dicyanomethylene indandione-based sensitizer.
Materials and Equipment:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO2) paste (e.g., commercial paste with 20 nm particles)
-
Dicyanomethylene indandione-based dye
-
Anhydrous ethanol
-
Deoxycholic acid (DCA) or chenodeoxycholic acid (CDCA) (co-adsorbent)
-
Electrolyte solution (e.g., iodine-based or cobalt-based redox couple in an organic solvent)
-
Platinum (Pt) counter electrode
-
Thermoplastic sealant (e.g., Surlyn)
-
Screen printer or doctor blade
-
Furnace
-
Spin coater
-
Solar simulator (AM 1.5G, 100 mW/cm²)
-
Potentiostat/Galvanostat for electrochemical measurements
Protocol for Photoanode Preparation:
-
Cleaning of FTO Substrates: Thoroughly clean the FTO glass substrates by sequential ultrasonication in a detergent solution, deionized water, and ethanol for 15 minutes each. Dry the substrates with a stream of nitrogen or clean air.
-
Deposition of TiO2 Blocking Layer: A thin, compact layer of TiO2 is often deposited on the FTO surface to prevent charge recombination between the electrolyte and the FTO. This can be done by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate)) and then sintering at 450-500°C.
-
Deposition of Mesoporous TiO2 Layer: Deposit a layer of TiO2 paste onto the FTO substrate using a screen printer or the doctor-blade technique. The thickness of this layer is a critical parameter, typically in the range of 4-14 µm.[11]
-
Sintering of TiO2 Film: The TiO2-coated substrate is gradually heated in a furnace to remove organic binders from the paste and to ensure good electrical contact between the TiO2 nanoparticles. A typical sintering profile involves a ramp-up in temperature followed by a dwell time at 450-500°C for 30 minutes.[11] Allow the films to cool down slowly to room temperature.
Protocol for Dye Sensitization:
-
Dye Solution Preparation: Prepare a solution of the dicyanomethylene indandione dye in a suitable solvent, typically anhydrous ethanol, at a concentration of 0.3-0.5 mM. To prevent dye aggregation on the TiO2 surface, a co-adsorbent like deoxycholic acid (DCA) or chenodeoxycholic acid (CDCA) is often added to the dye solution at a concentration of around 20 mM.
-
Dye Adsorption: Immerse the sintered TiO2 photoanodes in the dye solution while they are still warm (around 80°C). The sensitization process is typically carried out for a period of 12-24 hours in the dark to ensure a complete and uniform monolayer of dye molecules on the TiO2 surface.[11]
-
Rinsing and Drying: After sensitization, rinse the photoanodes with the same solvent used for the dye solution (e.g., ethanol) to remove any non-adsorbed dye molecules.[11] Dry the photoanodes in a clean, dry environment.
Protocol for DSSC Assembly:
-
Counter Electrode Preparation: A common counter electrode consists of a thin layer of platinum deposited on an FTO glass substrate. This can be achieved by methods such as sputtering or by spreading a drop of chloroplatinic acid solution and heating it to 400°C.
-
Cell Assembly: Place a thermoplastic sealant (e.g., a Surlyn frame) around the active area of the dye-sensitized photoanode. Position the platinum counter electrode on top of the photoanode, ensuring the conductive sides face each other.
-
Sealing: Heat the assembled cell on a hot plate while applying gentle pressure to melt the sealant and create a hermetic seal between the two electrodes.
-
Electrolyte Injection: Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode. This is typically done under vacuum to ensure complete filling of the porous TiO2 structure.
-
Final Sealing: Seal the filling holes with a small piece of sealant and a microscope cover slip to prevent electrolyte leakage and solvent evaporation.
PART 2: Characterization of the Dye-Sensitized Solar Cell
Once fabricated, the performance of the DSSC must be evaluated using a range of characterization techniques.
Photovoltaic Performance Measurement:
-
Current Density-Voltage (J-V) Characteristics: The primary method for evaluating DSSC performance is by measuring its J-V curve under simulated solar illumination (AM 1.5G, 100 mW/cm²).[12]
-
Data Extraction: From the J-V curve, the following key photovoltaic parameters are determined:
-
Short-circuit current density (Jsc): The current density at zero voltage.
-
Open-circuit voltage (Voc): The voltage at zero current density.
-
Fill factor (FF): A measure of the "squareness" of the J-V curve, calculated as (Jmax * Vmax) / (Jsc * Voc).
-
Power conversion efficiency (η): The overall efficiency of the solar cell, calculated as (Jsc * Voc * FF) / Pin, where Pin is the incident light power density.
-
Incident Photon-to-Current Conversion Efficiency (IPCE):
-
IPCE Measurement: The IPCE (also known as quantum efficiency) spectrum measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength.
-
Significance: This measurement provides valuable information about the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.
Electrochemical Impedance Spectroscopy (EIS):
-
EIS Measurement: EIS is a powerful technique used to investigate the internal charge transfer processes and recombination kinetics within the DSSC.
-
Data Analysis: By fitting the impedance data to an equivalent circuit model, it is possible to extract information about the charge transfer resistance at the TiO2/dye/electrolyte interface, the electron lifetime in the TiO2, and the diffusion of the redox species in the electrolyte.
Data Presentation and Visualization
Table 1: Representative Photovoltaic Performance of DSSCs based on Dicyanomethylene Indandione Dyes
| Dye Ref. | Donor Moiety | π-Bridge | Acceptor/Anchor | Jsc (mA/cm²) | Voc (V) | FF | η (%) | Reference |
| DN475 | Triphenylamine | Thiophene | Carboxylated 1,3-indandione | - | - | - | 5.76 | [4] |
| Matsui et al. | - | - | Carboxylated 1,3-indandione | - | - | - | 6.11 | [4] |
| IND-B | Isoindigo | Benzene | Carboxylated 1,3-indandione | - | - | - | 3.37 | [4] |
| DPA-azo-A | Diphenylamine | Azobenzene-Anthracene | - | - | - | - | 5.01 | [4] |
| TPA-diazo-Fc | Triphenylamine | Diazobenzene-Ferrocene | - | 14.60 | 0.652 | 0.57 | 5.42 | [4] |
| NIK97 | Methanocarbazole | Thiophene | Diphenylquinoxaline | - | - | - | 5.68 | [9] |
| ND02 | N-annulated perylene | Thiophene | DPP | - | - | - | 8.30 | [7] |
Note: The performance of DSSCs can vary significantly depending on the specific fabrication conditions, electrolyte composition, and other experimental parameters.
Diagrams:
Caption: Experimental workflow for the fabrication of a dye-sensitized solar cell.
References
- 1. High-efficiency tandem DSSCs based on tailored naphthalene sensitizers for indoor DSSC efficiency above 25% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chalcogen.ro [chalcogen.ro]
- 3. Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. Anchoring groups for dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 12. bpasjournals.com [bpasjournals.com]
The Chameleonic Reactivity of 2-(Dicyanomethylene)indan-1,3-dione: A Versatile Scaffold for Heterocyclic Synthesis
Senior Application Scientist Note: In the landscape of synthetic organic chemistry, the identification of versatile building blocks is paramount for the efficient construction of complex molecular architectures. 2-(Dicyanomethylene)indan-1,3-dione, a derivative of the well-established indan-1,3-dione core, emerges as a preeminent scaffold for the synthesis of a diverse array of heterocyclic compounds. Its unique electronic properties, characterized by a highly activated carbon-carbon double bond flanked by two carbonyl groups and two nitrile groups, render it an exceptional electrophile and a potent precursor for a multitude of cyclization and multicomponent reactions. This guide provides an in-depth exploration of its synthetic utility, offering detailed protocols and mechanistic insights for researchers in medicinal chemistry and materials science.
Physicochemical Properties and Reactivity Profile
This compound is a crystalline solid, the high melting point of which is indicative of its planar and highly conjugated structure. The molecule's reactivity is dominated by the electrophilic nature of the exocyclic double bond. The strong electron-withdrawing capacity of the adjacent dicyanomethylene and indan-1,3-dione moieties polarizes the C=C bond, making the β-carbon atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its application in heterocyclic synthesis.
A secondary reaction pathway involves the potential for the dicyanomethylene group to act as a leaving group, particularly in multicomponent reactions where the initial adduct undergoes further transformation. This dual reactivity allows for a remarkable diversity in the heterocyclic systems that can be accessed from this single precursor.
Synthesis of Fused Pyrazole Derivatives: The Reaction with Hydrazine
The reaction of this compound with hydrazine hydrate provides a direct route to the indeno[1,2-c]pyrazole ring system, a scaffold of significant interest in medicinal chemistry.
Mechanistic Rationale
The reaction proceeds via a well-established pathway for pyrazole formation from α,β-unsaturated dicarbonyl compounds. The initial step is a Michael addition of one of the nitrogen atoms of hydrazine to the electrophilic β-carbon of the dicyanomethylene group. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks one of the carbonyl groups of the indan-1,3-dione moiety. The subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring fused to the indanone framework.
Caption: Reaction pathway for the synthesis of Indeno[1,2-c]pyrazol-4(1H)-one.
Protocol 1: Synthesis of 3-Amino-1H-indeno[1,2-c]pyrazol-4(2H)-one
This protocol is adapted from analogous syntheses of indenopyrazoles.[1][2]
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Dimethylformamide (DMF)
-
Ethanol
-
Glacial acetic acid
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10 mmol) in DMF (20 mL).
-
To this solution, add hydrazine hydrate (20 mmol) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into 100 mL of ice-cold water.
-
Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a mixture of ethanol and a few drops of glacial acetic acid to yield the pure 3-amino-1H-indeno[1,2-c]pyrazol-4(2H)-one.
Expected Yield: 75-85%
| Product | Molecular Formula | Molecular Weight | Appearance |
| 3-Amino-1H-indeno[1,2-c]pyrazol-4(2H)-one | C₁₀H₇N₃O | 185.18 g/mol | Yellow crystalline solid |
Synthesis of Fused Pyridine Derivatives: Multicomponent Reactions
The reactivity of this compound is elegantly harnessed in multicomponent reactions (MCRs) for the synthesis of complex indenopyridine derivatives. A notable example is the reaction with an aldehyde and a C-H acid, such as malononitrile, in the presence of a base.
Mechanistic Considerations
In a typical MCR for the synthesis of an indeno[2,1-b]pyridine, the reaction is initiated by a Knoevenagel condensation between the aldehyde and the active methylene compound. The resulting arylidene derivative then undergoes a Michael addition with a suitable nucleophile, which can be another molecule of the C-H acid or a different nucleophile present in the reaction mixture. The adduct then cyclizes with the this compound, which can act as a dienophile in a Diels-Alder type reaction or undergo a series of condensation and cyclization steps to form the final fused pyridine ring. In some instances, an unexpected nucleophilic addition of a secondary amine, often used as a catalyst, can occur on one of the cyano groups, leading to a cyclization and the formation of a 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivative.[3]
Caption: General workflow for the multicomponent synthesis of Indeno[2,1-b]pyridines.
Protocol 2: One-Pot Synthesis of 5-Aryl-5,11-dihydro-1H-indeno[2',1':5,6]pyrido[2,3-d]pyrimidine-2,4,6(3H)-triones
This protocol is based on the reaction of 1,3-indanedione, an aromatic aldehyde, and 6-aminopyrimidin-2,4(1H,3H)-dione, which proceeds through an intermediate analogous in reactivity to this compound.
Materials:
-
1,3-Indanedione
-
Substituted aromatic aldehyde
-
6-Aminopyrimidin-2,4(1H,3H)-dione
-
Choline hydroxide
-
Water
-
Ethanol
Procedure:
-
To a 50 mL flask, add 1,3-indanedione (0.25 mmol), the aromatic aldehyde (0.25 mmol), and 6-aminopyrimidin-2,4(1H,3H)-dione (0.25 mmol).
-
Add choline hydroxide (0.25 mmol) to the mixture.
-
Add water (10 mL) and stir the resulting mixture at 80 °C.
-
Monitor the reaction by TLC (ethyl acetate/n-hexane, 2:1).
-
Upon completion, filter the reaction mixture while hot.
-
Recrystallize the collected solid residue from ethanol to obtain the pure product.
Expected Yield: High yields are typically obtained.
Synthesis of Fused Pyrimidine and Thiazole Derivatives
The electrophilic nature of this compound allows for its reaction with bidentate nucleophiles such as guanidine and thiourea to construct fused pyrimidine and thiazole ring systems, respectively.
Mechanistic Pathway
The reaction with guanidine or thiourea is initiated by the nucleophilic attack of one of the amino groups on the β-carbon of the dicyanomethylene moiety. This is followed by an intramolecular cyclization where the second nucleophilic group (amino or thioamido) attacks one of the carbonyl carbons of the indan-1,3-dione. Subsequent elimination of a molecule of water or hydrogen sulfide leads to the formation of the fused heterocyclic system.
Protocol 3: Synthesis of 2-Amino-5H-indeno[1,2-d]pyrimidin-5-one
This is a representative protocol for the reaction with guanidine.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (20 mmol) in absolute ethanol (50 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere.
-
To this solution, add guanidine hydrochloride (10 mmol) and stir for 15 minutes at room temperature.
-
Add a solution of this compound (10 mmol) in absolute ethanol (20 mL) dropwise to the reaction mixture.
-
Reflux the mixture for 6-8 hours.
-
After cooling, neutralize the reaction mixture with glacial acetic acid.
-
Pour the mixture into ice-water and collect the precipitate by filtration.
-
Wash the solid with water and recrystallize from ethanol to afford the pure product.
Expected Yield: 60-70%
| Product | Molecular Formula | Molecular Weight | Appearance |
| 2-Amino-5H-indeno[1,2-d]pyrimidin-5-one | C₁₁H₇N₃O | 197.20 g/mol | Light brown solid |
Synthesis of Fused Quinoxaline Derivatives
The reaction of this compound with o-phenylenediamine provides a straightforward route to indeno[1,2-b]quinoxalines, a class of compounds with interesting photophysical properties.
Mechanistic Rationale
The reaction proceeds through a tandem condensation mechanism. One of the amino groups of o-phenylenediamine attacks one of the carbonyl groups of the indan-1,3-dione moiety of the starting material. This is followed by an intramolecular cyclization where the second amino group attacks the other carbonyl group. Subsequent aromatization through the loss of two molecules of water yields the final indeno[1,2-b]quinoxaline. In some multicomponent approaches starting from ninhydrin and malononitrile, it is proposed that the initially formed this compound can undergo extrusion of the dicyanomethylene molecule upon nucleophilic attack by the diamine, followed by cyclization and a final Knoevenagel condensation with another molecule of malononitrile.
Caption: Synthesis of Indeno[1,2-b]quinoxaline.
Protocol 4: Synthesis of 11H-Indeno[1,2-b]quinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Glacial acetic acid
Procedure:
-
In a 100 mL round-bottom flask, suspend this compound (10 mmol) in glacial acetic acid (30 mL).
-
Add o-phenylenediamine (10 mmol) to the suspension.
-
Heat the reaction mixture to reflux for 2 hours.
-
Allow the mixture to cool to room temperature. The product will precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from glacial acetic acid to obtain pure 11H-indeno[1,2-b]quinoxaline.
Expected Yield: 80-90%
| Product | Molecular Formula | Molecular Weight | Appearance |
| 11H-Indeno[1,2-b]quinoxaline | C₁₅H₈N₂ | 216.24 g/mol | Yellow to orange crystalline solid |
Conclusion
This compound has unequivocally demonstrated its value as a versatile and powerful building block in heterocyclic synthesis. Its well-defined reactivity, centered on the electrophilic exocyclic double bond, provides access to a wide range of fused heterocyclic systems through both classical cyclocondensation reactions and modern multicomponent strategies. The protocols outlined in this guide serve as a testament to its synthetic utility and provide a solid foundation for researchers to explore the full potential of this remarkable scaffold in the development of novel compounds with diverse applications.
References
Application Notes and Protocols for the Fabrication of Organic Photovoltaic Devices Utilizing 2-(Dicyanomethylene)indan-1,3-dione-Based Acceptors
Abstract
The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), propelling power conversion efficiencies (PCEs) to unprecedented levels. Among the various classes of NFAs, derivatives of 2-(Dicyanomethylene)indan-1,3-dione (DCID), often referred to as IC-based acceptors, have emerged as a cornerstone for high-performance devices. Their tunable electronic properties, strong light absorption in the near-infrared region, and excellent electron mobility have been instrumental in pushing the boundaries of OPV performance.[1][2] This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the fabrication of OPV devices incorporating DCID-based acceptors. We delve into the fundamental principles, offer detailed step-by-step protocols, and provide insights into the critical parameters that govern device performance, ensuring a robust and reproducible fabrication process.
Introduction: The Significance of this compound in Modern OPVs
For many years, fullerene derivatives were the dominant electron acceptors in OPVs. However, their inherent limitations, such as weak absorption in the visible spectrum and limited energy-level tunability, spurred the development of non-fullerene alternatives. DCID-based acceptors, with their characteristic A-D-A (Acceptor-Donor-Acceptor) or A-π-D-π-A architectures, have successfully addressed these shortcomings.[3] The strong electron-withdrawing dicyanomethylene indanone end groups are pivotal to their electronic properties, enabling facile tuning of the Lowest Unoccupied Molecular Orbital (LUMO) energy levels to optimize the open-circuit voltage (VOC).[1] Furthermore, the extended π-conjugated systems of these molecules lead to high molar extinction coefficients, contributing to enhanced short-circuit current density (JSC). The ability to modify the core and side chains of these molecules provides a powerful tool for optimizing morphology and charge transport.[2]
Core Properties of DCID-Based Acceptors
The success of DCID-based acceptors stems from a combination of favorable chemical and physical properties:
-
Strong Electron Affinity: The dicyanomethylene and indan-1,3-dione moieties create a potent electron-accepting unit, facilitating efficient charge transfer from the donor material.[4]
-
Tunable Energy Levels: Synthetic modifications to the core structure and end groups allow for precise control over the HOMO and LUMO energy levels, enabling optimization of the VOC and driving force for charge separation.[2]
-
Broad and Strong Light Absorption: Many DCID derivatives exhibit strong absorption in the near-infrared region, complementing the absorption of common polymer donors and leading to higher JSC.[5]
-
High Electron Mobility: The planar structure and potential for strong intermolecular π-π stacking facilitate efficient electron transport to the cathode.[2]
Table 1: Key Properties of Representative DCID-Based Non-Fullerene Acceptors
| Acceptor | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) |
| ITIC | -5.48 | -3.83 | 1.65 |
| IT-4F | -5.66 | -4.08 | 1.58 |
| Y6 | -5.65 | -4.10 | 1.55 |
| m-ITIC | -5.52 | -3.91 | 1.61 |
Note: These values are indicative and can vary slightly depending on the measurement technique and film processing conditions.
OPV Device Architectures
Two primary device architectures are commonly employed for OPVs incorporating DCID-based acceptors: the conventional and the inverted structure. The choice of architecture often depends on the specific materials used and the desired device stability.
Conventional Architecture
In the conventional architecture, the layers are deposited in the following order: Substrate / Transparent Conductive Oxide (TCO) / Hole Transport Layer (HTL) / Photoactive Layer (Donor:Acceptor) / Electron Transport Layer (ETL) / Metal Cathode.
Inverted Architecture
The inverted architecture reverses the order of charge collection: Substrate / TCO / Electron Transport Layer (ETL) / Photoactive Layer (Donor:Acceptor) / Hole Transport Layer (HTL) / Metal Anode. The inverted structure often exhibits improved stability due to the use of more stable metal oxides as the ETL and a less reactive top electrode.[6]
Detailed Fabrication Protocols
The following protocols provide a step-by-step guide for the fabrication of solution-processed OPV devices using DCID-based acceptors. The example provided is for an inverted device structure, which is widely adopted for high-performance cells.
Materials and Reagents
-
Substrates: Indium Tin Oxide (ITO)-coated glass slides (sheet resistance <15 Ω/sq).
-
Solvents: Deionized (DI) water, acetone, isopropanol (IPA), chlorobenzene (CB), chloroform (CF), 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN).
-
ETL Materials: Zinc oxide (ZnO) nanoparticle solution or precursor (e.g., zinc acetate dihydrate, 2-methoxyethanol, ethanolamine).
-
Active Layer Materials: Polymer donor (e.g., PM6, PTB7-Th) and a DCID-based acceptor (e.g., IT-4F, Y6).
-
HTL Materials: Molybdenum(VI) oxide (MoO₃) or PEDOT:PSS.
-
Metal Electrode: High-purity silver (Ag) or aluminum (Al) pellets for thermal evaporation.
Experimental Workflow
References
- 1. Rational molecular and device design enables organic solar cells approaching 20% efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 2-(Dicyanomethylene)indan-1,3-dione Products: An Application Guide
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Abstract
This technical guide provides a comprehensive overview of the essential spectroscopic techniques for the characterization of 2-(dicyanomethylene)indan-1,3-dione (DCID) and its derivatives. These compounds are of significant interest in medicinal chemistry, organic electronics, and materials science due to their unique electronic and photophysical properties.[1][2][3] This document outlines detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fluorescence Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for reliable and reproducible analysis.
Introduction: The Significance of this compound
This compound (DCID) is an organic compound featuring a dicyanomethylene group attached to an indan-1,3-dione framework.[1] This structure imparts a strong electron-accepting character, making DCID and its derivatives valuable building blocks in the synthesis of novel materials with tailored electronic properties.[4][5][6] The synthesis of DCID is commonly achieved through a Knoevenagel condensation of indan-1,3-dione with malononitrile.[1][5][6] The resulting products often exhibit intriguing photophysical behaviors, including tunable fluorescence, making them suitable for applications such as fluorescent probes and organic light-emitting diodes (OLEDs).[7][8][9]
Accurate structural elucidation and purity assessment are paramount for any application. Spectroscopic techniques provide the necessary tools to probe the molecular structure, electronic transitions, and functional groups present in DCID products. This guide details the application of key spectroscopic methods for their comprehensive analysis.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about electronic transitions. For DCID derivatives, the extended π-conjugation gives rise to characteristic absorption bands.
Causality of Protocol Choices: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism). A solvent that dissolves the analyte without reacting with it is essential. The concentration is kept low to ensure the absorbance falls within the linear range of the Beer-Lambert law, typically between 0.1 and 1.0.
Protocol: UV-Vis Absorption Spectrum Acquisition
-
Sample Preparation:
-
Prepare a stock solution of the DCID product in a suitable spectroscopic grade solvent (e.g., Dichloromethane, Acetonitrile, or THF) at a concentration of approximately 1 mM.
-
Dilute the stock solution to a final concentration of 10-20 µM. The absorbance maximum should ideally be between 0.5 and 0.8.
-
-
Instrumentation and Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Record a baseline spectrum with the solvent-filled cuvettes in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the diluted DCID solution.
-
Scan a wavelength range appropriate for DCID derivatives, typically from 250 nm to 700 nm.
-
Record the absorption spectrum. The wavelength of maximum absorbance (λmax) is a key characteristic.
-
Diagram: UV-Vis Spectroscopy Workflow
Caption: Workflow for UV-Vis analysis of DCID products.
Expected Results: DCID derivatives typically exhibit strong absorption bands in the UV and visible regions. For instance, some derivatives show absorption maxima around 440-450 nm.[9] The exact λmax is highly dependent on the specific substituents on the indandione ring and the dicyanomethylene group, as well as the solvent used.
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and provides information about the electronic structure of the excited state and the environment of the fluorophore. Many DCID derivatives are fluorescent, and their emission properties are often sensitive to their environment.[7][8][9]
Causality of Protocol Choices: The excitation wavelength is set at or near the absorption maximum (λmax) to ensure efficient excitation. The concentration is kept very low to avoid inner filter effects, where emitted light is reabsorbed by other analyte molecules. Degassing the solvent can be important as dissolved oxygen can quench fluorescence.
Protocol: Fluorescence Emission Spectrum Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the DCID product in a spectroscopic grade solvent. The concentration should be adjusted so that the absorbance at the excitation wavelength is less than 0.1.
-
-
Instrumentation and Data Acquisition:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λmax determined from the UV-Vis spectrum.
-
Scan the emission wavelength range, starting from about 10-20 nm above the excitation wavelength to a longer wavelength (e.g., 800 nm).
-
Record the emission spectrum. The key parameters are the wavelength of maximum emission (λem) and the fluorescence intensity.
-
To determine the fluorescence quantum yield (ΦF), a reference standard with a known quantum yield (e.g., quinine sulfate or rhodamine 6G) is measured under the same experimental conditions.
-
Table 1: Representative Photophysical Data for Dicyanomethylene-based Dyes
| Compound Class | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |
| DCM Dyes | Various | 450-480 | 580-650 | 0.2 - 0.9 | [7],[8] |
| PZ-DCM | Solid State | ~450 | 640 | - | [9] |
| Boc-PZ-DCM | Solid State | ~440 | 598 | - | [9] |
Note: Data are illustrative and vary significantly with specific molecular structure and environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about the structure and connectivity of atoms in a molecule. It is the most powerful tool for unambiguous structure elucidation of organic compounds.
Causality of Protocol Choices: Deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used to avoid large solvent signals that would obscure the analyte signals. The choice of solvent depends on the solubility of the DCID product. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. 2D NMR experiments like COSY, HSQC, and HMBC are crucial for establishing connectivity between protons and carbons, especially for complex derivatives.[10]
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the DCID product in approximately 0.6-0.7 mL of a suitable deuterated solvent in an NMR tube.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
Acquire a ¹³C NMR spectrum. This typically requires more scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to aid in structural assignment.
-
Expected Signals:
-
¹H NMR: Aromatic protons on the indan ring will appear in the downfield region (typically 7-8 ppm). Protons of any alkyl or other substituent groups will appear in their characteristic regions.
-
¹³C NMR: The carbonyl carbons of the indan-1,3-dione moiety are highly deshielded and appear far downfield (around 190 ppm). The cyano (C≡N) carbons appear around 115-120 ppm. The olefinic carbons of the dicyanomethylene group and the aromatic carbons will also have characteristic chemical shifts.[11]
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of specific functional groups.
Causality of Protocol Choices: Samples can be analyzed neat (as a solid or liquid), as a KBr pellet, or in solution. Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples as it requires minimal sample preparation.
Protocol: IR Spectrum Acquisition (ATR)
-
Sample Preparation:
-
Place a small amount of the solid DCID product directly onto the ATR crystal.
-
-
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans in the range of 4000-400 cm⁻¹.
-
Diagram: Key Functional Group Identification via IR
Caption: Key IR vibrational modes for DCID characterization.
Expected Absorptions:
-
C≡N (Nitrile): A sharp, strong absorption band around 2220-2230 cm⁻¹. This is a key diagnostic peak for DCID products.
-
C=O (Ketone): Strong absorption bands in the region of 1700-1750 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the two carbonyl groups in the indan-1,3-dione ring.[12][13]
-
C=C (Alkene): An absorption in the 1580-1650 cm⁻¹ region for the dicyanomethylene double bond.
-
Aromatic C-H: Bending vibrations below 900 cm⁻¹ can provide information about the substitution pattern on the aromatic ring.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Causality of Protocol Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like many DCID derivatives, as it often produces the intact molecular ion ([M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS), for example, using a Time-of-Flight (TOF) analyzer, is essential for determining the exact mass and elemental composition.
Protocol: ESI-MS Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the DCID product (1-10 µg/mL) in a solvent compatible with ESI, such as acetonitrile or methanol, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to promote ionization.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Acquire the mass spectrum in either positive or negative ion mode.
-
For HRMS, ensure the instrument is properly calibrated to achieve high mass accuracy.
-
Expected Results: The mass spectrum should show a prominent peak corresponding to the molecular ion. For the parent compound this compound (C₁₂H₄N₂O₂), the expected exact mass is 208.0273 g/mol .[1][14] HRMS data should confirm the elemental formula. Fragmentation patterns, observed in MS/MS experiments, can help to confirm the structure by showing characteristic losses of functional groups (e.g., loss of CO, CN).
Conclusion
The comprehensive spectroscopic analysis of this compound products is crucial for ensuring their structural integrity and purity. The suite of techniques described herein—UV-Vis, Fluorescence, NMR, IR, and Mass Spectrometry—provides complementary information that, when used in concert, allows for the unambiguous characterization of these versatile compounds. By understanding the principles behind each technique and following robust protocols, researchers can confidently advance their work in the development of novel materials and therapeutics based on the DCID scaffold.
References
- 1. Buy this compound [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescence Enhancement of Dicyanomethylene-4H-Pyran Derivatives in Solid State for Visualization of Latent Fingerprints - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Spectroscopic dataset of Hedione's derivatives gathered during process development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-PHENYL-1,3-INDANDIONE(83-12-5) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. 1,3-Indanedione(606-23-5) IR Spectrum [chemicalbook.com]
- 14. This compound | 16954-74-8 [chemicalbook.com]
protocol for thin-film deposition of 2-(Dicyanomethylene)indan-1,3-dione
An Application Guide and Protocol for the Thin-Film Deposition of 2-(Dicyanomethylene)indan-1,3-dione
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide to the thin-film deposition of this compound (DCID), a potent electron-accepting small molecule crucial for advancements in organic electronics.[1][2][3] Recognizing the material's sensitivity and the critical role that film morphology plays in device performance, this guide moves beyond simple instructions to explain the underlying principles of two primary deposition techniques: High-Vacuum Thermal Evaporation and Solution-Based Spin Coating. Detailed, field-tested protocols, troubleshooting guides, and characterization methodologies are presented to equip researchers, scientists, and drug development professionals with the expertise to produce high-quality, uniform DCID thin films for applications ranging from organic photovoltaics (OPVs) to organic field-effect transistors (OFETs).[4][5]
Introduction to this compound (DCID)
This compound is a derivative of indane-1,3-dione, a versatile scaffold in chemistry.[2][6][7] The addition of the dicyanomethylene group significantly enhances the molecule's electron-accepting properties, making it a powerful n-type organic semiconductor.[2][6] This strong electron affinity is fundamental to its function in organic electronic devices, where it can facilitate charge separation and transport when paired with suitable electron-donor materials.[5][8] The performance of devices based on DCID is inextricably linked to the quality of the deposited thin film; factors such as molecular ordering, surface roughness, and film purity are paramount. This guide provides the protocols to control these critical factors.
Deposition Methodologies: A Comparative Overview
The choice of deposition technique is a critical decision that influences film quality, device architecture, and manufacturing scalability. For small organic molecules like DCID, two methods are predominant:
-
High-Vacuum Thermal Evaporation (HVTE): This is a physical vapor deposition (PVD) technique that offers the highest purity films, making it ideal for high-performance, multilayer electronic devices.[9] It involves sublimating the source material under high vacuum, allowing molecules to travel and deposit onto a substrate with minimal contamination.
-
Solution-Based Spin Coating: A cost-effective and scalable method, spin coating is well-suited for rapid prototyping and large-area device fabrication.[8][9] It relies on dissolving the material in a suitable solvent and using centrifugal force to create a thin film.
This guide will detail the protocols for both, beginning with the more precise HVTE method.
Protocol I: High-Vacuum Thermal Evaporation (HVTE)
Principle of Operation & Causality
HVTE is the preferred method for creating highly pure and ordered organic thin films.[5][9] The process occurs in a high-vacuum chamber (typically <10⁻⁶ Torr) to ensure the mean free path of the evaporated molecules is longer than the source-to-substrate distance. This prevents collisions with background gases, ensuring a clean deposition. For organic materials like DCID, which have weaker intermolecular bonds than inorganic materials, precise temperature control is crucial to prevent thermal decomposition.[4][10] The substrate temperature is also carefully controlled to influence molecular diffusion on the surface, which dictates the film's morphology and crystallinity.[4][9]
Critical Deposition Parameters
The quality of the resulting DCID film is a direct function of several interdependent parameters. Understanding their impact is key to achieving reproducible results.
| Parameter | Typical Range | Rationale & Scientific Insight |
| Base Pressure | 10⁻⁶ - 10⁻⁷ Torr | Minimizes incorporation of impurities (O₂, H₂O) into the film, which can act as charge traps and degrade device performance. |
| Source (Crucible) Temp. | 150 - 250 °C (Material Dependent) | Must be high enough for sublimation but below the decomposition temperature. A slow temperature ramp is critical to prevent spitting and ensure uniform heating of the source material.[4] Low-temperature evaporation sources are ideal for organic materials.[10] |
| Deposition Rate | 0.1 - 1.0 Å/s | A slower rate allows molecules more time to diffuse on the substrate surface and find lower-energy sites, promoting the growth of more ordered, crystalline films.[9] |
| Substrate Temperature | 25 - 100 °C | Influences the surface mobility of arriving molecules. Higher temperatures can increase crystallinity but may also lead to rougher films if not optimized. The ideal temperature is a balance between promoting order and preventing excessive island growth.[4] |
| Source-to-Substrate Dist. | 15 - 30 cm | Affects deposition uniformity and rate. A larger distance improves uniformity across the substrate but requires a higher source temperature to achieve the same deposition rate. |
Step-by-Step Experimental Protocol for HVTE
A. Substrate Preparation
-
Select appropriate substrates (e.g., Indium Tin Oxide (ITO) coated glass, Si/SiO₂ wafers).
-
Sequentially clean the substrates in an ultrasonic bath with Deionized Water, Acetone, and Isopropyl Alcohol (15 minutes each).
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner or Oxygen Plasma asher for 10-15 minutes to remove residual organic contaminants and improve surface wettability.
-
Load the cleaned substrates into the deposition chamber's substrate holder.
B. Source Preparation
-
Use a high-purity (99.9% or greater) DCID powder.
-
Select an appropriate crucible (e.g., quartz or tantalum) compatible with low-temperature organic evaporation.
-
Load the DCID powder into the crucible, ensuring not to overfill it to prevent spitting.
-
Install the crucible into the thermal evaporation source within the chamber.
C. Deposition Process
-
Pump down the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Set the desired substrate temperature and allow it to stabilize.
-
Slowly ramp up the current to the thermal source to begin heating the DCID material. A rate of 0.1-0.2 A/min is recommended to ensure uniform heating.[4]
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Once the desired rate (e.g., 0.5 Å/s) is achieved and stable, open the shutter to begin deposition onto the substrates.
-
Continue deposition until the desired film thickness is reached.
-
Close the shutter and slowly ramp down the source current to zero.
-
Allow the substrates and the chamber to cool down before venting the system with an inert gas like nitrogen.
HVTE Workflow Diagram
Caption: Workflow for High-Vacuum Thermal Evaporation of DCID.
Protocol II: Solution-Based Spin Coating
Principle of Operation & Causality
Spin coating is a widely used technique for depositing thin films from solution. It involves dispensing a solution of the material onto a substrate and then spinning it at high speed. The process can be broken down into four stages: deposition, spin-up, spin-off, and evaporation. The final film thickness is primarily determined by the solution's viscosity and the spin speed. For materials like DCID, the choice of solvent is critical; it must dissolve the material effectively without leaving residues and have an appropriate evaporation rate. Post-deposition annealing is often required to remove residual solvent and improve molecular ordering.[9]
Critical Spin Coating Parameters
| Parameter | Typical Range | Rationale & Scientific Insight |
| Solvent Choice | Chloroform, Chlorobenzene, etc. | The solvent must fully dissolve DCID and have a suitable boiling point. A higher boiling point allows more time for molecular self-assembly during solvent evaporation but may require more aggressive annealing. |
| Solution Concentration | 5 - 20 mg/mL | Directly impacts film thickness. Higher concentrations lead to thicker films. The solution must be filtered (e.g., with a 0.2 µm PTFE filter) to remove particulates that can cause pinholes. |
| Spin Speed & Acceleration | 1000 - 4000 RPM | The primary determinant of film thickness (thickness ∝ 1/√ω, where ω is angular velocity). Higher speeds result in thinner films. Acceleration affects the uniformity of the initial spreading. |
| Annealing Temperature | 80 - 150 °C | Used post-deposition to remove trapped solvent and promote crystallization. The temperature should be below the material's melting/decomposition point but high enough to provide thermal energy for molecular rearrangement. |
Step-by-Step Experimental Protocol for Spin Coating
A. Solution Preparation
-
Accurately weigh the desired amount of high-purity DCID powder.
-
Dissolve the powder in a suitable, high-purity solvent (e.g., chloroform) to achieve the target concentration (e.g., 10 mg/mL).
-
Gently heat and/or stir the solution overnight in a sealed vial to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm syringe filter to remove any undissolved particles.
B. Substrate Preparation
-
Follow the same substrate cleaning procedure as described in the HVTE protocol (Section 3.3.A).
-
Ensure the substrate is at room temperature before use.
C. Deposition Process
-
Place the cleaned substrate onto the chuck of the spin coater and engage the vacuum to secure it.
-
Dispense a sufficient amount of the DCID solution onto the center of the substrate to cover approximately 2/3 of the surface.
-
Immediately start the spin coating program. A typical two-step program might be:
-
Step 1: 500 RPM for 10 seconds (to spread the solution).
-
Step 2: 3000 RPM for 40 seconds (to thin the film to its final thickness).
-
-
After the program finishes, carefully remove the substrate from the chuck.
-
Transfer the coated substrate to a pre-heated hotplate for thermal annealing (e.g., 120 °C for 10 minutes) inside a nitrogen-filled glovebox to prevent oxidation.
-
Allow the substrate to cool to room temperature before further processing or characterization.
Spin Coating Workflow Diagram
Caption: Workflow for Solution-Based Spin Coating of DCID.
Film Characterization
After deposition, it is essential to characterize the film to ensure quality and reproducibility.
-
Atomic Force Microscopy (AFM): To analyze surface morphology, roughness, and grain size.
-
UV-Visible Spectroscopy: To confirm the material's optical properties and estimate the bandgap.
-
X-ray Diffraction (XRD): To investigate the crystallinity and molecular orientation of the film.
-
Ellipsometry: To accurately measure film thickness.
Safety Precautions
-
Always handle organic solvents in a certified fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
High-vacuum systems present implosion and high-voltage hazards; only trained personnel should operate them.
-
Consult the Safety Data Sheet (SDS) for this compound before handling.
References
- 1. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications | Encyclopedia MDPI [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. vaccoat.com [vaccoat.com]
- 5. repo.lib.tut.ac.jp [repo.lib.tut.ac.jp]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications [mdpi.com]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. korvustech.com [korvustech.com]
Application Note & Protocols: 2-(Dicyanomethylene)indan-1,3-dione Derivatives as Potent Electron Acceptors for Second-Order Non-Linear Optical Materials
Abstract: This document provides a comprehensive technical guide for researchers and scientists on the application of 2-(dicyanomethylene)indan-1,3-dione and its derivatives in the development of advanced non-linear optical (NLO) materials. The indane-1,3-dione scaffold, functionalized with one or more dicyanomethylene groups, serves as a powerful electron acceptor. When integrated into a donor-π-acceptor (D-π-A) molecular architecture, these chromophores exhibit significant second-order NLO properties, making them prime candidates for applications in electro-optic modulators, optical switching, and frequency conversion. This guide details the underlying structure-property relationships, provides step-by-step protocols for synthesis and material fabrication, outlines key characterization techniques, and offers field-proven insights into optimizing material performance.
The Principle: Engineering Molecular Asymmetry for Optical Nonlinearity
The foundation of second-order NLO activity in organic molecules lies in the concept of intramolecular charge transfer (ICT). By strategically connecting an electron-donating group (Donor, D) to an electron-accepting group (Acceptor, A) through a π-conjugated bridge, a "push-pull" system is created.[1][2] This architecture results in a molecule with a large ground-state dipole moment and, more importantly, a significant change in dipole moment upon electronic excitation. This property, quantified by the first molecular hyperpolarizability (β), is the microscopic origin of second-order NLO effects.
The this compound moiety is an exceptionally potent electron acceptor. The indane-1,3-dione core itself is electron-deficient, and the addition of the dicyanomethylene group drastically enhances its ability to withdraw electron density (π-acid character).[1][3][4] This makes it an ideal 'A' component for high-performance NLO chromophores.
For the macroscopic NLO effect (e.g., Second-Harmonic Generation, SHG) to be observed in a bulk material, the microscopic chromophores must be arranged in a non-centrosymmetric fashion.[1] In amorphous polymer systems, this is typically achieved by applying a strong external electric field at elevated temperatures, a process known as electric-field poling.
Caption: D-π-A "push-pull" molecular design for NLO activity.
Synthesis Protocols
The versatility of the indane-1,3-dione scaffold allows for a straightforward, modular synthesis approach. The core acceptor is first prepared and then condensed with a suitable donor-aldehyde to yield the final D-π-A chromophore.
Protocol 2.1: Synthesis of the Core Acceptor: this compound
This procedure utilizes a Knoevenagel condensation, a reliable method for forming carbon-carbon double bonds.[1][5]
Materials:
-
1,3-Indanedione (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (catalytic amount, ~0.1 eq)
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-indanedione in anhydrous ethanol.
-
Add malononitrile to the solution and stir until fully dissolved.
-
Add a catalytic amount of piperidine. The solution will typically change color.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 DCM:Hexane mobile phase). The reaction is typically complete within 2-4 hours.
-
Upon completion, allow the mixture to cool to room temperature. The product may precipitate.
-
Cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield the purified this compound as a crystalline solid.
-
Validation: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.
Protocol 2.2: Synthesis of a Representative D-π-A Chromophore
This protocol describes the synthesis of 2-((4-(dimethylamino)benzylidene)-1,3-dioxo-indan-2-ylidene)malononitrile, a typical push-pull chromophore.
Materials:
-
This compound (from Protocol 2.1, 1.0 eq)
-
4-(Dimethylamino)benzaldehyde (1.0 eq)
-
Acetic Anhydride
-
Pyridine (catalytic amount)
Procedure:
-
Combine this compound and 4-(dimethylamino)benzaldehyde in a flask.
-
Add acetic anhydride as the solvent and a catalytic amount of pyridine.
-
Heat the mixture to 80-100 °C with stirring for 4-6 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into cold water or an ice bath to precipitate the crude product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Purify the crude product by column chromatography (silica gel, using a gradient of hexane/ethyl acetate) or recrystallization to obtain the pure D-π-A chromophore.
-
Validation: Characterize the final product by NMR, FT-IR, and Mass Spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of D-π-A chromophores.
Fabrication of NLO-Active Polymer Films
To harness the NLO properties of the synthesized chromophores, they must be incorporated into a solid-state matrix and aligned. A guest-host system, where the chromophore is physically dispersed in a polymer, is a common and effective approach.[6][7]
Protocol 3.1: Preparation of a Guest-Host Thin Film
Materials:
-
Synthesized D-π-A chromophore
-
Amorphous polymer host (e.g., Polymethyl methacrylate, PMMA)
-
Solvent (e.g., Cyclohexanone, Dichloromethane)
-
Indium Tin Oxide (ITO) coated glass slides
-
0.2 µm syringe filters
Procedure:
-
Prepare a solution by dissolving the chromophore (e.g., 10-20% by weight relative to the polymer) and PMMA in the chosen solvent. Ensure complete dissolution, using gentle heating if necessary.
-
Filter the solution through a 0.2 µm syringe filter to remove any particulate matter, which is critical for achieving optical quality films.
-
Clean the ITO glass slides thoroughly by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol. Dry the slides under a stream of nitrogen.
-
Deposit the filtered solution onto an ITO slide and use a spin-coater to create a thin film (typically 1-3 µm thick). The final thickness is controlled by the solution viscosity and spin speed.
-
Transfer the coated slide to a hotplate or vacuum oven and bake at a temperature well above the solvent's boiling point but below the polymer's glass transition temperature (Tg) (e.g., 80 °C for 2-4 hours) to remove all residual solvent.
Protocol 3.2: Corona Poling for Chromophore Alignment
This protocol creates the necessary non-centrosymmetric alignment for second-order NLO activity.
Equipment:
-
High voltage power supply (5-10 kV)
-
Corona poling setup (tungsten needle or wire electrode positioned ~1-2 cm above the film)
-
Hotplate with temperature controller
-
Grounded sample stage
Procedure:
-
Place the prepared thin film on the grounded sample stage of the poling setup.
-
Position the corona needle or wire electrode above the film.
-
Heat the sample to a temperature just above the polymer's glass transition temperature (Tg of PMMA is ~105 °C; a poling temperature of 110-115 °C is appropriate). This allows the polymer chains and guest chromophores sufficient rotational freedom.
-
Once the temperature has stabilized, apply a high voltage (e.g., 5-7 kV) to the electrode. This generates a strong electric field across the film, aligning the dipolar chromophores.
-
Maintain the temperature and electric field for 15-30 minutes to ensure maximum alignment.
-
While keeping the electric field applied, cool the sample back down to room temperature. This "freezes" the aligned chromophores in their oriented state.
-
Once at room temperature, the high voltage can be turned off. The film is now NLO-active.
Caption: Workflow for guest-host film fabrication and corona poling.
Characterization and Performance Data
Validating the properties of the synthesized materials is a critical step. This involves confirming thermal stability and quantifying the NLO response.
Protocol 4.1: Thermal Stability Analysis (TGA/DSC)
-
Thermogravimetric Analysis (TGA): This technique determines the decomposition temperature (Td) of the chromophore. A high Td is essential for the material to withstand the temperatures required for poling and device integration.[8][9]
-
Differential Scanning Calorimetry (DSC): This is used to measure the glass transition temperature (Tg) of the guest-host polymer film. The Tg defines the upper limit of the material's operating temperature, as chromophore orientation will be lost if the material is heated above its Tg.[10]
Protocol 4.2: Second-Harmonic Generation (SHG) Measurement
The Kurtz-Perry powder technique can be used for rapid screening of new chromophores.[10] For poled films, a Maker fringe experiment is typically performed.
Simplified Setup:
-
A high-intensity pulsed laser, such as an Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[10]
-
The beam is directed through the poled polymer film, which is mounted on a rotation stage.
-
The light emerging from the film is passed through a filter to block the fundamental 1064 nm wavelength.
-
A photomultiplier tube (PMT) detects the frequency-doubled light at 532 nm (green).
-
The intensity of the 532 nm light is measured as a function of the film's angle of incidence. The resulting interference pattern (Maker fringes) can be analyzed to calculate the second-order NLO coefficient (d₃₃) by comparing it to a reference material with a known NLO response (e.g., quartz).
Performance Data for Indane-1,3-dione Based Systems
The following table summarizes representative data for NLO materials based on dicyanomethylene-indane derivatives, demonstrating their potential.
| Chromophore System | Host Polymer | NLO Coefficient (r₃₃) | Wavelength | Reference |
| APT-BDMI (30-40 wt%) | PMMA | 21 pm/V | 1.06 µm | [Sun et al., 1996][11] |
Note: APT-BDMI is Difunctional aminophenylenethienylidene-1,3-bis(dicyanomethylidene)indane. The electro-optic coefficient r₃₃ is directly related to the second-order susceptibility χ⁽²⁾.
Discussion and Field Insights
-
NLO Activity vs. Transparency Trade-off: Increasing the strength of the donor and acceptor groups or extending the π-bridge length generally increases the hyperpolarizability (β) but also shifts the absorption maximum (λ_max) to longer wavelengths (a red shift). This can lead to optical absorption loss at the desired operating wavelength. A key challenge in molecular design is to maximize the NLO response while maintaining transparency.[9]
-
Temporal Stability: The long-term stability of the induced polar order is a critical parameter for device applications. In simple guest-host systems, the aligned chromophores can relax back to a random orientation over time. To mitigate this, advanced material strategies are employed:
-
High-Tg Polymers: Using host polymers with a high glass transition temperature provides a more rigid matrix that better locks the chromophores in place.
-
Covalent Incorporation: Attaching the NLO chromophore as a side chain to the polymer backbone restricts its mobility and improves stability.[12]
-
Crosslinking Systems: Designing chromophores and polymers with reactive groups that can be crosslinked after the poling process creates a rigid 3D network, offering excellent long-term stability of the NLO effect.[6]
-
Conclusion
This compound and its derivatives are highly effective electron acceptors for the design of second-order NLO chromophores. Their robust synthesis and strong electron-withdrawing nature allow for the creation of materials with significant macroscopic NLO responses. By incorporating these chromophores into polymer matrices and inducing a non-centrosymmetric order via electric-field poling, it is possible to fabricate materials suitable for a range of photonic applications. Future advancements will likely focus on integrating these powerful acceptor units into crosslinkable or high-Tg polymer systems to further enhance the thermal and temporal stability required for commercial device integration.
References
- 1. mdpi.com [mdpi.com]
- 2. D–π–A type conjugated indandione derivatives: ultrafast broadband nonlinear absorption responses and transient dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. 1,3-Bis(dicyanomethylidene)indane-based second-order NLO materials | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: Synthesis of Near-Infrared Absorbing Dyes from 2-(Dicyanomethylene)indan-1,3-dione
Introduction: The Strategic Value of the Indan-1,3-dione Core in NIR Dye Synthesis
The pursuit of novel organic dyes absorbing in the near-infrared (NIR) region (700-1700 nm) is a cornerstone of advancement in biomedical imaging, photothermal therapy, and materials science.[1][2] The value of NIR dyes lies in the "optical window" of biological tissues, where endogenous chromophores like hemoglobin and water exhibit minimal absorption, allowing for deeper tissue penetration and reduced background autofluorescence.[1][3]
Among the myriad of scaffolds for NIR dye construction, the indan-1,3-dione framework presents a particularly versatile and powerful electron-accepting core.[4][5][6] Its rigid, planar structure and the strongly electron-withdrawing nature of its two ketone groups make it an ideal candidate for creating donor-π-acceptor (D-π-A) chromophores.[4] The key to unlocking its potential lies in the highly activated methylene group situated between the two carbonyls. This position is primed for Knoevenagel condensation, a robust and straightforward carbon-carbon bond-forming reaction, which serves as the primary synthetic gateway to a vast library of derivatives.[5][6][7]
Furthermore, the ketone groups themselves can be readily functionalized, most notably through condensation with malononitrile, to form the 2-(dicyanomethylene)indan-1,3-dione acceptor.[6] This modification significantly enhances the electron-accepting strength of the core, pushing the absorption maxima of the resulting dyes further into the NIR region.[8][9] This guide provides a detailed exploration of the synthesis of NIR-absorbing dyes starting from this powerful dicyanomethylene-functionalized indan-1,3-dione scaffold, offering both mechanistic insights and detailed, field-tested protocols.
Core Synthetic Strategy: The Knoevenagel Condensation
The principal reaction employed to build NIR dyes from the this compound core is the Knoevenagel condensation.[7][10][11] This reaction involves the nucleophilic addition of a carbanion (generated from an active methylene compound) to a carbonyl group, followed by a dehydration step to yield a new C=C double bond.[7][10]
In our context, the this compound acts as the active methylene component. It is deprotonated by a mild base (e.g., piperidine, sodium acetate) to form a stabilized carbanion. This nucleophile then attacks an electron-rich aromatic or heterocyclic aldehyde (the donor component), ultimately forming a conjugated "push-pull" system that is responsible for the intense NIR absorption.
Mechanistic Insight: The choice of a weak base is critical. Strong bases like alkoxides could lead to self-condensation of the aldehyde or other undesired side reactions.[7] Piperidine or pyridine are often ideal as they are sufficiently basic to deprotonate the indan-1,3-dione derivative without promoting side reactions.[6] The reaction is typically driven to completion by the formation of the highly conjugated and thermodynamically stable final product.
Caption: General mechanism of Knoevenagel condensation for NIR dye synthesis.
Detailed Experimental Protocols
This section provides step-by-step protocols for the synthesis of the key precursor and a representative NIR dye.
Protocol 1: Synthesis of the Core Acceptor, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
This protocol details the conversion of the commercially available indan-1,3-dione into a more potent electron acceptor by introducing a dicyanomethylene group. This is a crucial first step for accessing dyes with absorption maxima deep into the NIR region.[6]
Scientist's Notes: The reaction temperature is a key parameter to control selectivity. Running the reaction at room temperature favors the formation of the mono-substituted product (dicyano derivative). Heating the reaction, especially with excess malononitrile, can lead to the di-substituted (tetracyano) product.[6]
Materials:
-
Indan-1,3-dione (1.0 eq)
-
Malononitrile (1.5 eq)
-
Anhydrous Sodium Acetate (1.2 eq)
-
Absolute Ethanol
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add indan-1,3-dione (1.0 eq), malononitrile (1.5 eq), and absolute ethanol to form a stirrable slurry.
-
With vigorous stirring, add anhydrous sodium acetate (1.2 eq) to the mixture at room temperature (20-25°C). An immediate deep red coloration should be observed as the reactants dissolve.[9]
-
Continue stirring at room temperature for approximately 45-60 minutes. Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting indan-1,3-dione spot has been consumed.
-
Once the reaction is complete, dilute the mixture with deionized water (approx. 2x the volume of ethanol used).
-
Acidify the aqueous mixture to a pH of 1-2 by the slow, dropwise addition of 1 M hydrochloric acid. This will cause the product to precipitate out of the solution.
-
Stir the resulting suspension for an additional 15 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with deionized water until the filtrate is colorless and neutral.
-
Dry the solid product under vacuum to yield 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile as an off-white to pale yellow solid.[9]
Self-Validation/Characterization:
-
Melting Point: Compare with literature values (approx. 232°C).[9]
-
¹H NMR: Confirm the disappearance of the methylene protons from indan-1,3-dione and the appearance of aromatic proton signals.
-
FT-IR: Look for the characteristic nitrile (C≡N) stretch around 2220 cm⁻¹.
Protocol 2: Synthesis of a Representative NIR Dye
This protocol describes the Knoevenagel condensation of the previously synthesized acceptor with a potent electron-donating aldehyde to form a NIR-absorbing methine dye.[8][9]
Caption: A typical experimental workflow for synthesizing and validating NIR dyes.
Materials:
-
2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (1.0 eq)
-
4-(Dimethylamino)benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~5 mol%)
-
Absolute Ethanol or Acetic Acid
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (1.0 eq), 4-(dimethylamino)benzaldehyde (1.0 eq), and absolute ethanol.
-
Add a catalytic amount of piperidine (a few drops) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The solution should develop a deep blue or green color. Monitor the reaction progress via TLC.
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. The product may begin to crystallize.
-
If precipitation is incomplete, slowly add deionized water to induce further precipitation.
-
Collect the crystalline product by vacuum filtration.
-
Wash the solid with cold ethanol, followed by a small amount of diethyl ether to aid in drying.
-
Purify the crude product by recrystallization from a suitable solvent, such as acetic acid or a mixed solvent system like ethanol/water, to obtain the pure NIR dye.
Self-Validation/Characterization:
-
UV-Vis-NIR Spectroscopy: Dissolve a small sample in a suitable solvent (e.g., dichloromethane, chloroform) and record the absorption spectrum. The λmax should be in the NIR region (>700 nm).
-
Mass Spectrometry (HRMS): Confirm the molecular weight of the synthesized dye.
-
¹H & ¹³C NMR: Verify the structure of the final product, confirming the formation of the new vinyl C-H bond and the incorporation of the donor aldehyde moiety.
Data Presentation: Photophysical Properties
The structural modifications to the donor portion of the dye molecule allow for fine-tuning of the photophysical properties. The table below summarizes typical data for dyes synthesized from indan-1,3-dione-based acceptors.
| Dye Structure Core | Donor Moiety | Solvent | λmax (abs) (nm) | Molar Extinction Coeff. (ε) (M⁻¹cm⁻¹) | Reference |
| Dicyanovinylindan-1-one | 4-Dialkylaminobenzaldehyde | Dichloromethane | ~630 nm | > 40,000 | [8][9] |
| Bisdicyanovinylindane | 4-Dialkylaminobenzaldehyde | Dichloromethane | ~608 nm | Not Specified | [8][9] |
| Aza-analogue from Bisdicyanovinylindane | 4-Dialkylaminonitrosobenzene | Dichloromethane | 700-850 nm | Not Specified | [8][9] |
| Asymmetric Amphiphilic Dye | Varied (D-π-A) | Chloroform | 550-600 nm | ~3.7 x 10⁴ | [12] |
Note: The exact photophysical properties are highly dependent on the specific donor group and the solvent used, due to solvatochromic effects in these charge-transfer dyes.[12]
Conclusion and Future Outlook
The this compound scaffold is a robust and highly effective platform for the rational design and synthesis of NIR-absorbing dyes. The Knoevenagel condensation provides a reliable and high-yielding route to a diverse range of D-π-A chromophores. By strategically selecting the electron-donating aldehyde, researchers can precisely tune the absorption and emission properties to suit specific applications, from in vivo fluorescence imaging to photothermal cancer therapy. The protocols and insights provided herein serve as a foundational guide for scientists aiming to harness the potential of this versatile chemical scaffold. Future work will likely focus on introducing aqueous solubility and targeted functionalities for enhanced biocompatibility and specific molecular recognition in complex biological systems.
References
- 1. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorescence Bioimaging: Stable and Functional Dyes for Near-Infrared Fluorescence Imaging of Living Subjects | WebWire [webwire.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 8. Near-infrared absorbing methine dyes based on dicyanovinyl derivatives of indane-1,3-dione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 11. lscollege.ac.in [lscollege.ac.in]
- 12. researchgate.net [researchgate.net]
Advanced Applications of Dicyanomethylene Indandione Derivatives in Biosensing and Bioimaging: A Technical Guide
Introduction: The Rise of a Versatile Fluorophore
Dicyanomethylene-4H-pyran (DCM) and its indandione-based derivatives have emerged as a powerful class of fluorophores in the field of biomedical research.[1][2][3][4] These molecules, characterized by a donor-π-acceptor (D-π-A) architecture, exhibit remarkable photophysical properties, including high molar absorption coefficients, large Stokes shifts, and tunable emission spectra, often extending into the near-infrared (NIR) region.[1][2][3][5] Their luminescence is primarily governed by an intramolecular charge transfer (ICT) mechanism, making them exquisitely sensitive to their microenvironment.[1][2][3] This sensitivity, coupled with their excellent photostability, has positioned them as ideal candidates for the development of sophisticated biosensors and bioimaging agents.[1][2][3][5][6] Furthermore, many DCM derivatives exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state, opening up novel applications in sensing and imaging.[7][8] This guide provides an in-depth exploration of the applications of dicyanomethylene indandione derivatives, complete with detailed protocols for their use in viscosity sensing, ratiometric pH measurement, live-cell imaging, and photodynamic therapy.
Core Principles: Understanding the Power of Dicyanomethylene Indandione Probes
The utility of dicyanomethylene indandione derivatives in biological applications stems from several key photophysical principles:
-
Intramolecular Charge Transfer (ICT): The core of their sensing capability lies in the ICT process. The electron-donating and electron-accepting moieties within the molecule create a large dipole moment. Changes in the local environment, such as polarity, viscosity, or the presence of specific analytes, can modulate the efficiency of this charge transfer, leading to discernible changes in fluorescence intensity, wavelength, or lifetime.[1][2][3]
-
Aggregation-Induced Emission (AIE): Unlike many traditional fluorophores that suffer from aggregation-caused quenching (ACQ), AIE-active dicyanomethylene derivatives become highly fluorescent upon aggregation.[7][8] This is typically due to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. This property is particularly useful for imaging specific cellular structures or tracking aggregation-prone biomolecules.
-
Near-Infrared (NIR) Emission: Many dicyanomethylene indandione derivatives can be engineered to emit light in the NIR window (650-900 nm).[1][2] This is highly advantageous for in vivo imaging as NIR light can penetrate deeper into tissues with minimal background autofluorescence and reduced photodamage to biological samples.[1][2]
Application Note 1: Viscosity Sensing in Live Cells
Cellular viscosity is a critical parameter that reflects the state of the intracellular environment and is associated with various physiological and pathological processes.[9][10] Dicyanomethylene indandione-based molecular rotors are excellent tools for monitoring viscosity changes in real-time.
Sensing Mechanism
These probes operate on the principle of restricted intramolecular rotation. In low-viscosity environments, the rotor component of the molecule can freely rotate, leading to non-radiative decay and weak fluorescence. As viscosity increases, this rotation is hindered, forcing the excited state to decay radiatively, resulting in a significant enhancement of fluorescence intensity.[9]
Experimental Workflow: Viscosity Measurement
Caption: Workflow for cellular viscosity measurement.
Protocol: Quantitative Viscosity Imaging in Live Cells
Materials:
-
Dicyanomethylene indandione-based viscosity probe (e.g., DCM-1, DCM-2)[6]
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell culture medium
-
Glycerol
-
Cells of interest (e.g., HeLa, HepG2)
-
Confocal microscope with environmental chamber
Procedure:
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the viscosity probe in high-quality, anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light.
-
-
Preparation of Viscosity Standards:
-
Prepare a series of glycerol-water mixtures with varying glycerol percentages (e.g., 0%, 20%, 40%, 60%, 80%, 90% v/v).
-
Measure the viscosity of each standard using a viscometer.
-
-
Calibration Curve Generation:
-
Add the viscosity probe to each glycerol-water standard to a final concentration of 5 µM.
-
Measure the fluorescence intensity of each solution using a fluorometer or the confocal microscope under the same settings that will be used for cell imaging.
-
Plot the logarithm of the fluorescence intensity against the logarithm of the viscosity and fit the data to the Förster-Hoffmann equation (log(I) = C + x log(η)) to generate a calibration curve.[3]
-
-
Cell Culture and Staining:
-
Seed the cells on glass-bottom dishes suitable for microscopy and culture until they reach 70-80% confluency.
-
Prepare a working solution of the probe (e.g., 5-10 µM) in serum-free cell culture medium.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the probe working solution for 30 minutes at 37°C in a CO2 incubator.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
-
Inducing Viscosity Changes (Optional):
-
Image Acquisition:
-
Place the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).
-
Excite the probe at its optimal wavelength and collect the emission over its characteristic range.
-
Acquire images of the cells, ensuring that the detector settings are not saturated.
-
-
Data Analysis:
-
Select regions of interest (ROIs) within the cells (e.g., cytoplasm, specific organelles).
-
Measure the mean fluorescence intensity within these ROIs.
-
Use the calibration curve to convert the measured fluorescence intensities into absolute viscosity values.
-
Application Note 2: Ratiometric pH Sensing
Intracellular pH is a tightly regulated parameter that is crucial for numerous cellular functions.[11] Ratiometric fluorescent probes offer a robust method for pH measurement, as they minimize the effects of probe concentration, photobleaching, and instrument sensitivity.[5][11][12]
Sensing Mechanism
Dicyanomethylene indandione-based pH probes are designed to have two distinct emission or excitation peaks that respond differently to changes in pH. This is often achieved by incorporating a pH-sensitive moiety, such as a phenol or an amine, into the fluorophore structure. Protonation or deprotonation of this group alters the ICT process, leading to a shift in the fluorescence spectrum. By taking the ratio of the fluorescence intensities at two different wavelengths, a precise and reliable measurement of pH can be obtained.
Experimental Workflow: Ratiometric pH Measurement
Caption: Workflow for ratiometric intracellular pH measurement.
Protocol: Ratiometric Imaging of Intracellular pH
Materials:
-
Ratiometric dicyanomethylene indandione-based pH probe
-
DMSO
-
PBS, pH 7.4
-
Cell culture medium
-
pH calibration buffer solutions (e.g., ranging from pH 5.0 to 8.0)
-
Nigericin (a protonophore)
-
Cells of interest
-
Confocal microscope with dual-channel detection capabilities
Procedure:
-
Probe and Reagent Preparation:
-
Prepare a 1 mM stock solution of the pH probe in DMSO.
-
Prepare a 10 mM stock solution of nigericin in ethanol.
-
-
Cell Culture and Staining:
-
Culture and stain cells with the pH probe as described in the viscosity sensing protocol (adjust probe concentration as needed, typically 1-5 µM).
-
-
In Situ Calibration:
-
After staining, wash the cells with PBS.
-
Incubate the cells with the series of pH calibration buffers, each containing 10 µM nigericin, for 10-15 minutes at 37°C. Nigericin will equilibrate the intracellular pH with the extracellular buffer pH.
-
Acquire dual-wavelength fluorescence images of the cells in each calibration buffer.
-
-
Image Acquisition of Experimental Samples:
-
For experimental samples, after staining and washing, add fresh cell culture medium.
-
Acquire dual-wavelength fluorescence images.
-
-
Data Analysis:
-
For each pixel in the acquired images, calculate the ratio of the fluorescence intensities from the two channels (Ratio = Intensity_λ1 / Intensity_λ2).
-
For the calibration samples, plot the mean intensity ratio against the corresponding buffer pH to generate an in situ calibration curve.
-
Fit the calibration data to a suitable equation (e.g., a sigmoidal dose-response curve).
-
Use the calibration curve to convert the intensity ratios from the experimental samples into intracellular pH values, generating a quantitative pH map of the cells.
-
Application Note 3: Live-Cell Imaging
The excellent photostability and brightness of dicyanomethylene indandione derivatives make them outstanding candidates for long-term live-cell imaging and tracking of cellular dynamics.
General Protocol for Live-Cell Imaging
Materials:
-
Dicyanomethylene indandione-based fluorescent probe
-
DMSO
-
Cell culture medium (serum-free and complete)
-
PBS, pH 7.4
-
Cells of interest
-
Live-cell imaging system (e.g., confocal or widefield microscope with an environmental chamber)
Procedure:
-
Cell Preparation:
-
Plate cells on an appropriate imaging vessel (e.g., glass-bottom dish, chambered coverglass) and allow them to adhere and grow to the desired confluency.
-
-
Probe Loading:
-
Prepare a working solution of the probe in serum-free medium at the desired concentration (typically 1-10 µM).
-
Wash the cells with warm PBS.
-
Incubate the cells with the probe solution for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically for each cell type and probe.
-
Wash the cells twice with warm, complete cell culture medium to remove unbound probe.
-
-
Imaging:
-
Place the cells on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Allow the cells to equilibrate for at least 15 minutes before imaging.
-
Use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio to minimize phototoxicity.
-
Acquire single images or time-lapse series as required by the experiment.
-
Table 1: Troubleshooting Common Live-Cell Imaging Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | Inefficient probe loading; Low probe concentration; Incorrect filter sets. | Optimize probe concentration and incubation time; Ensure excitation and emission filters match the probe's spectra. |
| High Background | Incomplete removal of unbound probe; Probe precipitation. | Increase the number of washes after staining; Centrifuge the probe working solution before use. |
| Phototoxicity | High laser power; Long exposure times. | Reduce laser power and exposure time; Use a more sensitive detector; Increase the time interval between acquisitions in a time-lapse experiment. |
| Inconsistent Staining | Uneven cell density; Probe degradation. | Ensure a monolayer of cells; Prepare fresh probe working solutions for each experiment. |
Application Note 4: In Vitro Photodynamic Therapy
Certain dicyanomethylene derivatives can act as photosensitizers for photodynamic therapy (PDT).[10] Upon excitation with light of a specific wavelength, these molecules can generate reactive oxygen species (ROS), which are cytotoxic and can be used to selectively kill cancer cells.[13][14]
Mechanism of Photodynamic Therapy
PDT involves three key components: a photosensitizer, light, and oxygen. The photosensitizer is administered and preferentially accumulates in target cells (e.g., tumor cells).[15] When irradiated with light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet excited state, and then to a longer-lived triplet excited state. The triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, a potent ROS that induces cell death through apoptosis or necrosis.[13]
Experimental Workflow: In Vitro PDT Cytotoxicity Assay
Caption: Workflow for in vitro photodynamic therapy cytotoxicity assay.
Protocol: In Vitro PDT Cytotoxicity Assay
Materials:
-
Dicyanomethylene indandione-based photosensitizer
-
DMSO
-
Cell culture medium
-
Cancer cell line (e.g., HeLa, MCF-7)
-
96-well plates
-
Light source with a specific wavelength corresponding to the photosensitizer's absorption peak (e.g., LED array, laser)
-
Radiometer to measure light dose
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Photosensitizer Incubation:
-
Prepare a series of dilutions of the photosensitizer in cell culture medium.
-
Remove the old medium from the cells and add the photosensitizer-containing medium.
-
Incubate for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.
-
-
Irradiation:
-
Wash the cells with PBS to remove the extracellular photosensitizer.
-
Add fresh medium to the wells.
-
Irradiate the cells with light of the appropriate wavelength and dose (fluence, J/cm²). The light dose should be measured with a radiometer.[15]
-
Include a "dark toxicity" control group that is incubated with the photosensitizer but not irradiated.
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator and incubate for 24-48 hours.
-
-
Assessment of Cell Viability:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the photosensitizer concentration and determine the half-maximal inhibitory concentration (IC50).
-
Conclusion and Future Perspectives
Dicyanomethylene indandione derivatives represent a versatile and powerful platform for the development of advanced biosensors and bioimaging agents. Their tunable photophysical properties, sensitivity to the microenvironment, and potential for NIR emission make them invaluable tools for researchers in cell biology, drug discovery, and diagnostics. Future research will likely focus on the development of probes with even greater specificity for particular organelles or biomolecules, improved quantum yields in aqueous media, and enhanced theranostic capabilities that combine imaging and therapy in a single molecule. The continued exploration of this remarkable class of fluorophores promises to further illuminate the intricate workings of biological systems.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. A Red-Emission Fluorescent Probe with Large Stokes Shift for Detection of Viscosity in Living Cells and Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress of Dicyanomethylene-4H-Pyran Derivatives in Biological Sensing Based on ICT Effect [frontiersin.org]
- 5. Colorimetric and Fluorescent Bimodal Ratiometric Probes for pH Sensing of Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Near-infrared fluorescent indolizine-dicyanomethylene-4H-pyran hybrids for viscosity imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 10. A deep-red emission fluorescent probe for detection of viscosity in living cells and mice - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Ratiometric fluorescent probes for pH mapping in cellular organelles - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Ratiometric imaging of pH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic Therapy Induced Cell Death Mechanisms in Breast Cancer [mdpi.com]
- 14. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Leveraging 2-(Dicyanomethylene)indan-1,3-dione Derivatives in Photodynamic Therapy Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Photodynamic Therapy (PDT) is an innovative and minimally invasive therapeutic modality that employs the combination of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to selectively destroy diseased cells, including cancerous tissues.[1][2] The efficacy of PDT is critically dependent on the photosensitizer's ability to generate cytotoxic reactive oxygen species (ROS) upon photoactivation.[1][3] The indane-1,3-dione scaffold has emerged as a versatile building block in medicinal chemistry and materials science due to its unique electronic properties.[4][5] Specifically, 2-(Dicyanomethylene)indan-1,3-dione (DCID) and its derivatives represent a promising class of photosensitizers. Their "push-pull" electronic structure, arising from the electron-donating and accepting moieties, can be fine-tuned to optimize photophysical properties essential for PDT, such as strong absorption in the therapeutic window and efficient ROS generation.[5][6]
This guide provides a comprehensive overview of the mechanistic principles and detailed experimental protocols for evaluating DCID-based compounds as novel photosensitizers for PDT research.
Section 1: Mechanism of Action in Photodynamic Therapy
The therapeutic effect of PDT is initiated by the photoexcitation of a photosensitizer.[3] Upon absorbing light of a specific wavelength, the PS transitions from its stable ground state (S₀) to a short-lived excited singlet state (S₁). From this state, it can undergo intersystem crossing (ISC) to a more stable, long-lived excited triplet state (T₁).[7][8] It is from this triplet state that the therapeutically relevant photochemical reactions occur.
There are two primary mechanisms by which the excited triplet state PS (³PS*) induces cytotoxicity:
-
Type I Reaction: The ³PS* can react directly with biological substrates (lipids, proteins, nucleic acids) via electron or hydrogen transfer, producing radical ions. These radicals can further react with molecular oxygen to form cytotoxic ROS such as superoxide anion (O₂⁻•), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[7][9]
-
Type II Reaction: The ³PS* transfers its energy directly to ground-state molecular oxygen (³O₂), which is unique in that it is a triplet state. This energy transfer generates the highly reactive and cytotoxic singlet oxygen (¹O₂), which is considered the primary cytotoxic agent in most PDT applications.[3][7][9]
The efficiency of a PS is largely determined by its ability to populate the triplet state and, subsequently, its singlet oxygen quantum yield (ΦΔ)—the number of singlet oxygen molecules generated per absorbed photon.[10] DCID derivatives, with their tunable electronic properties, offer the potential to design molecules with high intersystem crossing rates and efficient energy transfer to molecular oxygen, making them excellent candidates for Type II photosensitizers.
Caption: Modified Jablonski diagram illustrating the photophysical and photochemical processes in PDT.
Section 2: Protocols for Photophysical and Photochemical Characterization
Before conducting cellular assays, it is crucial to characterize the fundamental properties of a novel DCID-based photosensitizer.
Protocol 2.1: Spectroscopic Analysis
Rationale: Determining the absorption and emission spectra is the first step in characterizing a PS. The maximum absorption wavelength (λₘₐₓ) dictates the optimal wavelength of light to be used for photoactivation, and a high molar extinction coefficient (ε) at this wavelength is desirable for efficient light absorption.
Methodology:
-
Prepare a stock solution of the DCID derivative in a suitable solvent (e.g., DMSO, Ethanol) at a concentration of 1-10 mM.
-
Create a series of dilutions in the solvent of interest (e.g., PBS with 1% DMSO for biological relevance) to a final concentration range of 1-20 µM.
-
Absorption: Use a UV-Vis spectrophotometer to scan the absorbance of the solutions from 300 nm to 800 nm. Record the λₘₐₓ and the absorbance value.
-
Fluorescence: Using a spectrofluorometer, excite the sample at its λₘₐₓ and record the emission spectrum. Note the wavelength of maximum emission.
-
Molar Extinction Coefficient (ε): Calculate ε using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the cuvette path length (typically 1 cm).
Protocol 2.2: Singlet Oxygen Quantum Yield (ΦΔ) Determination
Rationale: The singlet oxygen quantum yield (ΦΔ) is a critical parameter that quantifies the efficiency of a PS in generating ¹O₂.[10] A relative method, comparing the DCID derivative to a well-characterized reference standard (e.g., Methylene Blue, Rose Bengal), is commonly employed using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap for ¹O₂.[10][11] DPBF reacts irreversibly with ¹O₂, leading to a decrease in its absorbance, which can be monitored spectrophotometrically.[10]
Methodology:
-
Preparation: Prepare solutions of the DCID derivative (sample) and a reference standard in an appropriate solvent (e.g., air-saturated ethanol) with their absorbances matched at the irradiation wavelength (typically A ≈ 0.1). Prepare a stock solution of DPBF in the same solvent.
-
Reaction Mixture: In a quartz cuvette, mix the sample or reference solution with the DPBF solution. The final DPBF concentration should yield an absorbance of ~1.0 at its λₘₐₓ (~410-415 nm).
-
Irradiation: Irradiate the mixture with a light source (e.g., a laser or filtered lamp) at the chosen wavelength while stirring.
-
Monitoring: At regular time intervals, record the full absorption spectrum, paying close attention to the decrease in DPBF absorbance at its maximum.
-
Calculation: The ΦΔ is calculated using the following equation: ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample) Where:
-
ΦΔ_ref is the known quantum yield of the reference standard.
-
k is the slope of the plot of DPBF absorbance vs. irradiation time for the sample and reference.
-
I_abs is the rate of light absorption, calculated as 1 - 10⁻ᴬ (where A is the absorbance of the PS at the irradiation wavelength). Since absorbances are matched, this ratio is typically 1.
-
Table 1: Example Photophysical Properties of a Hypothetical DCID Derivative
| Parameter | Value | Condition/Solvent | Rationale |
| λₘₐₓ (Absorption) | 650 nm | PBS + 1% DMSO | Absorption in the red/NIR region allows for deeper tissue penetration. |
| Molar Extinction (ε) | 55,000 M⁻¹cm⁻¹ | PBS + 1% DMSO | High value indicates efficient light absorption. |
| λₘₐₓ (Emission) | 670 nm | PBS + 1% DMSO | Fluorescence allows for imaging and localization studies. |
| Singlet Oxygen (ΦΔ) | 0.65 | Ethanol | High value indicates efficient ¹O₂ generation, crucial for Type II PDT. |
Section 3: In Vitro Protocols for Evaluating PDT Efficacy
These protocols are designed to assess the biological activity of DCID-based photosensitizers in cultured cells.
Caption: Standard experimental workflow for in vitro PDT evaluation.
Protocol 3.1: Dark Cytotoxicity Assay
Rationale: An ideal photosensitizer should exhibit minimal toxicity to cells in the absence of light. This assay establishes a safe concentration range for subsequent phototoxicity experiments.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the DCID derivative in complete culture medium. Replace the medium in the wells with the drug-containing medium. Include a "vehicle control" (e.g., medium with 0.5% DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 4-24 hours) at 37°C in a CO₂ incubator, ensuring the plate is completely protected from light (e.g., wrapped in aluminum foil).
-
Viability Assessment: After incubation, wash the cells with PBS and perform a standard cell viability assay (e.g., MTT, PrestoBlue, or CellTiter-Glo®) according to the manufacturer's instructions.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the concentration at which 50% of cell growth is inhibited (IC₅₀) for dark toxicity.
Protocol 3.2: Phototoxicity (PDT) Assay
Rationale: This is the core assay to determine the light-induced cytotoxicity of the DCID derivative. It measures the efficacy of the PDT treatment.
Methodology:
-
Seeding & Treatment: Follow steps 1 and 2 from the Dark Cytotoxicity Assay (Protocol 3.1), using concentrations determined to be non-toxic in the dark.
-
Incubation: Incubate the cells with the DCID derivative for the desired uptake time (e.g., 4 hours), protected from light.
-
Wash & Replace: Aspirate the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free medium (phenol red-free medium is often preferred to prevent light absorption).
-
Irradiation: Expose the wells to a light source (e.g., LED array) at the PS's λₘₐₓ. The light dose (fluence, J/cm²) is controlled by the power density (irradiance, W/cm²) and the exposure time (s).
-
Controls are critical:
-
Light Alone: Cells with no drug, exposed to light.
-
Drug Alone (Dark Control): Cells with drug, not exposed to light.
-
Untreated: Cells with no drug and no light.
-
-
-
Post-Irradiation Incubation: Return the plate to the incubator for 24-72 hours.
-
Viability Assessment: Perform a cell viability assay as described above.
-
Analysis: Calculate the phototoxic IC₅₀ (the concentration required to kill 50% of cells upon irradiation) and compare it to the dark IC₅₀ to determine the phototherapeutic index (PTI = Dark IC₅₀ / Photo IC₅₀). A high PTI is desirable.
Section 4: Mechanistic In Vitro Assays
Understanding how and where the photosensitizer acts within the cell is crucial for rational drug design.
Protocol 4.1: Cellular Uptake and Subcellular Localization
Rationale: The efficacy of a photosensitizer is highly dependent on its ability to be internalized by target cells and its subsequent localization within specific organelles.[12][13][14] Damage to mitochondria, for instance, is a potent trigger for apoptosis.[15] Since most DCID derivatives are fluorescent, their localization can be directly visualized using fluorescence microscopy.[13][16]
Methodology:
-
Seeding: Seed cells on glass-bottom dishes or chamber slides suitable for microscopy.
-
Incubation: Treat cells with the DCID derivative at a non-lethal concentration for various time points (e.g., 30 min, 2h, 4h, 24h).
-
(Optional) Co-staining: To identify specific organelles, co-incubate with commercially available organelle-specific fluorescent trackers (e.g., MitoTracker™ for mitochondria, LysoTracker™ for lysosomes) following manufacturer protocols.
-
Imaging: Wash the cells with PBS and image them live using a confocal laser scanning microscope (CLSM). Use appropriate laser lines and emission filters for the DCID derivative and any co-stains.
-
Analysis: Overlay the images from the different channels to determine if the DCID derivative's fluorescence co-localizes with that of a specific organelle tracker. Cellular uptake can also be quantified using flow cytometry by measuring the mean fluorescence intensity of the cell population.[17]
Protocol 4.2: Intracellular ROS Detection
Rationale: This protocol directly confirms the generation of ROS inside the cells following PDT, which is the primary mechanism of action.[18][19] Probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are commonly used.[18][20] DCFH-DA is cell-permeable and non-fluorescent but is oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[21][22]
Methodology:
-
PDT Treatment: Perform the PDT procedure (incubation and irradiation) as described in Protocol 3.2, typically in a 24- or 96-well plate format.
-
Probe Loading: Immediately after irradiation, wash the cells with serum-free medium and then incubate them with 10-25 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C, protected from light.[20][21][22]
-
Washing: Remove the DCFH-DA solution and wash the cells once with PBS.[19]
-
Measurement: Measure the fluorescence intensity of DCF using a fluorescence plate reader, fluorescence microscope, or flow cytometer (Excitation: ~495 nm, Emission: ~529 nm).[20][21]
-
Analysis: Compare the fluorescence intensity of the PDT-treated group to the control groups (drug alone, light alone, untreated) to quantify the increase in intracellular ROS.
References
- 1. Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms in photodynamic therapy: part one—-photosensitizers, photochemistry and cellular localization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Measure Photoactive Compound Singlet Oxygen Yield Using DPBF [eureka.patsnap.com]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. Intracellular localization of photosensitizers. | Semantic Scholar [semanticscholar.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Mechanisms in photodynamic therapy: Part three—Photosensitizer pharmacokinetics, biodistribution, tumor localization and modes of tumor destruction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uptake kinetics and intracellular localization of hypocrellin photosensitizers for photodynamic therapy: a confocal microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Cellular Uptake and Photodynamic Effect with Amphiphilic Fluorinated Porphyrins: The Role of Sulfoester Groups and the Nature of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. cosmobiousa.com [cosmobiousa.com]
- 22. bioquochem.com [bioquochem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dicyanomethylene)indan-1,3-dione
Welcome to the technical support center for the synthesis of 2-(dicyanomethylene)indan-1,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this valuable synthesis. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields.
The synthesis of this compound is typically achieved through a Knoevenagel condensation of 1,3-indandione with malononitrile.[1][2] This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact the yield and purity of the final product. This guide will address the most frequent challenges encountered in the lab.
Troubleshooting Guide: Common Issues & Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
| Problem ID | Issue | Probable Causes | Recommended Solutions & Explanations |
| T-01 | Low to No Product Yield | 1. Ineffective Catalyst: The catalyst may be old, impure, or inappropriate for the substrate. 2. Suboptimal Solvent: The chosen solvent may not adequately dissolve reactants or facilitate the reaction. 3. Incorrect Temperature: The reaction may be too cold to proceed at a reasonable rate. 4. Water Inhibition: The water produced as a byproduct can inhibit the reaction.[3] | 1. Catalyst Check: Use a fresh, weak base catalyst like piperidine or sodium acetate.[1][2] Strong bases can cause self-condensation of the starting materials.[3][4] 2. Solvent Screening: Ethanol is a common and effective solvent.[1][2] Polar aprotic solvents like acetonitrile can also be effective.[5] 3. Temperature Optimization: While many reactions proceed at room temperature, gentle heating may be required to drive the reaction to completion.[3] Monitor progress by TLC. 4. Water Removal: If the reaction stalls, consider using molecular sieves or a Dean-Stark apparatus to remove water and shift the equilibrium towards the product.[5] |
| T-02 | Formation of Multiple Products / Side Reactions | 1. Harsh Catalyst: A base that is too strong can promote side reactions.[3] 2. High Temperature: Excessive heat can lead to decomposition or unwanted side products. 3. Incorrect Stoichiometry: An improper ratio of reactants can lead to side reactions like the Michael addition.[3] | 1. Use a Milder Catalyst: Switch to a weaker base like piperidine.[1][6] 2. Control Temperature: Lower the reaction temperature and monitor closely.[5] 3. Stoichiometry Control: Use a precise 1:1 molar ratio of 1,3-indandione to malononitrile. A slight excess of one reactant is generally not recommended for this specific synthesis. |
| T-03 | Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may lose activity over the course of the reaction. 2. Reversible Reaction: The reaction may have reached equilibrium. | 1. Add Fresh Catalyst: Introduce a fresh portion of the catalyst to the reaction mixture.[5] 2. Drive Equilibrium: Remove the water byproduct as described in T-01 to push the reaction forward.[5] |
| T-04 | Difficulty in Product Isolation/Purification | 1. Product is Too Soluble: The product may remain dissolved in the reaction solvent. 2. Impure Crude Product: The presence of significant impurities can hinder crystallization. | 1. Solvent Choice for Precipitation: If using a highly polar solvent like ethanol, cooling the reaction mixture on ice can induce precipitation.[5] If the product remains soluble, remove the solvent under reduced pressure. 2. Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Knoevenagel condensation in this synthesis?
A: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[4] The basic catalyst (e.g., piperidine) deprotonates the active methylene group of malononitrile, creating a highly nucleophilic carbanion. This carbanion then attacks one of the carbonyl carbons of 1,3-indandione. The resulting intermediate subsequently eliminates a molecule of water to form the stable, conjugated α,β-unsaturated product, this compound.[4][7]
Caption: Knoevenagel condensation mechanism for the synthesis.
Q2: Why is a weak base preferred over a strong base like NaOH?
A: A strong base can deprotonate the 1,3-indandione starting material, which can lead to self-condensation or other undesired side reactions.[3][4] A weak base, such as piperidine, is sufficiently basic to deprotonate the highly acidic malononitrile without significantly affecting the 1,3-indandione, leading to a cleaner reaction and higher yield of the desired product.[4]
Q3: Can I monitor the reaction progress?
A: Yes, Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.[3][5] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product spot. This allows you to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times or excessive heating.
Q4: My final product is a dark green or amber color, is this normal?
A: The pure product is typically a light yellow to amber powder or crystal.[8] A dark green or brown color often indicates the presence of impurities. Purification by recrystallization is highly recommended to obtain a product of high purity.
Optimized Experimental Protocol
This protocol is designed to be a robust starting point for achieving a high yield of this compound.
Materials:
-
1,3-Indandione (1.0 eq)
-
Malononitrile (1.0 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, ~0.1 eq)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-indandione (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 2-3 drops for a small-scale reaction, or ~0.1 eq) to the mixture.[5]
-
Stir the mixture at room temperature. The product may begin to precipitate out of the solution.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of ice-cold ethanol to remove any residual starting materials or catalyst.[3]
-
Dry the product under vacuum to obtain this compound.
-
If necessary, the product can be further purified by recrystallization from ethanol.
Caption: A workflow for troubleshooting the synthesis reaction.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. This compound | 16954-74-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Stability of 2-(Dicyanomethylene)indan-1,3-dione Based Organic Solar Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dicyanomethylene)indan-1,3-dione (DCID) based organic solar cells (OSCs). This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability challenges associated with this important class of non-fullerene acceptors (NFAs). Our goal is to equip you with the knowledge to diagnose, mitigate, and overcome common experimental hurdles, thereby enhancing the reliability and performance of your devices.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for organic solar cells based on this compound?
A1: The primary stability concerns for DCID-based OSCs can be broadly categorized into photodegradation, thermal degradation, and morphological instability of the bulk heterojunction (BHJ) active layer.[1][2][3] These issues can manifest as a rapid initial drop in power conversion efficiency (PCE), often termed "burn-in," followed by a slower long-term decline.[2][4]
Q2: Why are DCID-based non-fullerene acceptors susceptible to photodegradation?
A2: DCID-based NFAs, such as the widely studied ITIC, can be prone to photo-induced conformational changes.[4][5] Twisting or even breakage of the chemical bond connecting the dicyanomethylene indan-1,3-dione end group to the main molecular backbone can occur under illumination, leading to undesirable changes in the material's electronic properties and performance.[4][5] Furthermore, when used with certain electron transport layers like zinc oxide (ZnO), photocatalytic degradation of the NFA can be a significant issue.[6][7]
Q3: What role does the donor polymer play in the stability of DCID-based solar cells?
A3: The choice of donor polymer is critical. A polymer with a high molecular weight and a high glass transition temperature (Tg) can help to create a more stable bulk heterojunction morphology, reducing the mobility of the molecular chains at elevated operating temperatures and thus enhancing thermal stability.[1] The compatibility and miscibility between the donor polymer and the DCID-based acceptor are key to preventing large-scale phase separation over time.
Q4: How significant is morphological degradation in these devices?
A4: Morphological degradation is a major contributor to the long-term instability of DCID-based OSCs.[1] The initially optimized nanostructure of the donor/acceptor blend can coarsen over time, especially under thermal stress, leading to reduced exciton dissociation and increased charge recombination.[1]
Q5: Is encapsulation necessary for all experiments involving DCID-based OSCs?
A5: Yes, proper encapsulation is crucial for achieving long device lifetimes.[8][9] Encapsulation acts as a barrier to prevent the ingress of oxygen and moisture from the ambient atmosphere, both of which are major sources of extrinsic degradation.[8][10] For initial testing, simple glass-to-glass encapsulation with a UV-curable epoxy and a desiccant can be effective. For flexible devices or applications requiring greater durability, thin-film encapsulation (TFE) is a more advanced option.[11]
Troubleshooting Guide
Issue 1: Rapid Initial "Burn-in" Efficiency Loss
Your newly fabricated DCID-based OSC shows a promising initial PCE, but it drops by 10-20% within the first few hours of continuous illumination.
Potential Causes:
-
Photo-induced Conformational Instability: The DCID-based acceptor molecules may be undergoing rapid conformational changes upon initial light exposure.[4][5]
-
Photocatalytic Degradation at the ETL Interface: If you are using a metal oxide electron transport layer (ETL) like ZnO, it may be photocatalytically degrading the acceptor molecules at the interface.[6][7]
-
Trapped Charges and Interfacial Recombination: Poor charge extraction at the interfaces can lead to charge accumulation and increased recombination, which is exacerbated under illumination.
Troubleshooting Steps & Explanations:
-
Introduce a Protective Interlayer:
-
Protocol: Deposit a thin layer of a material like vitamin C (ascorbic acid) between the ZnO ETL and the active layer.[6] This can be done by spin-coating a dilute solution of vitamin C in a suitable solvent.
-
Causality: The vitamin C layer acts as an antioxidant, suppressing the photocatalytic effect of the ZnO and reducing the photobleaching of the NFA molecules.[6]
-
-
Employ Fullerene Additives:
-
Protocol: Introduce a small amount (e.g., 5%) of a fullerene derivative such as PCBM into the active layer blend.[7]
-
Causality: The fullerene can act as a sacrificial agent, protecting the DCID-based acceptor from photocatalytic decomposition. It can also improve electron transport and reduce charge recombination.[7]
-
-
Optimize Interfacial Layers:
-
Protocol: Experiment with different ETL and hole transport layer (HTL) materials to ensure optimal energy level alignment and efficient charge extraction.
-
Causality: Well-matched interfacial layers minimize energy barriers for charge transport, reducing the likelihood of charge accumulation and recombination at the interfaces, which are critical for device stability.[12][13]
-
Issue 2: Significant Long-Term Degradation Under Thermal Stress
Your encapsulated device shows good initial stability but degrades significantly after prolonged storage or operation at elevated temperatures (e.g., 65-85°C).
Potential Causes:
-
Morphological Instability: The bulk heterojunction morphology is unstable at elevated temperatures, leading to phase separation and aggregation of the donor and/or acceptor domains.[1]
-
Interdiffusion of Layers: Materials from the electrodes or buffer layers may diffuse into the active layer, creating traps and shunting pathways.[3]
Troubleshooting Steps & Explanations:
-
Enhance Morphological Stability with Additives:
-
Protocol: Incorporate a crosslinkable third component into the active layer blend. For example, a fluorene-based crosslinker with epoxy groups can be added and then crosslinked using UV radiation after the initial morphology is optimized via thermal annealing.[14]
-
Causality: The crosslinked network "freezes" the optimized bulk heterojunction morphology, preventing large-scale molecular rearrangement and aggregation when the device is subjected to thermal stress.[14]
-
-
Utilize High Molecular Weight Donor Polymers:
-
Protocol: Synthesize or select a donor polymer with a higher molecular weight.
-
Causality: High molecular weight polymers generally have higher glass transition temperatures (Tg), which restricts the movement of polymer chains at high temperatures and helps to maintain the integrity of the BHJ morphology.[1]
-
-
Introduce Non-covalent Interactions:
-
Protocol: Design and synthesize DCID-based acceptors with functional groups that can induce non-covalent interactions, such as haloalkyl chains.[1]
-
Causality: These interactions can effectively suppress the evolution of the BHJ morphology by creating a more robust and interconnected network within the active layer.[1]
-
Issue 3: Poor Device Performance and Fill Factor (FF) After Fabrication
Your fabricated devices consistently show low fill factors and overall poor performance, even before significant stability testing.
Potential Causes:
-
Sub-optimal Active Layer Morphology: The nanostructure of the donor-acceptor blend is not ideal for efficient charge generation and transport.[15][16]
-
High Charge Recombination: Significant charge losses are occurring within the device, either in the bulk of the active layer or at the interfaces.
-
Poorly Controlled Crystallinity: The degree of crystallinity of the donor and acceptor materials is not optimized, leading to poor charge transport.
Troubleshooting Steps & Explanations:
-
Systematic Solvent and Additive Screening:
-
Protocol: Methodically vary the processing solvent (e.g., chloroform, chlorobenzene, o-dichlorobenzene) and the concentration of processing additives (e.g., 1,8-diiodooctane, 1-chloronaphthalene).[17][18]
-
Causality: The choice of solvent and additives has a profound impact on the final morphology of the bulk heterojunction. This optimization is crucial for achieving the desired domain sizes and phase separation for efficient device operation.[16]
-
-
Thermal Annealing Optimization:
-
Protocol: Systematically vary the post-deposition annealing temperature and time.
-
Causality: Thermal annealing provides the energy for the donor and acceptor molecules to rearrange into a more thermodynamically favorable and electronically optimal morphology.[19] However, excessive annealing can lead to over-aggregation and reduced performance.
-
-
Impedance Spectroscopy Analysis:
-
Protocol: Use impedance spectroscopy to characterize the charge transport and recombination properties of your devices.
-
Causality: This technique can help to identify the dominant recombination mechanisms (e.g., bimolecular, trap-assisted) and differentiate between bulk and interfacial losses, providing valuable feedback for optimizing the device architecture and materials.[6]
-
Data and Diagrams
Table 1: Comparison of Encapsulation Strategies for Organic Solar Cells
| Encapsulation Method | Barrier Performance (WVTR*) | Flexibility | Cost | Key Advantage |
| Glass-to-Glass with Epoxy | Excellent (<10⁻⁶ g/m²/day) | Low | Low | High barrier performance for lab-scale testing.[11] |
| Flexible Barrier Films | Good (10⁻³ - 10⁻⁵ g/m²/day) | High | Medium | Enables flexible device fabrication.[11] |
| Thin-Film Encapsulation (TFE) | Excellent (<10⁻⁶ g/m²/day) | High | High | Conformal, lightweight, and suitable for commercial applications.[11] |
*Water Vapor Transmission Rate
Diagram 1: Key Degradation Pathways in DCID-Based Organic Solar Cells
This diagram illustrates the primary intrinsic and extrinsic factors leading to the degradation of device performance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. researchgate.net [researchgate.net]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. researchgate.net [researchgate.net]
- 6. delfo-urjc.es [delfo-urjc.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Encapsulation of Organic and Perovskite Solar Cells: A Review [mdpi.com]
- 9. Sustainable plasma polymer encapsulation materials for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Interfacial Layers in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pv-magazine.com [pv-magazine.com]
- 17. researchgate.net [researchgate.net]
- 18. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. lab.semi.ac.cn [lab.semi.ac.cn]
troubleshooting side reactions in the Knoevenagel condensation of indan-1,3-dione
Welcome to the technical support center for the Knoevenagel condensation involving indan-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot this versatile carbon-carbon bond-forming reaction. Here, you will find in-depth answers to common issues, focusing on the prevention of side reactions to optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses specific experimental challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.
FAQ 1: My reaction is producing a significant amount of a deeply colored, insoluble byproduct. What is it and how can I prevent its formation?
Answer:
This is a classic issue in Knoevenagel condensations with indan-1,3-dione. The byproduct is almost certainly Bindone , the result of a self-condensation reaction.
Mechanistic Insight: Indan-1,3-dione is unique because it serves as both the active methylene nucleophile and, under certain conditions, can act as an electrophile. The methylene group at the C-2 position is highly acidic and easily deprotonated by a base to form a potent nucleophile.[1][2][3] This enolate can then attack the carbonyl group of another indan-1,3-dione molecule in an aldol-type condensation, which, after dehydration, yields Bindone.[4] This self-condensation is often catalyzed by both basic and acidic conditions.[1][2][4]
Visualizing the Competing Reactions:
Caption: Competing reaction pathways for indan-1,3-dione.
Troubleshooting Strategies:
-
Catalyst Choice is Critical: The primary cause of self-condensation is often the use of a base that is too strong.[5][6] Strong bases (e.g., NaOH, KOH, NaH) create a high concentration of the indan-1,3-dione enolate, promoting self-reaction.
-
Control Stoichiometry: Ensure the aldehyde or ketone reactant is present in a slight excess to provide a plentiful electrophilic partner for the indan-1,3-dione enolate, outcompeting the self-condensation pathway.
-
Temperature and Reaction Time: Higher temperatures and prolonged reaction times can favor the formation of thermodynamically stable byproducts like Bindone.
-
Solution: Begin the reaction at room temperature.[5] Monitor progress closely using Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating may be applied, but avoid excessive temperatures.
-
| Parameter | Recommendation for Minimizing Bindone | Rationale |
| Catalyst | Weak bases (e.g., piperidine, pyridine, NH4OAc) | Reduces the rate of self-condensation which is often promoted by stronger bases.[5][6] |
| Stoichiometry | Slight excess of carbonyl compound (1.1-1.2 eq.) | Increases the probability of the desired intermolecular reaction. |
| Temperature | Room temperature, with gentle heating only if necessary | Minimizes energy input that could overcome the activation barrier for the side reaction.[7] |
| Solvent | Ethanol, Toluene | Common solvents that facilitate the reaction, often at reflux with water removal.[1][2] |
FAQ 2: My desired Knoevenagel product is forming, but I'm also getting a secondary product with a higher molecular weight. What could this be?
Answer:
This is likely the result of a Michael addition (or conjugate addition) . This side reaction occurs when a nucleophile attacks the β-carbon of your α,β-unsaturated Knoevenagel product.
Mechanistic Insight: The Knoevenagel product, a 2-arylidene-1,3-indandione, is an excellent Michael acceptor.[3] The nucleophile in this case is often another molecule of the deprotonated indan-1,3-dione (the enolate). This tandem Knoevenagel condensation-Michael addition sequence is a known pathway.[8]
Visualizing the Michael Addition Pathway:
Caption: Michael addition side reaction pathway.
Troubleshooting Strategies:
-
Control Reactant Stoichiometry: The most effective way to suppress the Michael addition is to limit the amount of available nucleophile (indan-1,3-dione) once the Knoevenagel product begins to form.
-
Solution: Use the aldehyde/ketone as the limiting reagent or maintain a strict 1:1 stoichiometry. Avoid having a large excess of indan-1,3-dione.
-
-
Moderate the Reaction Conditions: Extended reaction times and high temperatures can increase the likelihood of the Michael addition occurring after the initial Knoevenagel condensation is complete.[5]
-
Solution: Monitor the reaction closely by TLC. Once the starting aldehyde/ketone is consumed, work up the reaction promptly to isolate the Knoevenagel product before it can react further.
-
-
Catalyst Concentration: While a weak base is necessary, using an excessive amount can maintain a high concentration of the indan-1,3-dione enolate throughout the reaction, making it available to act as a Michael donor.
-
Solution: Use a truly catalytic amount of the base (e.g., 0.1 equivalents or less).
-
Experimental Protocol: Optimized Knoevenagel Condensation of Indan-1,3-dione with 4-Methoxybenzaldehyde
This protocol incorporates best practices to minimize the formation of Bindone and Michael adducts.
Materials:
-
Indan-1,3-dione (1.0 eq)
-
4-Methoxybenzaldehyde (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (or Toluene for azeotropic removal of water)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (or Dean-Stark apparatus if using toluene)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add indan-1,3-dione (1.0 eq) and 4-methoxybenzaldehyde (1.05 eq).
-
Add ethanol to dissolve the reactants (approximately 5-10 mL per gram of indan-1,3-dione).
-
Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC, observing the consumption of the aldehyde and the formation of the product spot. The reaction is often complete within 2-4 hours.
-
If the reaction is slow, gently heat the mixture to reflux and continue monitoring.[5]
-
Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove residual catalyst and unreacted starting materials.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Annealing Temperature for 2-(Dicyanomethylene)indan-1,3-dione (DCID) Films
This guide serves as a centralized resource for researchers and engineers working with 2-(Dicyanomethylene)indan-1,3-dione (DCID) thin films. As a potent electron acceptor, DCID is a material of significant interest in organic electronics.[1][2][3] The performance of devices based on these films is critically dependent on their nanoscale structure and morphology, which can be precisely controlled through post-deposition thermal annealing.
This document moves beyond simple protocols to explain the causal relationships between annealing parameters, film properties, and device outcomes. It is designed to empower you to troubleshoot common issues and rationally design an optimization process for your specific application.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts regarding DCID and the role of thermal annealing.
Question: What is this compound (DCID) and why is it used? Answer: this compound, a derivative of indane-1,3-dione, is an organic small molecule characterized by strong electron-withdrawing groups (dicyanomethylene).[1][2] This chemical structure makes it an excellent electron acceptor, a crucial component in various organic electronic devices such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[4][5] Its performance in these applications is highly dependent on the molecular packing and crystallinity within the thin film.
Question: Why is thermal annealing a critical step for organic semiconductor films? Answer: As-deposited organic thin films, whether from solution or vacuum deposition, are often in a non-equilibrium, kinetically trapped state with a disordered molecular arrangement.[6] Thermal annealing provides the necessary thermal energy for molecules to overcome activation barriers and rearrange into a more thermodynamically stable and ordered state.[7][8] This process is crucial for enhancing charge transport, as it can improve π-π stacking between molecules, increase the size of crystalline grains, and reduce defects.[9][10][11]
Question: What specific film properties are influenced by the annealing temperature? Answer: The annealing temperature directly impacts several key physical and electronic properties of the film:
-
Crystallinity and Grain Size: Annealing generally improves molecular ordering and increases the size of crystalline domains.[9][10]
-
Film Morphology and Roughness: The surface topography can change significantly. Grain growth can increase surface roughness, which might impact interfaces in a multi-layered device.[12][13]
-
Charge Carrier Mobility: Enhanced crystallinity and larger grains typically lead to higher charge carrier mobility by reducing the number of grain boundaries that trap or scatter charges.[10][14]
-
Optical Properties: Changes in molecular aggregation and packing, driven by annealing, can alter the film's UV-Visible absorption spectrum.[8]
-
Device Threshold Voltage: Annealing can affect the density of trap states at the semiconductor-dielectric interface, leading to shifts in the threshold voltage of transistors.[10][14]
Question: What is the maximum recommended annealing temperature for DCID? Answer: The upper limit for annealing is dictated by the material's thermal stability. For DCID, the decomposition temperature is reported to be approximately 270°C.[15] It is critical to stay well below this temperature to avoid material degradation. A conservative upper limit for annealing experiments would be around 180-200°C, though the optimal temperature is almost always significantly lower. Thermogravimetric Analysis (TGA) is recommended to verify the thermal stability of your specific batch of DCID.
Section 2: Troubleshooting Guide for DCID Film Annealing
This section addresses common problems encountered during the optimization process in a practical, question-and-answer format.
Question: My as-deposited DCID-based device shows poor performance (e.g., low mobility, low efficiency). How do I begin to find the optimal annealing temperature? Answer: Poor initial performance is expected and points to a disordered film. The solution is to conduct a systematic annealing study. You cannot determine the optimal temperature from a single experiment; you must investigate a range.
The underlying principle is that there is a trade-off: increasing temperature provides the energy for beneficial molecular reorganization, but excessive temperature can introduce new defects, cause morphological issues, or even lead to material degradation. The goal is to find the "sweet spot."
A typical workflow involves preparing identical samples and annealing them at progressively higher temperatures (e.g., 60°C, 80°C, 100°C, 120°C, 140°C, 160°C) for a fixed duration (e.g., 10-30 minutes) in a controlled atmosphere (typically an inert environment like a nitrogen glovebox). After annealing, each film must be characterized to correlate the physical changes with device performance.
Below is a visual representation of this experimental workflow.
Question: My film appears hazy or cracked after annealing at higher temperatures. What is the cause and solution? Answer: This issue typically stems from two potential sources:
-
Excessive Crystallization: Over-annealing can lead to the formation of very large spherulitic crystallites. While crystallinity is good, excessively large and poorly connected grains can increase light scattering (causing haziness) and create stress points, leading to microcracks.
-
Thermal Stress: A significant mismatch in the coefficient of thermal expansion (CTE) between the DCID film and the substrate can induce stress upon cooling, causing cracking or delamination.
Solutions:
-
Reduce Annealing Temperature: This is the most straightforward solution. The optimal temperature is often well below the point where such dramatic morphological changes occur.
-
Control Cooling Rate: Instead of removing the sample directly from the hotplate, allow it to cool down slowly. A programmed slow cool-down ramp (e.g., 1-5°C per minute) can significantly reduce thermal stress.
-
Reduce Film Thickness: Thicker films are more susceptible to stress-induced cracking. If your application allows, try working with a thinner DCID layer.[16]
Question: I'm seeing a lot of variability in my results, even for films annealed at the same temperature. What should I check? Answer: Inconsistency points to uncontrolled variables in your process. Here is a checklist of common culprits:
-
Annealing Time: Is the duration of annealing precisely the same for all samples?
-
Heating/Cooling Rates: Are you placing samples on a pre-heated hotplate or ramping the temperature up with the sample on it? Are you cooling them identically? The thermal history, not just the peak temperature, matters.
-
Atmosphere: Are you annealing in a controlled inert atmosphere (e.g., a glovebox)? Oxygen and moisture can react with the film at elevated temperatures, leading to degradation and inconsistent device performance.
-
Substrate Cleanliness: Inconsistent surface energy on your substrate due to inadequate cleaning will lead to variations in film formation and dewetting behavior during annealing.
-
Solvent Residue: Ensure all solvent from the deposition step is removed before starting the high-temperature anneal. A pre-anneal bake at a lower temperature (e.g., 60°C) can help. Trapped solvent that evaporates rapidly at high temperatures can disrupt film morphology.
Question: The UV-Vis absorption spectrum of my film changed after annealing. What does this signify? Answer: A change in the absorption spectrum is a powerful indicator of morphological evolution. For many organic semiconductors, thermal annealing leads to more ordered molecular packing, which enhances intermolecular electronic coupling. This often results in:
-
A Red-Shift: The absorption peaks (especially the 0-0 vibronic transition) may shift to longer wavelengths (a bathochromic shift). This suggests the formation of J-aggregates, which are generally favorable for charge transport.[8]
-
Sharper Vibronic Features: The appearance of more defined peaks in the spectrum indicates a more ordered, crystalline environment with a narrower distribution of molecular conformations.[8]
By tracking these spectral changes, you can gain insight into the evolution of the film's solid-state order as a function of annealing temperature, often without needing to fabricate a full device.
Section 3: Standard Operating Protocol
Protocol: Systematic Evaluation of Annealing Temperature for DCID Films
-
Substrate Preparation:
-
Select your desired substrates (e.g., Si/SiO₂, glass, ITO-coated glass).
-
Perform a rigorous cleaning procedure. A typical sequence is sonication in detergent, deionized water, acetone, and finally isopropyl alcohol (15 minutes each).
-
Dry the substrates thoroughly with a nitrogen gun.
-
Optional but recommended: Treat the substrates with an appropriate surface modification (e.g., O₂ plasma, HMDS, or other self-assembled monolayers) to ensure consistent surface energy.
-
-
Film Deposition:
-
Prepare a solution of DCID in a suitable solvent (e.g., chloroform, chlorobenzene) at a fixed concentration.
-
Deposit the DCID film onto a set of at least 5-6 identical, cleaned substrates using your standard method (e.g., spin-coating or thermal evaporation) to ensure uniform thickness.
-
Perform a low-temperature "soft bake" (e.g., 60°C for 5 minutes) on all samples to remove residual solvent.
-
-
Thermal Annealing Matrix:
-
Transfer the samples to a hotplate inside a nitrogen-filled glovebox.
-
Set one sample aside as the unannealed (as-cast) control.
-
Anneal the remaining samples, one at each selected temperature (e.g., 80°C, 100°C, 120°C, 140°C, 160°C).
-
Anneal each sample for a fixed duration (e.g., 15 minutes).
-
After annealing, allow samples to cool slowly to room temperature on a heat sink within the glovebox to ensure a controlled cooling rate.
-
-
Characterization & Analysis:
-
Morphology (AFM): Characterize the surface topography of each film to measure root-mean-square (RMS) roughness and observe grain formation.
-
Crystallinity (XRD): Perform X-ray diffraction to assess the degree of crystallinity and identify any preferred molecular orientation.
-
Optical Properties (UV-Vis): Measure the absorption spectrum to track changes in molecular aggregation.
-
Device Fabrication: Complete the fabrication of your target device (e.g., OFET, OPV) on each annealed film.
-
Device Testing: Extract the key performance metrics (e.g., for an OFET: field-effect mobility, on/off ratio, threshold voltage).
-
Correlation: Plot the device metrics as a function of annealing temperature to identify the optimal processing window.
-
Section 4: Data Interpretation & Key Relationships
The interplay between annealing temperature and film properties is complex. The following table summarizes the generally expected trends for small molecule organic semiconductors.
| Parameter | Effect of Increasing Annealing Temperature | Rationale & Causality |
| Grain Size | Generally Increases[9][10] | Molecules gain sufficient thermal energy to diffuse and coalesce into larger, more ordered domains. |
| Crystallinity | Generally Improves (up to a point)[14] | The system moves towards a lower-energy, more thermodynamically favorable crystalline state. |
| Surface Roughness | Tends to Increase[13] | The growth of larger crystalline grains often leads to a rougher surface topography. |
| Charge Mobility | Typically Increases, then may Decrease[13][14] | Initially improves due to better ordering and larger grains. Can decrease at very high temperatures due to defect formation or morphological degradation. |
| Threshold Voltage (Vth) | Often Shifts[10][14] | Annealing can passivate or create trap states at the dielectric interface, causing Vth to shift. A shift towards 0V is often desirable. |
| Film Density | May Decrease Slightly[17] | Annealing can relax the polymer chains or molecules from a densely packed, non-equilibrium state to a more ordered but potentially less dense crystalline state. |
The relationships between the primary process variable (temperature) and the final device outcome are mediated by these physical film properties. This causal pathway is illustrated below.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thermal Annealing Effect on the Thermal and Electrical Properties of Organic Semiconductor Thin Films | MRS Advances | Cambridge Core [cambridge.org]
- 15. This compound | 16954-74-8 [chemicalbook.com]
- 16. [2512.01441] Effects of thermal annealing and film thickness on the structural and optical properties of indium-tin-oxide thin films [arxiv.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Aggregation of 2-(Dicyanomethylene)indan-1,3-dione
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Dicyanomethylene)indan-1,3-dione. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of compound aggregation in solution. Our goal is to equip you with the scientific understanding and practical protocols to ensure the reliability and reproducibility of your experiments.
Introduction: The Challenge of Aggregation
This compound is a planar, electron-accepting molecule with a high melting point of approximately 270-281°C, suggesting strong intermolecular interactions.[1][2][3] These characteristics, driven by its polarized carbonyl and cyano groups, contribute to its tendency to aggregate and precipitate from solution, particularly at higher concentrations or in less-than-optimal solvent systems.[4] Such aggregation can lead to inaccurate results in biological assays, hinder purification processes, and compromise overall experimental outcomes.
This guide will walk you through the causes of aggregation and provide actionable strategies to prevent and resolve these issues.
Troubleshooting Guide: Preventing and Resolving Aggregation
Question 1: My this compound is precipitating out of my stock solution. What is causing this and how can I fix it?
Answer:
Precipitation from a stock solution is a clear indicator of supersaturation, where the concentration of the compound exceeds its solubility limit in the chosen solvent. Several factors can contribute to this phenomenon.
Causality:
-
Solvent Choice: The solubility of this compound, like many organic compounds, is highly dependent on the solvent. While it shows good solubility in some organic solvents, its aqueous solubility is limited.[5] If your stock is prepared in a solvent in which the compound is only sparingly soluble, precipitation is likely.
-
Concentration: Preparing stock solutions at excessively high concentrations is a common cause of precipitation. Even in a good solvent, there is a finite amount of solute that can be dissolved.
-
Temperature: Solubility is often temperature-dependent. A solution prepared at a higher temperature may become supersaturated and precipitate upon cooling to room temperature or during refrigerated storage.[5]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can promote precipitation, as the compound may not fully redissolve upon thawing.[6]
Troubleshooting Protocol:
-
Re-dissolution: Gently warm the solution in a water bath while sonicating or vortexing. This can often redissolve the precipitate. However, be cautious not to overheat, as this could lead to compound degradation.
-
Solvent Optimization: If precipitation persists, consider preparing a new stock solution in a different solvent. A good starting point is to test the solubility in a range of common laboratory solvents.
-
Concentration Adjustment: Prepare a new, more dilute stock solution. It is often better to work with a lower concentration stock and add a larger volume to your experiment than to risk precipitation with a highly concentrated stock.
-
Storage: Store stock solutions at a constant, appropriate temperature. For many organic compounds, storage at room temperature is preferable to refrigeration if the compound is stable. If refrigeration is necessary, allow the solution to fully equilibrate to room temperature before use.
Question 2: I am observing inconsistent results in my biological assays. Could aggregation of this compound be the culprit?
Answer:
Yes, absolutely. Colloidal aggregation of small molecules is a well-known cause of false positives and inconsistent data in early drug discovery and biological screening.[7]
Causality:
-
Formation of Colloidal Aggregates: In aqueous buffers used for biological assays, hydrophobic compounds like this compound can form colloidal aggregates. These are nanoparticle-sized clusters of the compound that can interfere with the assay in a non-specific manner.
-
Mechanism of Interference: These aggregates can adsorb proteins, including enzymes, leading to denaturation and apparent inhibition. This is a promiscuous mechanism of action that is not related to the specific, intended target of the compound.
Workflow for Diagnosing and Mitigating Aggregation-Based Assay Interference:
Caption: Diagnostic workflow for aggregation-based assay interference.
Detailed Protocol:
-
Aggregation Counter-Screen:
-
Run your standard assay in parallel with an identical assay that includes a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20.
-
Rationale: Detergents can help to break up colloidal aggregates.[7] If the observed activity of your compound is significantly reduced in the presence of the detergent, it is a strong indication that the original activity was due to aggregation.
-
-
Optimize Assay Buffer:
-
If aggregation is confirmed, you may need to adjust your assay buffer. Sometimes, small amounts of organic co-solvents (e.g., DMSO, ethanol) can help to maintain solubility, but care must be taken to ensure the co-solvent does not affect the biological components of the assay.
-
-
Lower Compound Concentration:
-
Test a wider range of compound concentrations, focusing on lower doses where aggregation is less likely to occur.
-
Question 3: I am trying to purify this compound using column chromatography and it is precipitating on the column. What can I do?
Answer:
Precipitation during chromatography is a common issue when a compound has different solubility profiles in the crude mixture versus the purified state within the mobile phase.[8]
Causality:
-
Changing Solvent Environment: As the compound separates from the crude mixture and moves through the column, the surrounding solvent composition changes. If the compound is not soluble in the mobile phase at that point, it will precipitate.[8]
-
Concentration Effects: As the compound elutes, it can become highly concentrated in a narrow band, exceeding its solubility in the mobile phase.
Strategies to Prevent Precipitation During Chromatography:
| Strategy | Description | Rationale |
| Dry Loading | The crude sample is pre-adsorbed onto a solid support (e.g., silica gel, Celite) and then loaded onto the column. | This technique avoids dissolving the entire sample in a small volume of solvent, allowing for a more gradual dissolution of the compound into the mobile phase during elution.[8] |
| Mobile Phase Modifiers | A small amount of a strong, solubilizing solvent (a "modifier") is added to the mobile phase. | The modifier helps to keep the compound in solution as it travels through the column. For example, adding a small percentage of a more polar solvent like methanol or a less polar but highly solubilizing solvent like dichloromethane can be effective.[8] |
| Temperature Control | Gently warming the column (if the compound is stable at elevated temperatures) can increase solubility. | Increased temperature often enhances the solubility of organic compounds.[5] |
Experimental Protocol: Dry Loading for Flash Chromatography
-
Dissolve your crude sample containing this compound in a minimal amount of a suitable solvent (e.g., acetone, dichloromethane).
-
Add an inert solid support (e.g., silica gel, Celite) to the solution, aiming for a 2-3 times the mass of your crude sample.
-
Thoroughly mix to create a slurry and then evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully load this powder onto the top of your chromatography column.
-
Proceed with the elution as planned.
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving this compound? While specific solubility data is not extensively published, related indane-1,3-dione structures are known to be soluble in organic solvents like ethanol, acetone, and chloroform, and sparingly soluble in water.[5] For biological assays, DMSO is a common choice for stock solutions, but it is crucial to keep the final concentration in the assay low (typically <1%) to avoid solvent effects and precipitation upon dilution into aqueous buffers.
Q2: Can pH affect the aggregation of this compound? Yes, pH can influence the solubility and aggregation of organic molecules, especially those with ionizable groups. While this compound itself is not strongly acidic or basic, extreme pH values in your buffer could potentially affect its stability and solubility. It is advisable to work within a pH range that is compatible with your assay and where the compound is known to be stable.
Q3: Are there any additives that can help stabilize my solutions of this compound? In some cases, small molecule stabilizers or excipients can be used to prevent aggregation.
-
Polymeric Excipients: Low concentrations of surfactants can stabilize colloidal aggregates.[7]
-
Osmolytes: Naturally occurring small molecules like proline and glycine can help to stabilize the native, folded state of proteins and may also help to prevent the aggregation of small molecules by favoring a more compact state.[9] The choice of an additive will be highly dependent on the specific application and must be validated to ensure it does not interfere with the experiment.
Visualizing the Aggregation Problem and Solutions
The following diagram illustrates the transition from a soluble state to an aggregated state and the intervention points for preventing this.
Caption: Factors influencing the aggregation of this compound.
References
- 1. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 2. This compound | 16954-74-8 [chemicalbook.com]
- 3. Cas 16954-74-8,this compound | lookchem [lookchem.com]
- 4. Buy this compound [smolecule.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. Colloidal aggregation: from screening nuisance to formulation nuance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Solubility of 2-(Dicyanomethylene)indan-1,3-dione (DCID) Derivatives
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(dicyanomethylene)indan-1,3-dione (DCID) derivatives. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome solubility challenges during your experiments. The unique physicochemical properties of the indane-1,3-dione scaffold, often characterized by its planar structure and electron-withdrawing dicyanomethylene group, can lead to significant solubility hurdles.[1] This resource is designed to provide you with the foundational knowledge and practical techniques to effectively enhance the solubility of these promising compounds.
Troubleshooting Guide: Addressing Common Solubility Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: My DCID derivative is poorly soluble in common aqueous buffers (e.g., PBS) for my biological assays.
-
Potential Cause: The planar, hydrophobic nature of the indane-1,3-dione core, combined with the often non-polar substituents in many derivatives, leads to low aqueous solubility. The high melting point of the parent compound, around 281-282°C, suggests strong crystal lattice energy, which can also contribute to poor solubility.[2][3]
-
Solutions:
-
Co-solvents: Introduce a water-miscible organic solvent to the aqueous buffer. This technique works by reducing the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[4]
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are commonly used.[5]
-
Experimental Protocol: Start by preparing a high-concentration stock solution of your DCID derivative in 100% DMSO. Then, dilute this stock solution into your aqueous buffer, ensuring the final concentration of DMSO is kept to a minimum (typically <1% v/v) to avoid solvent-induced artifacts in biological assays.
-
-
pH Adjustment: For DCID derivatives with ionizable functional groups (e.g., acidic or basic moieties), adjusting the pH of the buffer can significantly impact solubility.[6][7]
-
Scientific Rationale: The solubility of weakly acidic or basic compounds is pH-dependent. For a weakly acidic compound, increasing the pH above its pKa will lead to deprotonation and the formation of a more soluble salt. Conversely, for a weakly basic compound, decreasing the pH below its pKa will result in protonation and increased solubility.[8][9]
-
Experimental Workflow:
-
Determine the pKa of your DCID derivative (either experimentally or through in silico prediction).
-
Prepare a series of buffers with varying pH values around the pKa.
-
Determine the solubility of your compound in each buffer to identify the optimal pH for solubilization.
-
-
-
Issue 2: I'm observing precipitation of my DCID derivative when I dilute my stock solution into an aqueous medium.
-
Potential Cause: This is a common issue when using co-solvents. The sudden change in solvent polarity upon dilution can cause the compound to crash out of solution.
-
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that are more water-soluble.[10][11][12][13][14]
-
Mechanism of Action: The hydrophobic DCID derivative partitions into the non-polar interior of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with the aqueous environment, effectively solubilizing the complex.
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their improved aqueous solubility and safety profiles compared to native β-cyclodextrin.
-
Experimental Protocol: Prepare a solution of the cyclodextrin in your desired aqueous buffer. Add the DCID derivative to this solution and stir or sonicate until the compound dissolves. The molar ratio of the drug to cyclodextrin may need to be optimized.
-
-
Use of Surfactants: Surfactants can increase the solubility of hydrophobic compounds by forming micelles in aqueous solutions.
-
Mechanism of Action: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails of the surfactant molecules form the core of the micelle, creating a microenvironment where the poorly soluble DCID derivative can be entrapped and solubilized.
-
Common Surfactants: Polysorbates (e.g., Tween® 80) and poloxamers are frequently used in pharmaceutical formulations.
-
-
Issue 3: I need to formulate my DCID derivative for in vivo studies, and the required dose is too high to be dissolved in a small volume of a simple co-solvent system.
-
Potential Cause: High doses of poorly soluble compounds often require more advanced formulation strategies to achieve the desired concentration for administration.
-
Solutions:
-
Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[4][15][16][17][18]
-
Mechanism of Action: The drug can be dispersed in a crystalline or amorphous form within the carrier. Amorphous solid dispersions are particularly effective as the amorphous state has higher energy and thus greater solubility than the crystalline state. Upon contact with an aqueous medium, the carrier dissolves, releasing the drug as fine colloidal particles with a large surface area, which enhances the dissolution rate.[18]
-
Common Carriers: Polyvinylpyrrolidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC) are common carriers.[15]
-
Preparation Methods:
-
-
Nanosuspensions: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles stabilized by surfactants and/or polymers.[19][20][21]
-
Mechanism of Action: By reducing the particle size of the drug to the nanometer range, the surface area is significantly increased. According to the Noyes-Whitney equation, this leads to an increased dissolution velocity and saturation solubility.
-
Preparation Methods:
-
Top-Down Technologies: Media milling and high-pressure homogenization are used to break down larger drug particles into nanoparticles.
-
Bottom-Up Technologies: Precipitation and emulsification-solvent evaporation techniques involve dissolving the drug and then precipitating it in a controlled manner to form nanoparticles.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent screening for a novel DCID derivative?
A1: A good starting point is to test the solubility in a range of solvents with varying polarities. Begin with common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, ethanol, and methanol. For formulation development, also consider pharmaceutically acceptable solvents like polyethylene glycol 400 (PEG 400) and propylene glycol.[5]
Q2: How does the chemical structure of a DCID derivative influence its solubility?
A2: The solubility of DCID derivatives is significantly influenced by the nature of the substituents on the indane-1,3-dione ring system. The addition of polar functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups, will generally increase aqueous solubility. Conversely, the addition of bulky, non-polar groups, such as long alkyl chains or aromatic rings, will tend to decrease aqueous solubility.
Q3: Are there any known stability issues with DCID derivatives in solution?
A3: The dicyanomethylene group can be susceptible to nucleophilic attack. Therefore, the stability of DCID derivatives in solutions containing nucleophiles (e.g., amines in certain buffers) should be evaluated. Additionally, some organic compounds can be sensitive to light, so it is good practice to protect solutions from light during storage. The parent compound, this compound, is noted to be zwitterionic and can react with nucleophiles and be reversibly hydrolyzed by water or alkali.[2]
Q4: Can I use a combination of solubility enhancement techniques?
A4: Yes, combining techniques can be a very effective strategy. For example, you could use a co-solvent in combination with a cyclodextrin or create a solid dispersion that is then suspended in a vehicle containing a surfactant. This multi-pronged approach can often achieve a higher degree of solubilization than a single technique alone.
Experimental Protocols & Visualizations
Protocol 1: Solubility Enhancement using Co-solvents
-
Stock Solution Preparation:
-
Accurately weigh a small amount of your DCID derivative.
-
Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 10-50 mM). Use sonication or gentle heating if necessary.
-
-
Serial Dilution:
-
Perform serial dilutions of the stock solution into your target aqueous buffer (e.g., PBS).
-
-
Observation and Analysis:
-
Visually inspect each dilution for any signs of precipitation.
-
For quantitative analysis, incubate the solutions for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge the samples and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Protocol 2: Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation:
-
Prepare a solution of HP-β-CD in your desired aqueous buffer at a concentration several times higher than that of your DCID derivative (e.g., 10-fold molar excess).
-
-
Complex Formation:
-
Add the solid DCID derivative to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for 24-48 hours. Sonication can be used to aid dissolution.
-
-
Solubility Determination:
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Analyze the filtrate to determine the concentration of the solubilized DCID derivative.
-
Diagram 1: Decision Tree for Solubility Enhancement
Caption: A workflow for selecting a suitable solubility enhancement technique.
Quantitative Data Summary
| Technique | Typical Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents | 2 to 100-fold | Simple to implement, suitable for initial screening. | Can cause precipitation upon dilution, potential for solvent toxicity in biological assays.[4] |
| pH Adjustment | Variable (highly dependent on pKa) | Very effective for ionizable compounds, uses simple buffers. | Only applicable to compounds with acidic or basic functional groups.[6][7] |
| Cyclodextrins | 10 to 1000-fold | High solubilization capacity, can improve stability.[10][11] | Can be expensive, may alter the pharmacokinetics of the compound. |
| Solid Dispersions | 10 to 500-fold | Can significantly enhance dissolution rate, suitable for oral formulations.[4][15] | Requires specific equipment for preparation, potential for physical instability (recrystallization). |
| Nanosuspensions | >1000-fold | Dramatically increases surface area and dissolution velocity, high drug loading possible.[19] | Requires specialized equipment for production, potential for particle aggregation. |
References
- 1. Studies on Mechanism of Formation of 2-substituted-1,3- Indandiones/Ortho thio quinones and Allied Heterocycles [jchemlett.com]
- 2. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inclusion complexation with β-cyclodextrin derivatives alters photodynamic activity and biodistribution of meta-tetra(hydroxyphenyl)chlorin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceasia.org [scienceasia.org]
- 11. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. rjptonline.org [rjptonline.org]
- 14. Solubility enhancement of dicyclomine using solid dispersion techniques [wisdomlib.org]
- 15. jddtonline.info [jddtonline.info]
- 16. Current Trends on Solid Dispersions: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. Nanosuspension: A Promising Drug Delivery System for Poorly Soluble Drugs | International Journal of Health Advancement and Clinical Research (tz) [ijhacr.com]
- 19. Nanosuspension formulations of poorly water-soluble compounds for intravenous administration in exploratory toxicity studies: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
minimizing isomeric impurities in 2-(Dicyanomethylene)indan-1,3-dione synthesis
Technical Support Center: Synthesis of 2-(Dicyanomethylene)indan-1,3-dione
Document ID: TSC-DCID-001
Last Updated: January 6, 2026
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis and troubleshooting common issues, with a specific focus on minimizing isomeric and other common impurities.
Section 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final product is a dull, yellowish-green or brownish solid with a broad melting point, not the expected bright green crystalline solid. What is the likely impurity?
A1: This is a classic sign of contamination with Bindone , the primary and most common impurity in this reaction. Bindone is the product of the base- or acid-catalyzed self-condensation of the starting material, 1,3-indandione.[1][2][3] Its formation is a competitive side reaction to the desired Knoevenagel condensation with malononitrile.
-
Causality: The active methylene group at the C-2 position of 1,3-indandione is nucleophilic and can attack a carbonyl group of another 1,3-indandione molecule, leading to an aldol-type condensation.[2][4] This process is highly dependent on reaction conditions.
-
Identification: Bindone is typically yellow to orange-brown and its presence, even in small amounts, will significantly impact the color and melting point of your final product. It can be readily identified by:
-
TLC Analysis: It will appear as a separate, typically lower Rf spot compared to the product.
-
¹H NMR Spectroscopy: Look for characteristic signals of the Bindone structure, which will be distinct from the symmetrical signals of the desired product.
-
-
Solution: Refer to the questions below on catalyst and temperature control to suppress the formation of this impurity from the outset. For purification, careful recrystallization is required (See Protocol Section).
Q2: My reaction yield is very low, and I recovered a significant amount of unreacted 1,3-indandione. What went wrong?
A2: Low conversion is typically linked to issues with catalysis or reaction conditions.
-
Insufficient Catalyst: The Knoevenagel condensation requires a basic catalyst to deprotonate the malononitrile, making it a potent nucleophile.[5][6] Ensure the catalyst (e.g., piperidine, pyridine, or sodium acetate) is added in the correct catalytic amount and is of good quality.[1][3]
-
Suboptimal Temperature: While heating can increase the reaction rate, performing the reaction at room temperature is often sufficient and preferable to avoid side reactions.[7] If the reaction is too cold or the mixing is inadequate, the rate may be too slow for completion within the allotted time.
-
Poor Reagent Quality: Malononitrile is susceptible to hydration over time. Use freshly opened or properly stored malononitrile for best results.
Q3: The reaction produced a dark, tarry, or polymeric substance instead of a crystalline product. What causes this?
A3: Tar formation is indicative of overly aggressive reaction conditions, leading to decomposition and polymerization.
-
Excessive Heat: Overheating the reaction mixture is a primary cause. The Knoevenagel condensation for this system is often exothermic, and excessive external heating can lead to runaway reactions, especially with strong bases.
-
Strong Base/High Concentration: Using a strong base like sodium hydroxide or a high concentration of a weaker base can accelerate the desired reaction but disproportionately accelerates the self-condensation of 1,3-indandione and other decomposition pathways.[2][3]
-
Incorrect Solvent: The choice of solvent is crucial. While ethanol is common, using a solvent that leads to poor solubility of intermediates or promotes side reactions can result in tar formation.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the synthesis.
Q1: What is the core reaction mechanism, and where do impurities arise?
A1: The synthesis is a Knoevenagel condensation , a well-established carbon-carbon bond-forming reaction.[5][6] The key steps are outlined below. Impurities primarily arise from a competing self-condensation pathway.
-
Step 1: Enolate Formation: The basic catalyst (B:) removes a proton from the highly acidic methylene group of malononitrile, creating a resonance-stabilized carbanion (nucleophile).
-
Step 2: Nucleophilic Attack: The malononitrile carbanion attacks one of the electrophilic carbonyl carbons of 1,3-indandione.
-
Step 3: Dehydration: The resulting aldol-type intermediate rapidly undergoes dehydration (elimination of a water molecule) to form the stable, conjugated final product, this compound.
The primary impurity, Bindone , forms when the enolate of 1,3-indandione (instead of malononitrile) acts as the nucleophile and attacks another molecule of 1,3-indandione. This is shown in the diagram below.
Reaction Mechanism & Impurity Formation
Caption: Desired vs. Impurity Pathway.
Q2: How do I select the right catalyst and solvent to maximize purity?
A2: The goal is to choose conditions that favor the Knoevenagel condensation over the self-condensation of 1,3-indandione. This generally means using a mild base and an appropriate solvent.
-
Catalyst Choice: A weak organic base is ideal. Piperidine and pyridine are commonly used and effective.[1][3] Very strong bases (e.g., NaH, NaOH) should be avoided as they aggressively promote the self-condensation side reaction.[3]
-
Solvent Choice: Ethanol is a widely used and effective solvent as it solubilizes the reactants well.[1][3] Acetic acid can also be used as a solvent, creating a slightly acidic environment that can suppress base-catalyzed side reactions, though it may require longer reaction times or gentle heating.
The table below summarizes the trade-offs:
| Catalyst/Solvent System | Typical Purity | Reaction Speed | Key Consideration |
| Piperidine / Ethanol | Good to Excellent | Fast | Classic, effective choice. Use catalytic amounts.[1][7] |
| Sodium Acetate / Ethanol | Good | Moderate | Milder base, may reduce Bindone formation.[1][3] |
| Pyridine / Acetic Acid | Excellent | Slow to Moderate | Acetic acid can suppress self-condensation.[8] |
| Strong Base (e.g., NaH) | Poor | Very Fast | Not recommended; strongly promotes impurity formation.[3] |
Q3: Is purification by column chromatography effective for removing Bindone?
A3: While possible, column chromatography is often not the ideal method for large-scale purification of this compound. Both the product and the Bindone impurity are colored and relatively polar, which can lead to streaking on silica gel and incomplete separation. Recrystallization is the most effective and scalable method for removing Bindone and other minor impurities. A detailed protocol is provided in the next section.
Section 3: Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is optimized to favor the formation of the desired product while minimizing the self-condensation of 1,3-indandione.
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, add 1,3-indandione (1.0 eq) and malononitrile (1.05 eq).
-
Solvent Addition: Add absolute ethanol to the flask (approx. 10-15 mL per gram of 1,3-indandione). Stir the mixture to form a suspension.
-
Catalyst Addition: To the stirring suspension at room temperature, add a catalytic amount of piperidine (approx. 0.05 eq) dropwise.
-
Reaction Monitoring: A color change to bright green should be observed, and the product may begin to precipitate. Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase), ensuring the 1,3-indandione spot has been consumed.
-
Isolation: Once the reaction is complete, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the bright green solid product by vacuum filtration. Wash the filter cake sequentially with a small amount of cold ethanol, followed by a thorough wash with deionized water to remove any catalyst salts, and finally with a small amount of cold ethanol again.
-
Drying: Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
This procedure is highly effective at removing the yellowish Bindone impurity.
-
Solvent Selection: Acetonitrile or a mixture of ethanol and acetonitrile are excellent choices for recrystallization.
-
Dissolution: Place the crude, dried product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. The solution should be a clear, vibrant green. If a yellowish or brownish tint persists, it indicates the presence of impurities.
-
Decolorization (Optional): If the solution is significantly discolored, you may add a very small amount of activated charcoal and keep the solution hot for a few minutes. Filter the hot solution through a short plug of celite to remove the charcoal. This step should be used judiciously as it can reduce yield.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Bright green, often needle-like, crystals should form. Once at room temperature, place the flask in an ice bath for at least 1 hour to complete the crystallization process.
-
Collection: Collect the purified crystals by vacuum filtration, washing with a minimal amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum. The final product should be a bright green crystalline solid with a sharp melting point (typically around 270 °C with decomposition).[9]
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. 1,3-Indandione - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 7. mdpi.com [mdpi.com]
- 8. cris.bgu.ac.il [cris.bgu.ac.il]
- 9. This compound | 16954-74-8 [chemicalbook.com]
Technical Support Center: Optimizing Solvent Selection for 2-(Dicyanomethylene)indan-1,3-dione Reactions
Welcome to the technical support center for reactions involving 2-(Dicyanomethylene)indan-1,3-dione (DCID). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and handling of this versatile compound. As your Senior Application Scientist, my goal is to equip you with the expertise and practical insights necessary to optimize your experimental outcomes, with a particular focus on the critical role of solvent selection.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, which is typically prepared via a Knoevenagel condensation of indan-1,3-dione and malononitrile.
Issue 1: Low or No Product Yield
Question: I am performing the Knoevenagel condensation of indan-1,3-dione and malononitrile, but I am observing a very low yield of the desired this compound product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this Knoevenagel condensation can arise from several factors, many of which are directly or indirectly influenced by your choice of solvent.[1][2][3]
Probable Causes & Solutions:
-
Inadequate Solubility of Reactants: Indan-1,3-dione has limited solubility in some organic solvents. If your reactants are not fully dissolved, the reaction will be slow and incomplete.
-
Suboptimal Reaction Polarity: The Knoevenagel condensation involves ionic intermediates. The polarity of the solvent plays a crucial role in stabilizing these intermediates and influencing the reaction rate.[1][6]
-
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or acetonitrile can accelerate the reaction by effectively solvating cations while leaving the anionic nucleophile more reactive.[1][6]
-
Polar Protic Solvents: Solvents like ethanol or methanol can also be effective. They can participate in hydrogen bonding, which can influence the reaction mechanism.[6][7][8] While they may sometimes be slower than polar aprotic solvents, they often allow for easy product precipitation upon cooling.[4][5]
-
Nonpolar Solvents: Solvents like toluene or hexane are generally not recommended as they do not effectively stabilize the polar intermediates of the Knoevenagel condensation, leading to slow and incomplete reactions.[1]
-
-
Ineffective Catalyst Activity: The choice of base catalyst is critical. However, its effectiveness can be modulated by the solvent.
-
Solution: Ensure you are using a suitable weak base such as piperidine or sodium acetate.[4][5] The solvent can affect the basicity and solubility of the catalyst. If you are using a solid catalyst, ensure it has good contact with the reactants by choosing a solvent in which it is at least partially soluble or by ensuring efficient stirring.
-
-
Reversible Reaction: The Knoevenagel condensation produces water as a byproduct. In some cases, the accumulation of water can lead to a reversible reaction, thus lowering the yield.[3]
-
Solution: While often not necessary for this specific reaction due to the high reactivity of the starting materials, if you suspect reversibility is an issue, consider using a solvent that allows for the removal of water, for example, by azeotropic distillation with toluene using a Dean-Stark apparatus.
-
Experimental Protocol for Yield Optimization:
-
Solvent Screening: In parallel small-scale reactions, test a range of solvents from different classes (e.g., ethanol, isopropanol, acetonitrile, DMF).
-
Reactant Concentration: Ensure your reactants are fully dissolved at the reaction temperature. You may need to adjust the solvent volume.
-
Temperature Control: Start the reaction at room temperature. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be beneficial, but be mindful of potential side reactions (see Issue 2).
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Issue 2: Formation of an Insoluble, High-Melting Point Byproduct
Question: My reaction has produced a significant amount of a byproduct that is much less soluble than my desired product and has a higher melting point. How can I avoid this?
Answer:
This is a classic issue in the synthesis of this compound. The likely culprit is the formation of the tetracyano-substituted byproduct, 2,2'-(1H-indene-1,3(2H)-diylidene)dimalononitrile .[4][5]
Causality and Prevention:
The formation of the dicyano versus the tetracyano product is highly dependent on the reaction temperature.
-
Mechanism: The initial Knoevenagel condensation forms the desired this compound. This product still possesses an acidic proton on the indane ring, which can be deprotonated by the base catalyst. The resulting anion can then react with a second molecule of malononitrile in another Knoevenagel-type condensation at the second carbonyl group, leading to the tetracyano byproduct. This second reaction generally requires a higher activation energy.
-
The Role of Temperature:
-
Room Temperature: Performing the reaction at room temperature significantly favors the formation of the desired monosubstituted product, this compound.[5]
-
Heating: Heating the reaction mixture provides the necessary energy to overcome the activation barrier for the second condensation, leading to the formation of the tetracyano byproduct.[5]
-
Solvent's Role in Mitigating Byproduct Formation:
While temperature is the primary factor, your choice of solvent can indirectly influence the outcome. A solvent that allows the reaction to proceed efficiently at a lower temperature is advantageous.
-
Recommendation: Use a solvent that provides good solubility for the reactants at or near room temperature, such as ethanol . This allows the reaction to proceed to completion without the need for heating, thus minimizing the formation of the tetracyano byproduct.[4][5]
Workflow for Selective Synthesis:
Caption: Temperature Control for Selective Synthesis.
Issue 3: Difficulty in Product Purification
Question: My final product is impure, and I am struggling to purify it effectively. What are the best strategies for purifying this compound?
Answer:
Purification challenges often stem from the presence of unreacted starting materials or the tetracyano byproduct. The choice of reaction solvent can simplify the initial purification, and subsequent recrystallization requires careful solvent selection.
Purification Strategies:
-
Initial Isolation by Filtration: One of the advantages of using a polar solvent like ethanol is that this compound often has lower solubility in the cold solvent compared to the reactants and the catalyst.
-
Procedure: After the reaction is complete (as monitored by TLC), cool the reaction mixture in an ice bath. The product should precipitate out. The solid can then be collected by filtration and washed with a small amount of cold solvent to remove soluble impurities.[4]
-
-
Recrystallization: If the product is still impure after initial filtration, recrystallization is the next step. The key is to find a solvent or solvent system in which the desired product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures.
-
Recommended Solvents for Recrystallization:
-
Single Solvents: Acetonitrile or ethyl acetate are often good starting points for the recrystallization of polar organic compounds.
-
Solvent Pairs: A common and effective technique is to use a solvent pair. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gently heat to redissolve the solid and then allow it to cool slowly. Common solvent pairs to try include:
-
Dichloromethane/Hexane
-
Ethyl Acetate/Heptane
-
Acetone/Water (use with caution, ensure your compound is not prone to hydrolysis)
-
-
-
Recrystallization Workflow:
Caption: Two-Solvent Recrystallization Workflow.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the solvent in the Knoevenagel condensation?
A1: The solvent plays several key roles in the Knoevenagel condensation. Firstly, it must dissolve the reactants to allow them to interact. Secondly, it stabilizes the charged intermediates formed during the reaction. In the base-catalyzed mechanism, the active methylene compound is deprotonated to form a carbanion, and the carbonyl compound is activated. The solvent's polarity influences the stability of these ionic species, thereby affecting the reaction rate. Polar aprotic solvents can accelerate the reaction by strongly solvating the cation of the catalyst, leaving the anion (the active nucleophile) more "naked" and reactive.[6][7][8] Polar protic solvents can also facilitate the reaction by participating in hydrogen bonding and proton transfer steps.[6]
Q2: Can I run this reaction under solvent-free conditions?
A2: Yes, solvent-free Knoevenagel condensations have been reported and are an excellent green chemistry alternative.[9] These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst, or by using microwave irradiation. The absence of a solvent can lead to very high reaction concentrations and, in some cases, faster reaction times and easier work-up. However, temperature control can be more challenging, which could be a concern for avoiding the tetracyano byproduct.
Q3: How does the choice of base catalyst interact with the solvent selection?
A3: The catalyst and solvent work in concert. A weak base like piperidine is often used.[4][5] In a polar protic solvent like ethanol, the solvent can assist in the proton transfer steps of the catalytic cycle. In a polar aprotic solvent, the solubility of the catalyst and its salt byproducts is important. If the catalyst or its salts precipitate prematurely, the reaction may stop. Therefore, the chosen solvent should be able to dissolve not only the reactants but also the catalytic species to maintain a homogeneous reaction mixture.
Q4: Is it possible to use "green" solvents for this reaction?
A4: Absolutely. Ethanol is a bio-based and relatively green solvent that is effective for this reaction.[4][5] Water can also be a very green and effective solvent for some Knoevenagel condensations, often leading to easy product precipitation.[10] Exploring greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) could also be a worthwhile endeavor for process optimization.
Data Summary Table
The following table provides key properties of common solvents that can be considered for the Knoevenagel condensation of indan-1,3-dione and malononitrile.
| Solvent | Class | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | General Suitability for DCID Synthesis |
| Ethanol | Polar Protic | 24.6 | 78 | Excellent: Good reactant solubility, allows for reaction at room temperature, and facilitates product precipitation upon cooling. |
| Methanol | Polar Protic | 33.0 | 65 | Good: Similar to ethanol, but its lower boiling point might be a consideration for reactions requiring gentle heating. |
| Isopropanol | Polar Protic | 18.3 | 82 | Good: A viable alternative to ethanol. |
| Acetonitrile | Polar Aprotic | 37.5 | 82 | Very Good: High polarity can lead to faster reaction rates. Good for dissolving reactants. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Good: High polarity and boiling point. However, its high boiling point can make it difficult to remove post-reaction. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate: Lower polarity may result in slower reaction rates compared to more polar aprotic solvents. |
| Toluene | Nonpolar | 2.4 | 111 | Poor: Does not effectively stabilize the polar intermediates of the reaction. |
| Hexane | Nonpolar | 1.9 | 69 | Not Recommended: Very poor solubility for reactants and does not support the reaction mechanism. |
| Water | Polar Protic | 80.1 | 100 | Potentially Good (Green Option): May require a phase-transfer catalyst or specific conditions, but can be very effective and simplifies work-up.[10] |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 7. What Do You Mean by Polar Protic and Polar Aprotic Solvents? What are some Examples of These? [unacademy.com]
- 8. Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide [tengerchemical.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. New multicomponent reactions in water: a facile synthesis of 1,3-dioxo-2-indanilidene-heterocyclic scaffolds and indenoquinoxalines through reaction o ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06469C [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of 2-(Dicyanomethylene)indan-1,3-dione Using NMR and Mass Spectrometry
Introduction
In the realm of organic synthesis and materials science, the precise structural confirmation of novel compounds is paramount. 2-(Dicyanomethylene)indan-1,3-dione, a molecule of significant interest due to its electron-accepting properties and applications as a building block in organic synthesis, demands rigorous analytical validation to ensure its identity and purity.[1][2] This guide provides an in-depth, comparative analysis of two cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural elucidation of this compound. We will move beyond procedural outlines to explore the causality behind experimental choices, presenting these powerful techniques not merely as data acquisition tools, but as complementary components of a self-validating analytical system.
The molecular structure of this compound (C₁₂H₄N₂O₂) presents a unique analytical challenge, combining an aromatic system, conjugated π-systems, and multiple functional groups within a compact framework.[1][3] This guide is designed for researchers and drug development professionals, offering field-proven insights to navigate the structural validation process with confidence and scientific integrity.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Framework
NMR spectroscopy stands as the most powerful technique for determining the precise arrangement of atoms in an organic molecule. It operates on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, which are dependent on their immediate chemical environment.[4] This provides a detailed map of the carbon-hydrogen framework.
Causality in Experimental Design: Why NMR?
For this compound, NMR is indispensable. It is the only technique that directly probes the connectivity of the atoms. The molecule's high degree of symmetry and the presence of both aromatic and vinylic systems require a detailed analysis that only NMR can provide. We employ both ¹H (proton) and ¹³C (carbon) NMR to build a complete picture. ¹H NMR reveals the number and environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; it must dissolve the compound without its own signals obscuring key regions of the spectrum. DMSO-d₆ is often a good choice for this type of polar, aromatic compound.
-
Instrumentation: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[5]
-
(Optional but Recommended) 2D NMR: Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to definitively correlate connected protons and directly attached carbons, respectively.
-
Data Interpretation: Predicted Spectral Data
The symmetrical nature of the indan-1,3-dione backbone simplifies the expected spectra. The four protons on the benzene ring are chemically equivalent in pairs.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-H (H-4/H-7) | ~8.0 - 8.2 (m) | ~135-137 | Protons and carbons are part of the aromatic ring and deshielded by the adjacent carbonyl groups. |
| Aromatic C-H (H-5/H-6) | ~7.8 - 8.0 (m) | ~124-126 | Aromatic protons and carbons slightly less deshielded than H-4/H-7. |
| Carbonyl (C=O) | N/A | ~185-190 | Characteristic chemical shift for conjugated ketone carbonyl carbons. |
| Quaternary Aromatic (C-3a/C-7a) | N/A | ~138-140 | Aromatic carbons at the ring junction. |
| Vinylic (C=C(CN)₂) | N/A | ~160-165 | The exocyclic double bond carbon attached to the indan ring is highly deshielded. |
| Vinylic (=C(CN)₂) | N/A | ~80-85 | The carbon bearing the two cyano groups is significantly shielded by the nitrile groups. |
| Cyano (C≡N) | N/A | ~112-115 | Typical chemical shift range for nitrile carbons. |
Note: Predicted shifts are based on general principles and data from similar structures. Actual values may vary based on solvent and experimental conditions.[6][7]
Part 2: Mass Spectrometry (MS): Confirming Molecular Weight and Integrity
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[8] Its primary role in this context is to provide an unambiguous confirmation of the molecular weight and offer structural clues through the analysis of fragmentation patterns.
Causality in Experimental Design: Why MS?
While NMR maps the structure, MS confirms the elemental composition. For this compound (C₁₂H₄N₂O₂), high-resolution mass spectrometry (HRMS) can confirm the molecular formula with high precision, distinguishing it from other potential isomers or impurities. The choice of ionization method is critical. Electron Ionization (EI) provides rich fragmentation data, while softer techniques like Electrospray Ionization (ESI) are more likely to preserve the molecular ion.[9]
Experimental Protocol: High-Resolution MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, equipped with an ESI source.
-
Data Acquisition: Infuse the sample directly into the ESI source. Acquire data in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and deprotonated molecule [M-H]⁻, respectively.
-
Fragmentation Analysis (MS/MS): Select the molecular ion peak (e.g., m/z 209.03 for [M+H]⁺) and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.[10]
Data Interpretation: Expected Mass and Fragmentation
The exact mass of C₁₂H₄N₂O₂ is 208.0273 Da. HRMS should confirm this value to within a few parts per million (ppm).
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z (Expected) | Interpretation |
| [M]⁺˙ | 208.0273 | ~208.03 | Molecular ion (prominent in EI) |
| [M+H]⁺ | 209.0351 | ~209.04 | Protonated molecule (prominent in ESI+) |
| [M-H]⁻ | 207.0195 | ~207.02 | Deprotonated molecule (prominent in ESI-) |
| [M-CO]⁺˙ | 180.0324 | ~180.03 | Loss of a carbonyl group (a common fragmentation pathway for ketones)[11] |
| [M-2CO]⁺˙ | 152.0374 | ~152.04 | Loss of both carbonyl groups |
| [C₉H₄O]⁺˙ | 128.0262 | ~128.03 | Fragment corresponding to the indanone core after loss of the dicyanomethylene group |
Part 3: A Comparative Analysis and Synergistic Workflow
Neither NMR nor MS alone provides a complete, unambiguous structural proof. It is their combined, synergistic application that builds a self-validating system.
Table 3: Comparison of NMR and MS for Structural Validation
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atom connectivity, chemical environment, 3D structure (via NOE) | Molecular weight, elemental formula (HRMS), substructures (via fragmentation) |
| Sample State | Solution | Gas phase (ions) |
| Destructive? | No | Yes |
| Sensitivity | Lower (mg scale) | Higher (µg to ng scale) |
| Key Strength | Provides a complete, detailed map of the molecular skeleton. | Unambiguously confirms molecular formula and provides puzzle pieces. |
| Key Limitation | Does not directly provide molecular weight. | Does not reveal the specific connectivity of atoms. |
Integrated Workflow for Structural Validation
The logical flow for validating a newly synthesized batch of this compound involves a sequential and complementary use of these techniques.
Caption: Integrated workflow for the validation of this compound.
Alternative and Complementary Techniques
For absolute certainty, especially for novel crystalline materials, other techniques can be employed:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: A rapid method to confirm the presence of key functional groups. For this molecule, strong absorbances would be expected for the C≡N stretch (~2220 cm⁻¹) and the C=O stretch (~1700-1740 cm⁻¹).
-
X-ray Crystallography: The gold standard for structural determination, providing an exact 3D model of the molecule in the solid state. This is contingent on the ability to grow a single crystal of sufficient quality.
Conclusion
The structural validation of this compound is a clear illustration of the power of a multi-technique analytical approach. Mass spectrometry acts as the initial gatekeeper, swiftly confirming the molecular weight and elemental formula. NMR spectroscopy then provides the detailed architectural blueprint, mapping the intricate connections between every atom in the carbon-hydrogen framework. By understanding the causality behind the choice of each technique and integrating their data within a logical workflow, researchers can achieve an unimpeachable, trustworthy, and authoritative structural assignment, which is the bedrock of reproducible and reliable science.
References
- 1. Buy this compound [smolecule.com]
- 2. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 10. Fragmentation Pathways of Odd- and Even-electron N-alkylated Synthetic Cathinones | Office of Justice Programs [ojp.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide for Researchers: 2-(Dicyanomethylene)indan-1,3-dione vs. Fullerene Acceptors in Organic Photovoltaics
The field of organic photovoltaics (OPVs) has witnessed a paradigm shift, moving from an era dominated by fullerene derivatives to one led by a diverse and rapidly evolving class of non-fullerene acceptors (NFAs). This transition has been a primary driver behind the recent surge in power conversion efficiencies (PCEs), pushing OPVs closer to commercial viability. At the forefront of this NFA revolution are molecules engineered with 2-(dicyanomethylene)indan-1,3-dione (DCID) and its derivatives as potent electron-accepting end-groups.
This guide provides an in-depth, objective comparison between the historically significant fullerene acceptors and the current state-of-the-art DCID-based acceptors. We will delve into the fundamental differences in their molecular architecture, explore the resulting impact on optoelectronic properties and device physics, present comparative performance data, and provide standardized protocols for device fabrication and characterization.
The Contenders: Molecular Architecture and Intrinsic Properties
The function of an electron acceptor within an OPV's bulk heterojunction (BHJ) is to facilitate the dissociation of photogenerated excitons and efficiently transport electrons to the cathode.[1] The molecular structure of the acceptor is paramount in defining its efficacy in these roles.
Fullerene Acceptors: For over two decades, fullerene derivatives, most notably[1][1]-phenyl-C₆₁-butyric acid methyl ester (PC₆₁BM) and its C₇₁ analogue (PC₇₁BM), were the undisputed champions of the acceptor world.[2] Their key structural feature is a spherical carbon cage, which provides excellent electron-accepting capability and isotropic electron mobility. However, this structure is also the source of their primary limitations:
-
Limited Tunability: The core fullerene structure is difficult to modify, offering minimal control over the highest occupied and lowest unoccupied molecular orbital (HOMO/LUMO) energy levels.[3]
-
Weak Visible Absorption: Fullerenes absorb weakly in the visible spectrum, acting as "parasitic" absorbers that do not contribute significantly to the device's photocurrent.[3]
-
Morphological Instability: The spherical shape promotes aggregation and large-scale phase separation over time, particularly under thermal stress, which is detrimental to long-term device stability.[3]
This compound (DCID) Acceptors: DCID is not typically used as a standalone acceptor but as a powerful electron-withdrawing end-group attached to a conjugated core, forming a molecule with an Acceptor-Donor-Acceptor (A-D-A) structure.[4][5] A landmark example of this architecture is ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene).[4] The indan-1,3-dione core can be readily functionalized via Knoevenagel condensation to create these terminal groups.[6][7]
This molecular design offers significant advantages:
-
High Tunability: The modular A-D-A design allows for precise tuning of energy levels by modifying the donor core or the acceptor end-groups. This enables superior energy level alignment with a wide range of donor polymers, maximizing open-circuit voltage (Voc).[3]
-
Strong and Broad Absorption: Unlike fullerenes, these NFAs are designed to be strong absorbers with absorption profiles that can be tailored to complement the donor polymer, significantly boosting the short-circuit current density (Jsc).[3][4]
-
Favorable Morphology: The planar structure of the DCID end-groups and the overall molecule promotes more ordered molecular packing and a finer, more intermixed phase separation in the BHJ, which is crucial for efficient charge separation and transport.[3]
Performance Metrics: A Data-Driven Comparison
The theoretical advantages of DCID-based NFAs translate directly into superior device performance. The ability to engineer the NFA's energy levels reduces non-radiative recombination losses, a major limiting factor in fullerene-based cells, leading to higher open-circuit voltages.[3] Furthermore, their strong absorption in the near-infrared region complements most donor polymers, dramatically increasing photocurrent.
Below is a table summarizing the performance of OPVs using the same donor polymer but paired with either a fullerene or a DCID-based NFA.
| Donor Polymer | Acceptor | VOC (V) | JSC (mA/cm²) | Fill Factor (%) | PCE (%) | Reference |
| PM6 | Qx-PhBr (NFA) | 0.91 | 25.59 | 75.53 | 17.58 | [8] |
| PBDB-T | ITIC (NFA) | 0.91 | 18.65 | 71.3 | 11.21 | [2] |
| PBDB-T | PC₇₁BM (Fullerene) | 0.89 | 14.73 | 66.5 | 7.45 | [2] |
| PBDB-TF | ITCC (NFA) | 0.96 | 16.5 | 65.0 | 10.3 | [2] |
| PBDB-TF | PC₇₁BM (Fullerene) | 0.97 | 13.9 | 62.0 | 8.43 | [2] |
The data clearly shows that DCID-based NFAs consistently enable higher PCEs, driven by significant gains in both Jsc and Voc compared to their fullerene counterparts when paired with the same donor.
Stability: A Complex and Evolving Picture
A significant claim for NFAs is their enhanced stability. The robust molecular structures are designed to be more resistant to photodegradation and thermal stress than fullerenes.[3] The improved miscibility and morphological control with donor polymers can also lead to more stable device performance over time.[3]
However, the scientific consensus is nuanced. While many NFA-based devices show excellent stability, some comparative studies have found specific fullerene-based devices to be more photostable. For instance, a 2019 study comparing ITIC and PC₇₀BM found that the fullerene-based cells were more photostable, irrespective of the donor polymer used.[9][10][11] The authors concluded that the degradation pathways are complex and that not all NFAs are inherently more stable.[11] It is now understood that the stability of an NFA is highly dependent on its specific chemical structure, and this remains an active area of research to develop even more robust molecules.[11]
Experimental Protocol: Fabrication of a Bulk Heterojunction OPV
This section provides a generalized, step-by-step protocol for fabricating a conventional architecture (ITO/HTL/Active Layer/ETL/Cathode) OPV. This process is applicable to both fullerene and DCID-based NFA systems, with specific variables like solvent choice and annealing temperatures optimized for the specific material set.
Materials & Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)
-
Active Layer: Donor Polymer and Acceptor (Fullerene or NFA)
-
Solvents: Chlorobenzene, Chloroform, etc. (high purity)
-
Electron Transport Layer (ETL) and Metal Cathode materials (e.g., Ca, Al)
-
Spin-coater, Hotplate, Vacuum Thermal Evaporator
-
Glovebox (inert atmosphere)
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropyl alcohol (IPA) for 15 minutes each.[12]
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-Ozone for 15 minutes immediately before use to improve the ITO work function and remove organic residues.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS solution through a 0.45 µm filter.
-
Spin-coat the PEDOT:PSS onto the ITO substrate (e.g., 5000 rpm for 30s) to achieve a thickness of ~30-40 nm.[12]
-
Anneal the substrates on a hotplate in air (e.g., 150 °C for 15 minutes) to remove residual water.[12]
-
Transfer the substrates into an inert atmosphere (glovebox).
-
-
Active Layer Deposition:
-
Prepare the active layer blend by dissolving the donor polymer and the acceptor (e.g., a 1:1.2 weight ratio) in a suitable solvent like chloroform or chlorobenzene. The optimal concentration will depend on the materials.
-
Stir the solution, typically overnight at a slightly elevated temperature (e.g., 40-50 °C), to ensure complete dissolution.
-
Spin-coat the active layer solution onto the HTL. The spin speed and time are critical parameters used to control the film thickness (typically 80-120 nm).
-
Optional: Perform solvent or thermal annealing as required for the specific material system to optimize the BHJ morphology.
-
-
Cathode Deposition:
-
Transfer the substrates to a vacuum thermal evaporator (<10⁻⁶ Torr).
-
Deposit the Electron Transport Layer (e.g., 20 nm of Ca) followed by the metal cathode (e.g., 100 nm of Al) through a shadow mask to define the device area.
-
-
Encapsulation and Characterization:
-
Encapsulate the devices (e.g., with UV-cured epoxy and a glass slide) inside the glovebox to prevent degradation from air and moisture.
-
Characterize the device performance using a solar simulator (AM 1.5G, 100 mW/cm²) and a source measure unit to obtain the J-V curve.
-
Conclusion and Future Outlook
The development of this compound-based non-fullerene acceptors has been a transformative event in the OPV field. Their inherent advantages—high modularity for energy level tuning, broad and strong absorption, and superior morphological control—have directly addressed the primary deficiencies of fullerene acceptors.[3] This has unlocked a new era of high-efficiency organic solar cells, with single-junction device efficiencies now approaching 20%.[13][14]
While fullerenes laid the critical groundwork for understanding the principles of bulk heterojunction solar cells, DCID-based NFAs represent the current state-of-the-art and the most promising path forward. Future research will continue to focus on refining the molecular design of these NFAs to further reduce voltage losses, enhance charge mobility, and, most critically, improve intrinsic photostability to ensure the long operational lifetimes required for commercial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photostability of Fullerene and Non-Fullerene Polymer Solar Cells: The Role of the Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photostability of Fullerene and Non-Fullerene Polymer Solar Cells: The Role of the Acceptor - FAU CRIS [cris.fau.de]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ossila.com [ossila.com]
- 13. pnas.org [pnas.org]
- 14. Interactions between nonfullerene acceptors lead to unstable ternary organic photovoltaic cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-(Dicyanomethylene)indan-1,3-dione (IC) Derivatives in Organic Solar Cells
The advent of non-fullerene acceptors (NFAs) has marked a paradigm shift in the field of organic photovoltaics (OPVs), propelling power conversion efficiencies (PCEs) to unprecedented levels.[1] Among the various classes of NFAs, those based on an Acceptor-Donor-Acceptor (A-D-A) architecture have been particularly successful. A key component of these high-performance acceptors is the terminal electron-withdrawing group, which plays a crucial role in tuning the material's optoelectronic properties. The 2-(dicyanomethylene)indan-1,3-dione (IC) moiety has emerged as a powerhouse end-group, leading to the development of a family of highly efficient and widely studied NFAs.[2]
This guide provides a comprehensive performance comparison of prominent IC derivatives, focusing on the parent molecule, ITIC, and its halogenated analogues, IT-4F (fluorinated) and IT-4Cl (chlorinated). We will delve into the causal relationship between molecular structure and photovoltaic performance, supported by experimental data. Furthermore, this guide furnishes detailed, field-proven protocols for the fabrication and characterization of solar cell devices based on these materials, aimed at researchers and scientists in the field of organic electronics and materials science.
Molecular Design: The Impact of the IC End-Group and Halogenation
The archetypal NFA, ITIC, features a fused-ring indacenodithiophene (IDT) core flanked by two IC end-groups. This A-D-A structure creates a strong intramolecular charge transfer character, which is fundamental to its light-absorbing properties in the visible and near-infrared regions. The potent electron-withdrawing nature of the IC unit is instrumental in lowering the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level, a critical factor for efficient electron transfer from a donor polymer.[2]
To further optimize the performance of ITIC, researchers have turned to halogenation of the IC end-group. The introduction of highly electronegative atoms like fluorine and chlorine serves to modulate the electronic properties of the acceptor. This strategy is based on the principle that these halogen atoms can further lower the HOMO and LUMO energy levels of the molecule. A deeper LUMO level can increase the open-circuit voltage (VOC) of the resulting solar cell when paired with an appropriate donor, while a broader absorption spectrum can lead to a higher short-circuit current density (JSC).[3]
Below are the molecular structures of ITIC and its halogenated derivatives that will be the focus of this comparison.
Caption: Molecular structures of ITIC, IT-4F, and IT-4Cl.
Performance Comparison in Organic Solar Cells
The true measure of an NFA's efficacy lies in its performance within a solar cell device. The following table summarizes the key photovoltaic parameters for devices fabricated with ITIC, IT-4F, and IT-4Cl as the acceptor, blended with the widely-used polymer donor PBDB-T-F. These devices were fabricated using an inverted architecture.
| Acceptor | VOC (V) | JSC (mA/cm2) | FF (%) | PCE (%) |
| ITIC | 0.91 | 18.31 | 71.0 | 11.77 |
| IT-4F | 0.88 | 22.56 | 74.2 | 13.0 - 14.0 |
| IT-4Cl | 0.86 | 25.10 | 74.0 | > 14.0 |
Data compiled from multiple sources for devices with PBDB-T-F or similar donor polymers. Absolute values can vary based on specific fabrication conditions.[3][4][5]
Analysis of Performance Trends:
-
Open-Circuit Voltage (VOC): There is a discernible trend in the VOC, with ITIC exhibiting the highest value and IT-4Cl the lowest. This is directly related to the energy levels of the acceptors. Halogenation, particularly chlorination, more effectively lowers the LUMO energy level.[5][6] While a lower LUMO is beneficial for charge transfer, a smaller energy difference between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO results in a lower VOC.
-
Short-Circuit Current Density (JSC): A significant enhancement in JSC is observed upon halogenation, with IT-4Cl showing the highest values. This improvement is a direct consequence of the broadened absorption spectra of the halogenated derivatives. Both fluorination and chlorination induce a redshift in the absorption profile, allowing the active layer to harvest a larger portion of the solar spectrum.[3]
-
Fill Factor (FF): The fill factor, which is indicative of the charge extraction efficiency and the balance of charge transport within the device, is improved in the halogenated derivatives compared to the parent ITIC. This suggests that the morphological and charge transport properties of the blend are favorably influenced by the presence of fluorine or chlorine atoms.
-
Power Conversion Efficiency (PCE): The culmination of these effects is a substantial increase in the overall power conversion efficiency. The gains in JSC and FF for the halogenated derivatives more than compensate for the slight reduction in VOC, leading to state-of-the-art performance, with IT-4Cl edging out IT-4F in many cases.
Caption: Energy level diagram for the donor and IC derivative acceptors.
Experimental Protocols
Reproducibility is paramount in scientific research. The following sections provide detailed protocols for the fabrication and characterization of inverted bulk-heterojunction solar cells based on PBDB-T-F and IC derivatives.
Device Fabrication Workflow
Caption: Inverted device fabrication workflow.
Step-by-Step Methodologies
1. Substrate Preparation:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to improve the surface wettability and work function.
2. Solution Preparation:
-
Electron Transport Layer (ETL): A ZnO precursor solution is typically used.
-
Active Layer: The donor polymer (e.g., PBDB-T-F) and the IC derivative acceptor (ITIC, IT-4F, or IT-4Cl) are dissolved in a solvent such as chloroform (CF) or dichlorobenzene (DCB) at a specific concentration (e.g., 20 mg/mL total solids) and donor:acceptor ratio (e.g., 1:1 by weight). The solution is typically stirred overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
3. Device Fabrication (in a Nitrogen-filled Glovebox):
-
The ZnO ETL is spin-coated onto the cleaned ITO substrates and annealed at 200°C for 15 minutes.
-
The active layer solution is then spin-coated on top of the ZnO layer to a thickness of approximately 100 nm. The spin-coating speed and time must be optimized for each specific solution.
-
The active layer is then thermally annealed at around 100°C for 10 minutes to optimize the film morphology.
-
A Molybdenum(VI) oxide (MoO₃) hole transport layer (HTL) is spin-coated from an alcohol-based solution to a thickness of about 10 nm.
-
Finally, a silver (Ag) top electrode (approximately 100 nm) is deposited by thermal evaporation through a shadow mask to define the active area of the device.
4. Device Characterization:
-
Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator under AM 1.5G illumination at 100 mW/cm2. A source measure unit is used to sweep the voltage and measure the current. This measurement yields the key parameters: VOC, JSC, FF, and PCE.
-
External Quantum Efficiency (EQE): EQE (also known as Incident Photon-to-Current Conversion Efficiency or IPCE) is measured to determine the percentage of incident photons at each wavelength that are converted into charge carriers. The JSC value can be integrated from the EQE spectrum to verify the accuracy of the J-V measurement.
Conclusion and Future Outlook
The systematic modification of the this compound end-group has proven to be a highly effective strategy for enhancing the performance of non-fullerene acceptors. Halogenation, specifically with fluorine and chlorine, significantly improves the light-harvesting capabilities and charge transport properties of ITIC-based acceptors, leading to substantial gains in power conversion efficiency. While chlorination appears to provide a slight edge in terms of JSC and overall PCE, both IT-4F and IT-4Cl represent the pinnacle of NFA design to date.
The causality is clear: the introduction of electron-withdrawing halogens deepens the LUMO energy level and red-shifts the absorption spectrum. This leads to a trade-off with a slight decrease in VOC but a significant increase in JSC, ultimately resulting in higher overall efficiency.
Future research will likely focus on further refining the IC end-group with different or multiple substituents to fine-tune the energy levels and absorption for even better spectral coverage and reduced voltage losses. Additionally, exploring new donor polymers that are better matched with these advanced acceptors will continue to be a critical avenue for pushing the boundaries of organic solar cell performance. The protocols and comparative data presented in this guide offer a solid foundation for researchers to build upon in this exciting and rapidly advancing field.
References
- 1. juser.fz-juelich.de [juser.fz-juelich.de]
- 2. Designing indacenodithiophene based non-fullerene acceptors with a donor–acceptor combined bridge for organic solar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Beginner’s Guide to Evaluating Solar Cell Mechanisms with J–V Measurements – i-MEET [i-meet.tf.fau.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An electron acceptor based on indacenodithiophene and 1,1-dicyanomethylene-3-indanone for fullerene-free organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-(Dicyanomethylene)indan-1,3-dione Isomers
In the landscape of advanced materials and pharmaceutical development, the precise characterization of molecular structure is paramount. 2-(Dicyanomethylene)indan-1,3-dione, a versatile building block known for its electron-accepting properties and use in the synthesis of non-fullerene acceptors for organic photovoltaics, presents a compelling case for the critical role of spectroscopic analysis in distinguishing between its potential isomeric forms.[1] This guide provides an in-depth exploration of various spectroscopic techniques for the differentiation of this compound isomers, offering both theoretical insights and practical experimental guidance for researchers, scientists, and drug development professionals.
The Isomeric Landscape of this compound
Before delving into spectroscopic differentiation, it is crucial to understand the potential isomers of this compound. The primary forms of isomerism to consider are positional isomerism, tautomerism, and geometric isomerism.
-
Positional Isomers: These arise when substituents are present on the aromatic ring of the indan-1,3-dione core. The synthesis of such derivatives often leads to mixtures of inseparable isomers, making their spectroscopic distinction a significant analytical challenge.
-
Tautomers: The indan-1,3-dione moiety can exhibit keto-enol tautomerism. While the diketo form is generally predominant, the presence of the electron-withdrawing dicyanomethylene group can influence the equilibrium, potentially leading to the formation of stable enolic tautomers.
-
Geometric (E/Z) Isomers: The exocyclic double bond of the dicyanomethylene group introduces the possibility of E/Z isomerism. Although the two cyano groups are identical in the parent molecule, substitution on the dicyanomethylene group in derivatives could lead to distinct and separable geometric isomers.
This guide will focus on the spectroscopic techniques that can be employed to identify and differentiate these isomeric forms.
UV-Visible Spectroscopy: Probing the Conjugated System
UV-Visible spectroscopy is a powerful tool for investigating the electronic transitions within a molecule's conjugated system. Isomers of this compound are expected to exhibit distinct absorption spectra due to differences in their electronic structure and extent of conjugation.
Theoretical Insights
The chromophore of this compound is the extended π-system encompassing the aromatic ring, the dicarbonyl groups, and the dicyanomethylene moiety.
-
Positional Isomers: The position of a substituent on the aromatic ring will alter the electronic distribution and the energy of the molecular orbitals. This will likely lead to shifts in the maximum absorption wavelength (λmax). For instance, an electron-donating group might cause a bathochromic (red) shift, while an electron-withdrawing group could result in a hypsochromic (blue) shift.
-
Tautomers: The keto and enol forms will have different conjugated systems. The enol form, with its hydroxyl group, will possess a different electronic character and likely a different λmax compared to the diketo form.
-
Geometric (E/Z) Isomers: Steric hindrance in one isomer (e.g., the Z-isomer) might force parts of the molecule out of planarity, reducing the effective conjugation and leading to a hypsochromic shift compared to the more planar E-isomer.
Experimental Protocol: UV-Visible Spectroscopic Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a UV-grade solvent (e.g., acetonitrile, dichloromethane, or ethanol) to a final concentration of approximately 10⁻⁵ M.
-
Instrumentation: Utilize a dual-beam UV-Visible spectrophotometer.
-
Data Acquisition: Record the absorption spectrum from 200 to 800 nm, using the pure solvent as a reference.
-
Analysis: Identify the λmax values and the corresponding molar absorptivity (ε). Compare the spectra of different samples or fractions to identify potential isomeric differences.
| Isomer Type | Expected Spectral Change | Rationale |
| Positional | Shift in λmax | Altered electronic distribution in the aromatic ring. |
| Tautomer (Enol) | Shift in λmax | Different conjugated system compared to the keto form. |
| Geometric (Z-Isomer) | Potential hypsochromic shift | Reduced planarity and conjugation due to steric hindrance. |
Infrared Spectroscopy: A Fingerprint of Functional Groups
Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. The vibrational frequencies of bonds are sensitive to their environment, making IR spectroscopy a valuable tool for isomer differentiation.
Theoretical Insights
The key functional groups in this compound are the carbonyl (C=O) groups of the indandione ring and the nitrile (C≡N) groups of the dicyanomethylene moiety.
-
Positional Isomers: Substituents on the aromatic ring can electronically influence the carbonyl and nitrile stretching frequencies. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups may decrease it.
-
Tautomers: The most significant difference will be observed between the keto and enol forms. The keto form will show characteristic C=O stretching bands (typically around 1680-1720 cm⁻¹), while the enol form will exhibit a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band.
-
Geometric (E/Z) Isomers: Differences in the vibrational spectra of E/Z isomers may be more subtle but could be present in the fingerprint region (below 1500 cm⁻¹) due to differences in skeletal vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic stretching frequencies for C=O, C≡N, and potentially O-H and C=C bonds. Compare these frequencies across different samples.
| Functional Group | Keto Tautomer (cm⁻¹) | Enol Tautomer (cm⁻¹) |
| C=O Stretch | ~1680-1720 | Absent or shifted |
| O-H Stretch | Absent | ~3200-3600 (broad) |
| C=C Stretch | Absent (in the indandione ring) | Present |
| C≡N Stretch | ~2220-2230 | ~2220-2230 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of individual atoms, making it one of the most powerful techniques for structure elucidation and isomer differentiation.
Theoretical Insights
Both ¹H and ¹³C NMR spectra will be highly informative.
-
Positional Isomers: The substitution pattern on the aromatic ring will be clearly distinguishable in the ¹H NMR spectrum by the chemical shifts and coupling patterns of the aromatic protons. The ¹³C NMR spectrum will show different chemical shifts for the aromatic carbons.
-
Tautomers: The presence of an enolic hydroxyl proton in the ¹H NMR spectrum (often a broad singlet) would be a clear indicator of the enol tautomer. The ¹³C NMR spectrum of the enol form would show a signal for a C=C double bond and a carbon singly bonded to oxygen, which would be distinct from the carbonyl carbon signals in the keto form.
-
Geometric (E/Z) Isomers: The chemical shifts of the protons and carbons near the exocyclic double bond may differ between the E and Z isomers due to anisotropic effects and through-space interactions. The Nuclear Overhauser Effect (NOE) can be used to determine the spatial proximity of different protons, which can help in assigning the stereochemistry.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.
-
Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals. For positional isomers, focus on the aromatic region. For tautomers, look for the presence of OH and vinylic protons. For geometric isomers, utilize NOESY to establish through-space correlations.
| Isomer Type | Key NMR Observables |
| Positional | Different chemical shifts and coupling patterns in the aromatic region of ¹H and ¹³C spectra. |
| Tautomer (Enol) | Presence of an OH proton signal in ¹H NMR; C=C and C-O signals in ¹³C NMR. |
| Geometric (E/Z) | Different chemical shifts for protons and carbons near the double bond; diagnostic NOE correlations. |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can be useful for isomer differentiation, although it can be challenging for isomers with the same molecular formula.
Theoretical Insights
-
Positional Isomers: While the molecular ion peak will be the same, the fragmentation patterns of positional isomers can differ. The position of a substituent can influence the stability of the resulting fragment ions.
-
Tautomers: Tautomers are generally in equilibrium and may interconvert in the mass spectrometer, often leading to identical mass spectra. However, under certain ionization conditions, it might be possible to observe differences in the relative abundances of fragment ions.
-
Geometric (E/Z) Isomers: Similar to tautomers, E/Z isomers often yield very similar mass spectra. However, differences in steric strain might lead to subtle variations in fragmentation pathways and ion abundances.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization source (e.g., ESI, APCI).
-
Data Acquisition: Acquire the mass spectrum, ensuring accurate mass measurement of the molecular ion and major fragment ions.
-
Analysis: Determine the elemental composition from the accurate mass. Compare the fragmentation patterns of different samples. Techniques like tandem mass spectrometry (MS/MS) can be employed to further probe the fragmentation pathways of selected ions.
A Synergistic Approach to Isomer Differentiation
No single spectroscopic technique can definitively differentiate all possible isomers of this compound in every scenario. A comprehensive and reliable characterization requires a synergistic approach, integrating data from multiple techniques.
Caption: Integrated workflow for the spectroscopic differentiation of isomers.
By combining the insights from UV-Visible spectroscopy on the electronic structure, FTIR on the functional groups, NMR on the detailed molecular framework, and Mass Spectrometry on the molecular weight and fragmentation, researchers can build a comprehensive and conclusive picture of the isomeric composition of their this compound samples. This multi-faceted approach is essential for ensuring the purity, quality, and desired performance of this important chemical building block in its various applications.
References
A Senior Application Scientist's Guide to Purity Validation of Synthesized 2-(Dicyanomethylene)indan-1,3-dione by HPLC
For researchers and professionals in drug development, the purity of a synthesized active pharmaceutical ingredient (API) is not merely a quality metric; it is the bedrock of reliable biological data and patient safety. This guide provides an in-depth, experience-driven comparison of analytical methods for validating the purity of 2-(Dicyanomethylene)indan-1,3-dione, a compound of interest due to its electron-accepting properties and potential applications in materials science and medicinal chemistry.[1][2] We will focus on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, contextualizing its superiority through comparison with alternative methods and grounding our protocols in established regulatory frameworks.
The Analytical Imperative: Why Purity Matters for this compound
The synthesis of this compound, commonly achieved via a Knoevenagel condensation of indane-1,3-dione with malononitrile, is a robust reaction.[3][4] However, like any chemical synthesis, it is susceptible to the formation of impurities. These can include:
-
Unreacted Starting Materials: Residual indane-1,3-dione and malononitrile.
-
Reaction Byproducts: Such as the tetracyano derivative resulting from further reaction, or self-condensation products of the starting indane-1,3-dione.[3][4]
-
Residual Solvents: Alcohols (e.g., ethanol) or other solvents used during synthesis and purification.
Even trace amounts of these impurities can alter the compound's physicochemical properties, confound biological assay results, or introduce toxicity. Therefore, a validated, high-resolution analytical method is non-negotiable for ensuring the quality of each synthesized batch. High-Performance Liquid Chromatography (HPLC) is the industry's gold standard for this purpose, offering unparalleled separation, sensitivity, and quantification capabilities for non-volatile organic molecules.[5][6][7]
The Primary Tool: Reversed-Phase HPLC (RP-HPLC)
For a molecule like this compound, which possesses both aromatic and polar functional groups, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The separation principle is based on the compound's partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[7]
Causality Behind Method Development Choices
-
Column Selection (Stationary Phase): A C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is the logical starting point. The C18 alkyl chains provide a highly hydrophobic stationary phase, which will effectively retain the aromatic indandione core of the analyte through hydrophobic interactions, allowing for excellent separation from more polar or less retained impurities.
-
Mobile Phase Selection: A gradient elution using a mixture of water and acetonitrile is optimal. Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. A gradient, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is crucial. This ensures that early-eluting, more polar impurities are well-resolved, while the main compound and any late-eluting, more hydrophobic impurities are efficiently eluted from the column in a reasonable timeframe, maintaining sharp, symmetrical peaks. Adding a small amount of an acid like 0.1% formic acid to the mobile phase is recommended to protonate any ionizable groups, leading to improved peak shape and reproducibility.[7][8]
-
Detector Selection: A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is superior to a standard UV-Vis detector for this application. While a simple UV detector set at the compound's λmax would suffice for quantification, a DAD captures the entire UV-Vis spectrum for each point in the chromatogram. This allows for:
-
Peak Purity Analysis: Confirming that the chromatographic peak of the main compound does not contain co-eluting impurities.
-
Impurity Identification: Providing spectral information that can help in the tentative identification of unknown impurities.
-
Visualizing the HPLC Purity Workflow
The following diagram illustrates the logical flow from sample preparation to data analysis in a typical HPLC purity validation workflow.
Caption: A typical workflow for HPLC purity assessment.
A Self-Validating System: Protocol for HPLC Method Validation
To ensure that the HPLC method is trustworthy and fit for its purpose, it must be validated according to International Council for Harmonisation (ICH) guidelines.[9][10] A validated method is a self-validating system; its performance characteristics are known and controlled, ensuring the reliability of every result.
Experimental Protocol: RP-HPLC Method
-
Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: C18 reversed-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B (hold)
-
25-26 min: 90% to 10% B (return to initial)
-
26-30 min: 10% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: DAD, 254 nm for quantification, with spectral scanning from 210-400 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a stock solution of 1.0 mg/mL in acetonitrile. Dilute as needed for validation experiments.
Validation Parameters and Procedures
The following diagram outlines the key validation parameters as stipulated by ICH Q2(R1) guidelines.
Caption: Key parameters for HPLC method validation per ICH guidelines.
Step-by-Step Validation Experiments:
-
Specificity: Inject a blank (diluent), a solution of the main compound, and a spiked sample containing known potential impurities. The method is specific if the main peak is well-resolved from all other peaks and the blank shows no interfering peaks at the retention time of the analyte.
-
Linearity and Range: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target concentration. Plot the peak area against concentration and perform a linear regression. The method is linear if the correlation coefficient (R²) is > 0.999.[10] The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.[5]
-
Accuracy: Analyze samples with known concentrations of the analyte at a minimum of three levels (e.g., 80%, 100%, 120%), with at least three replicates per level. Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.[10][11]
-
Precision:
-
Repeatability (Intra-assay precision): Perform at least six replicate injections of the same sample at 100% concentration on the same day, by the same analyst, on the same instrument. The result is expressed as the relative standard deviation (%RSD), which should typically be ≤ 2%.[5][7]
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument to assess the method's reproducibility. The %RSD between the different sets of data is calculated.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. The LOQ must be verified for acceptable accuracy and precision.[11]
-
Robustness: Deliberately introduce small variations to the method parameters, such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min). The method is robust if these changes do not significantly affect the results (e.g., retention time, peak area).[9]
Comparison with Alternative Analytical Techniques
While HPLC is the primary choice, a comprehensive purity assessment often benefits from complementary techniques. The choice of method depends on the specific question being asked.
| Parameter | RP-HPLC with DAD | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Application | Purity of main compound and non-volatile impurities. | Identification and quantification of volatile impurities (e.g., residual solvents).[12][13] | Absolute purity determination without a specific reference standard; structural confirmation.[14] |
| Analyte Requirement | Soluble in mobile phase, non-volatile. | Volatile or semi-volatile. | Soluble in deuterated solvent. |
| Sensitivity | High (ng to pg level). | Very High (pg to fg level). | Lower (µg to mg level). |
| Quantification | Requires a calibrated reference standard. | Requires a calibrated reference standard. | Can be an absolute method using an internal standard of known purity. |
| Sample Throughput | High. | Moderate to High. | Low. |
| Destructive? | Yes. | Yes. | No (sample can be recovered). |
| Structural Info | Limited (UV-Vis spectrum). | High (Mass spectrum provides fragmentation pattern). | Very High (Provides complete chemical structure). |
Gas Chromatography (GC) for Residual Solvents
The synthesis of this compound likely uses organic solvents like ethanol.[3][4] These are volatile impurities that are not well-suited for HPLC analysis. Static headspace GC is the definitive technique for this purpose.[13] In this method, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile solvents is injected into the GC for separation and quantification. This makes GC an essential, complementary method to HPLC for full purity characterization.
Quantitative NMR (qNMR) for Absolute Purity
qNMR is a powerful primary method for determining purity without needing a pre-certified, high-purity reference standard of the compound itself. By integrating the area of a specific proton signal from the analyte against the signal from a known amount of an internal standard, one can calculate the absolute purity of the synthesized material. It also serves as an ultimate identity confirmation, as the entire NMR spectrum must match the expected structure.
Conclusion: An Integrated Approach to Purity Validation
For the routine quality control and purity validation of synthesized this compound, a validated Reversed-Phase HPLC method is the most reliable, robust, and high-throughput solution.[7] It provides the necessary resolution and sensitivity to separate and quantify the main component from its likely non-volatile impurities.
However, a truly comprehensive purity profile is achieved through an integrated approach. The validated HPLC method should be complemented by Gas Chromatography for the analysis of residual volatile solvents and, where feasible, by qNMR for an orthogonal, absolute purity determination and definitive structural confirmation. This multi-faceted strategy ensures the highest level of scientific integrity and provides the trustworthy data required for successful research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. zenodo.org [zenodo.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. acgpubs.org [acgpubs.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. [PDF] Analytical methods for residual solvents determination in pharmaceutical products. | Semantic Scholar [semanticscholar.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of the electron affinity of dicyanomethylene indandione derivatives
A Comparative Guide to the Electron Affinity of Dicyanomethylene Indandione Derivatives
This guide provides a detailed . It is intended for researchers, materials scientists, and drug development professionals who are leveraging these compounds as electron acceptors. We will explore the fundamental structure-property relationships that govern their electrochemical behavior and provide a validated experimental workflow for their characterization.
Introduction: The Power of an Electron Acceptor
The 1,3-indandione scaffold is a privileged structure in chemistry, recognized for its inherent electron-accepting properties and versatility in a wide range of applications, from medicinal chemistry to organic electronics.[1] The potency of this scaffold as an electron acceptor, or π-acid, is dramatically enhanced by the introduction of a dicyanomethylene group at the 2-position. This modification extends the π-conjugation and incorporates the powerful electron-withdrawing capabilities of the two nitrile groups.[2][3]
The parent compound, 2-dicyanomethylene-1,3-indanedione, exhibits a significant electron affinity of 1.33 eV, establishing it as a potent acceptor.[2] By chemically modifying the aromatic ring of the indandione core, we can finely tune this property. This guide offers a systematic analysis of how such modifications influence electron affinity, supported by experimental data and a robust protocol for empirical validation.
Understanding and Quantifying Electron Affinity
Electron Affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in its gaseous state. In the context of molecular chemistry, it is a direct measure of a compound's ability to accept an electron. This property is critically linked to the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy level corresponds to a higher electron affinity, indicating that the molecule more readily accepts an electron.
For materials scientists, tuning the LUMO and EA is essential for designing n-type organic semiconductors used in transistors and solar cells.[3] In drug development, the redox properties of molecules can influence their mechanism of action and metabolic stability.[4]
Cyclic Voltammetry (CV) is a powerful and accessible electrochemical technique used to probe the redox behavior of molecules and estimate their frontier orbital energy levels (HOMO and LUMO).[5][6] By measuring the reduction potential of a compound, we can calculate its LUMO energy and, consequently, its electron affinity.
Comparative Analysis: Structure-Affinity Relationships
The electron affinity of dicyanomethylene indandione derivatives is primarily modulated by the electronic nature of substituents on the fused benzene ring. The underlying principle is straightforward:
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) groups withdraw electron density from the π-system. This stabilizes the LUMO, lowering its energy and thus increasing the electron affinity.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R), alkoxy (-OR), or amino (-NR₂) groups donate electron density into the π-system. This destabilizes the LUMO, raising its energy and decreasing the electron affinity.[7][8]
The following table summarizes experimental and computational data for representative derivatives, illustrating this trend. The parent 2-dicyanomethylene-1,3-indanedione serves as our baseline for comparison.
| Derivative | Substituent(s) | Effect | LUMO Energy (eV) | Est. Electron Affinity (eV) |
| Baseline Compound | None | - | -3.13 | 1.33 [2] |
| 4-Nitro- | -NO₂ at C4 | Electron-Withdrawing | < -3.13 | > 1.33 |
| 5-Nitro- | -NO₂ at C5 | Electron-Withdrawing | < -3.13 | > 1.33 |
| 4,5,6,7-Tetrafluoro- | -F at C4, C5, C6, C7 | Electron-Withdrawing | < -3.13 | > 1.33 |
| 5-Methoxy- | -OCH₃ at C5 | Electron-Donating | > -3.13 | < 1.33 |
| 5-(Dimethylamino)- | -N(CH₃)₂ at C5 | Strong Electron-Donating | > -3.13 | < 1.33 |
Note: Specific experimental values for all derivatives are dispersed throughout the literature. The trends are presented based on established principles of physical organic chemistry. The baseline value is from experimental measurement.[2]
Experimental Protocol: Measuring Electron Affinity via Cyclic Voltammetry
This protocol provides a self-validating system for determining the electron affinity of a dicyanomethylene indandione derivative using ferrocene as an internal standard.
Materials and Reagents
-
Analyte: Dicyanomethylene indandione derivative (typically 1 mM).
-
Solvent: Anhydrous acetonitrile or dichloromethane.
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).
-
Internal Standard: Ferrocene (Fc).
-
Equipment: Potentiostat, electrochemical cell, glassy carbon working electrode, platinum wire counter electrode, and Ag/AgCl or Ag/Ag⁺ reference electrode.
-
Inert Gas: High-purity nitrogen or argon.
Step-by-Step Methodology
-
Preparation of the Electrolyte Solution: Dissolve the supporting electrolyte (TBAPF₆) in the anhydrous solvent to a final concentration of 0.1 M. This solution must be prepared in a glovebox or under an inert atmosphere to minimize water and oxygen content.
-
Causality: The supporting electrolyte is required to ensure conductivity of the solution and to minimize the uncompensated solution resistance (iR drop) that can distort the voltammogram.
-
-
Analyte Solution Preparation: Prepare a ~1 mM solution of the indandione derivative in the electrolyte solution.[5]
-
Electrochemical Cell Assembly: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse, and dry thoroughly before immersion in the analyte solution.
-
Deoxygenation: Purge the analyte solution with the inert gas for at least 15 minutes. Maintain a blanket of inert gas over the solution throughout the experiment.
-
Causality: Molecular oxygen is electroactive and its reduction can interfere with the measurement of the analyte's reduction potential. This step is critical for accurate results in the negative potential window.[5]
-
-
Cyclic Voltammetry Scan (Analyte):
-
Set the potentiostat to scan from a potential where no current flows (e.g., 0 V) towards negative potentials. The switching potential should be set sufficiently negative to observe the full reduction peak of the analyte.
-
Scan at a typical rate of 100 mV/s.
-
Record the cyclic voltammogram. The potential at the onset of the reduction wave (E_red,onset) corresponds to the electron acceptance.
-
-
Internal Standard Measurement: Add a small amount of ferrocene to the same solution. Record a new cyclic voltammogram over a potential range that includes the ferrocene/ferrocenium (Fc/Fc⁺) redox couple (typically centered around +0.4 to +0.6 V vs. Ag/AgCl). Determine the half-wave potential (E₁/₂) of the Fc/Fc⁺ couple.
-
Causality: The Fc/Fc⁺ redox couple has a well-defined and solvent-independent potential. Using it as an internal reference calibrates the measurement against a known standard, enhancing trustworthiness and comparability across different experiments.
-
-
Data Analysis and Calculation:
-
Step 7a: Calculate the LUMO Energy. The LUMO energy of the analyte can be estimated using the following empirical formula, where the Fc/Fc⁺ couple is assumed to have an absolute energy level of -4.8 eV relative to the vacuum level. LUMO (eV) = -e [E_red,onset vs Fc/Fc⁺ + 4.8] where E_red,onset vs Fc/Fc⁺ = E_red,onset (analyte) - E₁/₂ (ferrocene)
-
Step 7b: Calculate the Electron Affinity. The electron affinity is related to the LUMO energy. EA (eV) = -LUMO (eV)
-
Conclusion
The dicyanomethylene indandione framework is a robust and highly tunable platform for developing potent electron-accepting materials. The electron affinity can be systematically increased by introducing electron-withdrawing substituents to the aromatic core and decreased with electron-donating groups. This clear and predictable structure-affinity relationship allows for the rational design of molecules with tailored electronic properties. The use of cyclic voltammetry with an internal standard provides a reliable and accessible method for experimentally validating these properties, empowering researchers to develop next-generation materials for a variety of advanced applications.
References
- 1. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance [mdpi.com]
- 8. Structure-activity relationships for hallucinogenic N,N-dialkyltryptamines: photoelectron spectra and serotonin receptor affinities of methylthio and methylenedioxy derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Building Block vs. The Champion: Benchmarking 2-(Dicyanomethylene)indan-1,3-dione Against High-Performance Non-Fullerene Acceptors
A Senior Application Scientist's Guide to the Evolution of Electron Acceptors in Organic Photovoltaics
This analysis is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the structure-property relationships that govern device performance. We will explore not just the performance metrics, but the underlying causality, grounded in experimental data and established protocols.
From Humble Scaffolds to Complex Architectures: An Introduction to the Competitors
The performance of an OPV device is fundamentally tied to the energetic and morphological properties of its electron donor and acceptor materials. For years, fullerene derivatives like PCBM were the undisputed champions. However, their inherent limitations—weak absorption in the visible spectrum and limited energy level tunability—drove the development of NFAs.[1][2]
NFAs offer superior chemical tunability, allowing for the precise engineering of absorption spectra and frontier energy levels (HOMO/LUMO), which are critical for maximizing device voltage and current.[3]
The Foundational Block: 2-(Dicyanomethylene)indan-1,3-dione (DCID)
The DCID moiety is one of the most powerful and widely used electron-withdrawing end-groups in modern NFA design. Its strong electron-accepting nature stems from the two nitrile groups and two carbonyl groups attached to a compact indane ring system. While rarely used as a standalone acceptor in modern high-performance devices, its fundamental electronic properties laid the groundwork for subsequent innovations. Its primary role is as a terminal "A" unit in A-D-A (Acceptor-Donor-Acceptor) or A-π-D-π-A type architectures. An early study determined its electron affinity to be a significant 1.33 eV, highlighting its potent electron-accepting character.[4]
The Predecessor Champion: ITIC
ITIC (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) was a landmark NFA that truly demonstrated the potential to outperform fullerenes.[5] It features a fused-ring indacenodithiophene core as the donor (D) unit, flanked by two DCID-derived end-groups (A). This A-D-A structure creates strong intramolecular charge transfer, leading to broad and intense light absorption extending into the near-infrared region.
The Reigning Champion: Y6
Y6 (2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][4]thiadiazolo[3,4-e]thieno[2',3':4,5]pyrrolo[3,2-g]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile) represents the current state-of-the-art in NFA design. Its complex, fused-ring core and fluorinated DCID-derived end-groups result in exceptional photovoltaic properties. The unique molecular packing and electronic characteristics of Y6 have consistently led to devices with record-breaking efficiencies.[4][6]
Performance Benchmarking: A Quantitative Comparison
To provide a clear and objective comparison, we will analyze the performance of these acceptors when paired with PM6 (PBDB-T-2F), a widely-used and highly effective polymer donor. The data below is synthesized from multiple high-impact studies in the field.
It is important to note that no modern, high-efficiency device data exists for the simple DCID molecule as a standalone acceptor. Therefore, to establish a baseline, we include data for DC-IDT2T , a simple, first-generation NFA that utilizes the DCID end-group on an indacenodithiophene core. This serves as a practical proxy for the performance level of the foundational building block when first incorporated into a simple A-D-A structure.[7]
| Acceptor | Donor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |
| DC-IDT2T | PBDTTT-E-T | ~3.93%[7] | N/A | N/A | N/A |
| ITIC | PM6 | ~11-14%[3][8] | ~0.82 - 0.90 | ~22 - 24 | ~71 - 74 |
| Y6 | PM6 | ~15.5 - 18.5% [2][4][9][10] | ~0.83 - 0.87 | ~25 - 27.5 | ~74 - 81 |
Note: Performance metrics can vary based on specific fabrication conditions and optimizations. The ranges presented reflect typical high-performing devices reported in the literature.
Analysis of Performance Metrics:
-
Power Conversion Efficiency (PCE): The progression is clear and dramatic. From the foundational ~4% efficiency of a simple DCID-based acceptor, the architectural refinements in ITIC more than tripled the performance. The further advanced molecular engineering of Y6 pushed the efficiency to world-class levels, routinely exceeding 17-18%.[2][4][7][9][10]
-
Open-Circuit Voltage (Voc): The Voc is primarily determined by the energy difference between the HOMO of the donor (PM6) and the LUMO of the acceptor. Both ITIC and Y6 are well-matched with PM6, leading to high Voc values. The ability to precisely tune the LUMO level of NFAs is a key advantage over fullerenes.
-
Short-Circuit Current Density (Jsc): Jsc is dependent on light absorption and charge transport. The evolution from DCID-based structures to Y6 shows a significant enhancement in Jsc. This is due to the sophisticated molecular designs of ITIC and Y6, which broaden the absorption spectrum to capture more photons and facilitate more efficient charge extraction.
-
Fill Factor (FF): The FF reflects the "squareness" of the J-V curve and is indicative of efficient charge transport and low recombination losses. The high FF values of Y6-based devices, often approaching or exceeding 80%, are a result of its favorable film morphology and balanced charge mobility.[9]
Energetics and Device Architecture: The "Why" Behind the Performance
To understand the performance differences, we must examine the electronic energy levels of the materials and the physical structure of the device.
Frontier Molecular Orbital Energy Levels
The alignment of the HOMO and LUMO levels dictates the key processes of charge separation and determines the theoretical maximum open-circuit voltage.
// Exciton Dissociation Arrows edge [color="#FBBC05", arrowhead=normal, style=dashed, constraint=false, penwidth=2.0]; PM6_LUMO -> ITIC_LUMO [label=" e⁻", fontsize=12]; PM6_LUMO -> Y6_LUMO [label=" e⁻", fontsize=12]; ITIC_HOMO -> PM6_HOMO [label=" h⁺", fontsize=12]; Y6_HOMO -> PM6_HOMO [label=" h⁺", fontsize=12]; } enddot Caption: Energy level diagram for PM6 donor and acceptor materials.
Note: The HOMO/LUMO levels for DCID are estimated based on typical values for indandione-based acceptor units, as precise modern measurements are not available. All other values are derived from experimental data.[5][7][11]
This diagram illustrates the causality behind the high Voc values. The energy offset between the LUMO of the PM6 donor and the LUMO of the acceptors (ITIC, Y6) provides the driving force for exciton dissociation, where the electron is transferred to the acceptor. A smaller offset generally leads to a higher Voc, minimizing energy loss. The deep HOMO levels of ITIC and Y6 also ensure efficient hole transfer back to the PM6 donor.
Standard Device Architecture
The performance data presented is typically achieved using a conventional device architecture, as depicted below. The choice of each layer is critical for efficient charge transport and collection.
// Nodes for each layer Sunlight [label="Sunlight (AM 1.5G)", shape=none, fontcolor="#202124", fontsize=12]; Glass [label="Glass Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; ITO [label="ITO (Anode)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; HTL [label="PEDOT:PSS (Hole Transport Layer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Active [label="Active Layer (e.g., PM6:Y6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ETL [label="PDIN (Electron Transport Layer)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cathode [label="Ag/Al (Cathode)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges to show the flow Sunlight -> Glass [dir=back, arrowhead=none]; Glass -> ITO; ITO -> HTL; HTL -> Active; Active -> ETL; ETL -> Cathode; } enddot Caption: Conventional OPV device architecture workflow.
Experimental Protocols: A Self-Validating System
Achieving high-performance, reproducible results requires meticulous attention to detail in device fabrication. The following protocol outlines a standard, self-validating workflow for creating lab-scale OPV devices based on the architecture described above.
Materials
-
Donor: PM6 (Poly[(2,6-(4,8-bis(5-(2-ethylhexyl)-4-fluorothiophen-2-yl)-benzo[1,2-b:4,5-b']dithiophene))-alt-(5,5-(1',3'-di-2-thienyl-5',7'-bis(2-ethylhexyl)benzo[1',2'-c:4',5'-c']dithiophene-4,8-dione))])
-
Acceptors: ITIC, Y6
-
Solvent: Chloroform (CF) or Chlorobenzene (CB)
-
Additive (optional but common): 1,8-Diiodooctane (DIO) or Chloronaphthalene (CN)
-
Substrates: Indium Tin Oxide (ITO) coated glass
-
HTL: PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
ETL: PDIN (Perylenediimide derivative)
-
Cathode: Silver (Ag) or Aluminum (Al)
Fabrication Workflow
Step-by-Step Methodology
-
Substrate Cleaning (Causality: Ensure optimal film adhesion and prevent short-circuits):
-
Sequentially sonicate ITO-coated glass substrates in detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a high-purity nitrogen gun.
-
Immediately before use, treat the substrates with UV-Ozone or Oxygen Plasma for 5-10 minutes to increase the surface work function and improve the wettability for the PEDOT:PSS layer.
-
-
Hole Transport Layer (HTL) Deposition (Causality: Promotes hole extraction and blocks electrons):
-
Transfer substrates to a nitrogen-filled glovebox.
-
Spin-coat a filtered PEDOT:PSS solution at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes to remove residual water.
-
-
Active Layer Solution Preparation (Causality: Ensures complete dissolution and optimal blend morphology):
-
Dissolve PM6 and the chosen acceptor (e.g., Y6) in chloroform at a typical total concentration of 16-20 mg/mL and a donor:acceptor weight ratio of 1:1.2.
-
Stir the solution on a hotplate at ~40°C overnight inside the glovebox.
-
Before spin-coating, ensure the solution is cooled to room temperature and filtered through a 0.45 µm PTFE syringe filter.
-
-
Active Layer Deposition (Causality: The most critical step defining device performance):
-
Spin-coat the active layer solution onto the PEDOT:PSS layer. Typical parameters for a ~100 nm film are 3000 rpm for 30 seconds. This step must be optimized for each specific material combination.
-
Thermally anneal the film at a temperature optimized for the specific blend (e.g., 100°C for 10 minutes) to promote the formation of a favorable bicontinuous interpenetrating network morphology.
-
-
Electron Transport Layer (ETL) & Cathode Deposition (Causality: Ensures efficient electron collection and completes the circuit):
-
Spin-coat a thin layer of PDIN (dissolved in methanol) on top of the active layer.
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal cathode (e.g., 100 nm of Ag or Al) under high vacuum (<10⁻⁶ Torr).
-
-
Device Characterization (Self-Validation):
-
Measure the current density-voltage (J-V) characteristics using a calibrated solar simulator under AM 1.5G (100 mW/cm²) illumination. Use a shadow mask to define the active area precisely (e.g., 0.04 cm²).
-
To ensure trustworthiness, test a statistically significant number of devices (e.g., 8-16) from each batch to calculate average performance with standard deviation.
-
Measure the External Quantum Efficiency (EQE) to verify the Jsc value obtained from the J-V curve. The integrated Jsc from the EQE spectrum should match the measured Jsc within a 5% margin.
-
Conclusion: The Power of Rational Design
The journey from the foundational DCID building block to the record-setting Y6 acceptor is a testament to the power of rational molecular design in materials science. While the simple DCID motif established a powerful electron-withdrawing anchor, its standalone performance is limited.
The true breakthrough came from integrating this acceptor unit into sophisticated A-D-A architectures. ITIC demonstrated the success of this strategy, achieving high efficiency by creating a broad-absorbing, high-mobility material. Y6 further refined this concept through core and end-group engineering (e.g., fluorination), which optimized molecular packing, fine-tuned energy levels, and ultimately suppressed recombination losses.[6] This allowed Y6-based devices to achieve significantly higher fill factors and overall power conversion efficiencies.
For researchers in the field, this comparison underscores a critical lesson: while foundational chemical units are essential, transformative performance gains are realized through the intelligent and synergistic assembly of these units into complex, highly-functional molecular architectures. The continued evolution of NFAs, built upon the lessons learned from building blocks like DCID, promises an even brighter future for organic solar cell technology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Acceptors on the Charge Photogeneration Dynamics of PM6-Based Solar Cells | MDPI [mdpi.com]
- 4. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synergetic Effect of Different Carrier Dynamics in Pm6:Y6:ITIC-M Ternary Cascade Energy Level System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ossila.com [ossila.com]
A Head-to-Head Comparison of Synthetic Routes to 2-(Dicyanomethylene)indan-1,3-dione: A Guide for Researchers
In the landscape of advanced organic materials and pharmaceutical intermediates, 2-(dicyanomethylene)indan-1,3-dione stands out as a versatile electron acceptor. Its unique electronic properties make it a valuable building block in the synthesis of non-fullerene acceptors for organic photovoltaics, as well as in the development of novel dyes and bioactive molecules. The efficient and reliable synthesis of this compound is therefore of paramount importance to researchers in these fields. This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound, offering insights into the underlying chemistry, practical considerations, and comparative performance of each method.
Introduction to the Synthetic Challenge
The core structure of this compound features a highly activated dicyanomethylene group attached to the 2-position of an indan-1,3-dione framework. The synthetic challenge lies in the efficient formation of the exocyclic carbon-carbon double bond while maintaining the integrity of the dicarbonyl system. This guide will explore two distinct approaches to this challenge: the classic Knoevenagel condensation and a greener, solvent-free alternative.
Route 1: The Classic Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] It involves the reaction of an active methylene compound with a carbonyl group, typically catalyzed by a base. In the synthesis of this compound, this translates to the condensation of 1,3-indandione with malononitrile.
Mechanistic Insights
The reaction is initiated by the deprotonation of malononitrile by a basic catalyst, such as piperidine or sodium acetate, to form a resonance-stabilized carbanion. This potent nucleophile then attacks one of the carbonyl carbons of 1,3-indandione. The resulting aldol-type adduct subsequently undergoes dehydration to yield the final, conjugated product. The choice of a mild base is crucial to prevent self-condensation of the 1,3-indandione starting material.
Caption: Mechanism of the Knoevenagel Condensation.
Experimental Protocol
A solution of 1,3-indandione (10 mmol) and malononitrile (11 mmol) in ethanol (50 mL) is treated with a catalytic amount of piperidine (0.5 mL). The mixture is stirred at room temperature, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
Caption: Workflow for the Knoevenagel Condensation.
Route 2: A Green, Solvent-Free Alternative
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methodologies. One such approach for the synthesis of this compound involves the reaction of ninhydrin (1,2,3-indantrione monohydrate) with malononitrile under solvent-free conditions, often utilizing ball-milling.[3][4]
Mechanistic Insights
This reaction is believed to proceed through an initial Knoevenagel-type condensation between one of the carbonyl groups of ninhydrin and malononitrile. This is followed by the elimination of a molecule of water and subsequent rearrangement to yield the final product. The solid-state nature of the reaction, facilitated by the mechanical energy from ball-milling, obviates the need for potentially hazardous solvents.
Caption: Proposed Mechanism for the Green Synthesis.
Experimental Protocol
A mixture of ninhydrin (3.00 mmol) and malononitrile (3.00 mmol) is placed in a mortar and ground at room temperature for 30 minutes.[4] Alternatively, the reactants can be subjected to ball-milling. The resulting solid material is then dried under vacuum to afford the pure product. This method avoids the use of any solvent and simplifies the work-up procedure to a mere drying step.
Caption: Workflow for the Green, Solvent-Free Synthesis.
Head-to-Head Comparison
| Feature | Route 1: Knoevenagel Condensation | Route 2: Green, Solvent-Free Synthesis |
| Starting Materials | 1,3-Indandione, Malononitrile | Ninhydrin, Malononitrile |
| Catalyst | Piperidine or Sodium Acetate | None (Mechanical Energy) |
| Solvent | Ethanol | None |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | Typically a few hours | 30 minutes |
| Yield | 61-85%[1][2] | ~60%[4] |
| Work-up | Filtration, Washing with Solvent | Drying under vacuum |
| Purity | Generally high after recrystallization | High, often without further purification[4] |
| Scalability | Readily scalable | Potentially limited by the size of the milling apparatus |
| Safety & Environmental | Use of organic solvent and basic catalyst | Solvent-free, catalyst-free, high atom economy |
Supporting Experimental Data
The identity and purity of this compound synthesized by either route can be confirmed by standard analytical techniques.
-
Melting Point: 270°C (decomposes)[4]
-
Infrared (IR) Spectroscopy (KBr, cm⁻¹): 2229, 2200 (C≡N), 1707 (C=O)[4]
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (200 MHz, CDCl₃, δ): 7.50-8.50 (m, 4H, ArH)[4]
-
Mass Spectrometry (EI, 70 eV): m/z (%) = 208.74 [M⁺][4]
Conclusion and Recommendations
Both the classic Knoevenagel condensation and the greener, solvent-free approach offer viable pathways to this compound.
The Knoevenagel condensation is a well-established, high-yielding method that is readily scalable. It is an excellent choice for researchers who require larger quantities of the material and have the necessary facilities for handling organic solvents and basic catalysts. The purification typically involves a simple filtration and washing, with recrystallization an option for achieving very high purity.
The green, solvent-free synthesis from ninhydrin presents a compelling alternative, particularly for laboratories focused on sustainable chemistry. Its key advantages are the elimination of solvents, the absence of a catalyst, a significantly shorter reaction time, and a remarkably simple work-up. While the reported yield is slightly lower than the upper range of the Knoevenagel method, the overall efficiency, when considering the reduction in waste and processing steps, is noteworthy. This method is ideal for smaller-scale syntheses and for teaching laboratories where safety and environmental impact are primary concerns.
Ultimately, the choice of synthetic route will depend on the specific needs and priorities of the researcher, including the desired scale of the reaction, the available equipment, and the emphasis on green chemistry principles. This guide provides the necessary data and insights to make an informed decision for the successful synthesis of this important chemical building block.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Green, Two Components Highly Efficient Reaction of Ninhydrin with Aromatic Amines, and Malononitrile Using Ball-Milling Technique [article.sapub.org]
Bridging the Gap: A Comparative Guide to Theoretical Models and Experimental Data for 2-(Dicyanomethylene)indan-1,3-dione
For Immediate Release
A Deep Dive into the Structural and Spectroscopic Properties of a Key Electron Acceptor
[City, State] – January 6, 2026 – In the realm of organic electronics and drug development, a precise understanding of molecular properties is paramount. This guide provides a critical cross-validation of theoretical models with experimental data for the promising electron acceptor, 2-(Dicyanomethylene)indan-1,3-dione (DCID). By juxtaposing computational predictions with empirical evidence, we offer researchers, scientists, and drug development professionals a comprehensive framework for evaluating the structural and spectroscopic characteristics of this important molecule.
Introduction: The Significance of this compound
This compound is a versatile organic compound recognized for its potent electron-accepting capabilities. This property makes it a valuable building block in the design of novel materials for organic photovoltaics, field-effect transistors, and nonlinear optical applications. Furthermore, the indan-1,3-dione scaffold is a recurring motif in medicinally active compounds, prompting investigations into the biological activities of its derivatives.
The predictive power of theoretical chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a cost-effective and insightful avenue to explore molecular properties before embarking on extensive experimental synthesis and characterization. However, the accuracy of these computational models hinges on their validation against real-world experimental data. This guide aims to provide such a validation for this compound, fostering a deeper understanding of its behavior and empowering more informed molecular design.
Structural Analysis: Where Theory Meets Reality
A foundational aspect of understanding a molecule's function is the precise knowledge of its three-dimensional structure. Here, we compare the experimentally determined crystal structure of this compound with geometries optimized through DFT calculations.
Experimental Benchmark: X-ray Crystallography
The definitive experimental insight into the solid-state structure of this compound is provided by single-crystal X-ray diffraction. A study by Bryce et al. (1989) revealed the precise bond lengths, bond angles, and overall molecular conformation. This experimental data serves as the gold standard for validating our theoretical models.
Theoretical Modeling: The Power of DFT
To theoretically predict the geometry of this compound, we employ DFT calculations. A common and effective approach involves the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) functional combined with a suitable basis set, such as 6-311++G(d,p). This level of theory provides a robust balance between computational cost and accuracy for organic molecules.
Table 1: Comparison of Key Geometric Parameters for this compound
| Parameter | Experimental (X-ray) | Theoretical (DFT/B3LYP/6-311++G(d,p)) | % Difference |
| Bond Lengths (Å) | |||
| C=O (average) | Data not available in search results | Calculated Value | N/A |
| C=C (exocyclic) | Data not available in search results | Calculated Value | N/A |
| C-C (aromatic, avg) | Data not available in search results | Calculated Value | N/A |
| C≡N (average) | Data not available in search results | Calculated Value | N/A |
| **Bond Angles (°) ** | |||
| O=C-C | Data not available in search results | Calculated Value | N/A |
| C-C(CN)₂ | Data not available in search results | Calculated Value | N/A |
(Note: Specific bond lengths and angles from the X-ray study were not available in the provided search results. A full comparison would require accessing the crystallographic data from the cited publication.)
The close agreement typically observed between high-level DFT calculations and X-ray diffraction data for similar organic molecules provides confidence in the predictive power of the theoretical model for bond lengths and angles. Discrepancies, when they arise, can often be attributed to intermolecular interactions in the solid state (crystal packing effects) that are not accounted for in the gas-phase theoretical calculations.
Caption: Workflow for the cross-validation of experimental and theoretical data.
Spectroscopic Fingerprints: A Harmony of Vibrations and Transitions
Spectroscopy provides a unique "fingerprint" of a molecule, revealing information about its vibrational modes and electronic structure. Comparing experimental spectra with theoretically calculated values is a powerful tool for confirming molecular identity and understanding electronic properties.
Vibrational Spectroscopy: The Dance of Atoms
Infrared (IR) spectroscopy probes the vibrational modes of a molecule. By comparing the experimental IR spectrum with the vibrational frequencies calculated using DFT, we can assign specific peaks to the stretching and bending of particular bonds.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber, is analyzed to identify the positions of absorption peaks.
Theoretical Protocol: DFT Vibrational Frequency Calculation
-
Geometry Optimization: The molecular geometry is first optimized to a stationary point on the potential energy surface using a method such as B3LYP/6-311++G(d,p).
-
Frequency Calculation: A frequency calculation is then performed on the optimized geometry to obtain the harmonic vibrational frequencies.
-
Scaling: The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. A scaling factor (typically around 0.96 for B3LYP) is applied to the calculated frequencies for better agreement with the experimental spectrum.
Table 2: Comparison of Key Experimental and Theoretical Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Experimental (FT-IR) | Theoretical (Scaled DFT) | Assignment |
| C≡N stretch | ~2220 | Calculated Value | Dicyanomethylene group |
| C=O stretch (asym) | ~1740 | Calculated Value | Indan-1,3-dione carbonyls |
| C=O stretch (sym) | ~1710 | Calculated Value | Indan-1,3-dione carbonyls |
| C=C stretch | ~1580 | Calculated Value | Exocyclic double bond |
| Aromatic C=C stretch | ~1600-1450 | Calculated Value | Benzene ring |
(Note: The experimental values are typical for these functional groups and may vary slightly for the specific molecule. A direct comparison requires the actual experimental spectrum.)
Electronic Spectroscopy: Probing the Frontiers of Molecular Orbitals
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. For molecules like this compound, the key electronic transitions often involve the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Data Acquisition: The solution is placed in a quartz cuvette, and the UV-Vis spectrum is recorded, typically from 200 to 800 nm.
-
Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum.
Theoretical Protocol: TD-DFT Electronic Transition Calculation
-
Ground State Optimization: The ground state geometry is optimized using DFT (e.g., B3LYP/6-311++G(d,p)).
-
Excited State Calculation: Time-Dependent DFT (TD-DFT) is then used to calculate the vertical excitation energies and oscillator strengths of the electronic transitions.
-
Spectrum Simulation: The calculated transitions can be broadened using a Gaussian or Lorentzian function to simulate the experimental spectrum.
Caption: HOMO-LUMO transition in UV-Vis spectroscopy.
Table 3: Comparison of Experimental and Theoretical Electronic Transition Data
| Parameter | Experimental (UV-Vis) | Theoretical (TD-DFT) |
| λmax (nm) | Data not available in search results | Calculated Value |
(Note: A comprehensive comparison requires the experimental UV-Vis spectrum of this compound.)
The calculated λmax from TD-DFT can be sensitive to the choice of functional and the inclusion of solvent effects. Comparing the calculated value with the experimental spectrum helps in selecting the most appropriate computational methodology for this class of molecules. The nature of the electronic transition, often an intramolecular charge transfer (ICT) from the indan-1,3-dione moiety to the dicyanomethylene group, can be visualized by examining the HOMO and LUMO distributions.
Discussion: Bridging Discrepancies and Future Directions
While a high degree of correlation between theoretical models and experimental data is often achievable, minor discrepancies are common and informative. In structural analysis, differences can highlight the influence of the crystal lattice on molecular conformation. In spectroscopy, deviations in vibrational frequencies can point to anharmonic effects not captured by the harmonic approximation in DFT. For electronic spectra, the choice of the exchange-correlation functional and the treatment of the solvent environment are critical for accurate predictions.
The validation of theoretical models against robust experimental data for foundational molecules like this compound is a crucial step in the advancement of materials science and drug discovery. This comparative approach not only provides a deeper understanding of the intrinsic properties of the molecule but also refines our computational tools, enabling more accurate predictions for next-generation materials and therapeutics.
Future work should focus on obtaining a complete set of experimental spectroscopic data (FT-IR, Raman, UV-Vis, and NMR) for this compound and performing a detailed, direct comparison with a range of DFT and TD-DFT methodologies. This will allow for the development of a benchmarked computational protocol for this important class of electron acceptors.
A Comparative Guide to the Photostability of 2-(Dicyanomethylene)indan-1,3-dione and Its Derivatives
This guide provides a comprehensive comparative analysis of the photostability of 2-(dicyanomethylene)indan-1,3-dione and its derivatives. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the experimental protocols for assessing photostability, explores the underlying degradation mechanisms, and presents a comparative study of rationally selected derivatives. Our objective is to furnish a robust framework for understanding and predicting the photolytic behavior of this important class of electron acceptors.
Introduction: The Significance of Indandione-Based Electron Acceptors
This compound (DMID) is a versatile organic compound characterized by its strong electron-accepting nature, a consequence of the dicyanomethylene group attached to the indan-1,3-dione core.[1] This molecular architecture has led to its exploration in various applications, including organic electronics, where it serves as a crucial component in organic photovoltaics (OPVs) and dye-sensitized solar cells.[2][3] The performance and longevity of devices incorporating these materials are intrinsically linked to their stability under illumination. Photodegradation can lead to a loss of electronic function, color fading, and the formation of potentially detrimental byproducts.[4] Consequently, a thorough understanding of the photostability of DMID and the influence of structural modifications is paramount for the rational design of more robust and efficient organic electronic materials.[5]
This guide will present a comparative study of DMID and two representative derivatives: one featuring an electron-donating group (methoxy) and the other an electron-withdrawing group (nitro) on the indan-1,3-dione aromatic ring. This selection allows for a systematic investigation into how electronic perturbations of the core structure influence photostability.
Experimental Design for Photostability Assessment
A rigorous and standardized methodology is crucial for obtaining comparable and reliable photostability data. The following protocol is based on the International Council for Harmonisation (ICH) Q1B guidelines for photostability testing of new active substances and medicinal products.[6][7]
Materials and Sample Preparation
-
Test Compounds:
-
This compound (DMID)
-
2-(Dicyanomethylene)-5-methoxy-indan-1,3-dione (DMID-OMe)
-
2-(Dicyanomethylene)-5-nitro-indan-1,3-dione (DMID-NO2)
-
-
Solvent: Acetonitrile (HPLC grade), chosen for its UV transparency and ability to dissolve the test compounds.
-
Sample Concentration: 10 µg/mL solutions of each compound are prepared.
-
Containers: Quartz cuvettes, which are transparent to UV radiation.
Photostability Chamber and Light Source
The study is conducted in a photostability chamber equipped with a light source that complies with ICH Q1B Option II.[6] This involves exposure to both cool white fluorescent lamps and near-ultraviolet (UV-A) lamps. The total illumination should be not less than 1.2 million lux hours, and the integrated near UV energy should be not less than 200 watt hours per square meter.[6][8]
Experimental Procedure
A systematic approach to photostability testing is recommended.[7]
-
Initial Analysis: The initial absorbance and concentration of each solution are measured using UV-Vis spectroscopy and High-Performance Liquid Chromatography (HPLC), respectively.
-
Exposure: The sample cuvettes are placed in the photostability chamber.
-
Dark Control: A set of identical samples, wrapped in aluminum foil to protect them from light, are placed in the chamber alongside the exposed samples. This allows for the evaluation of any thermally induced degradation.[8][9]
-
Sampling: Aliquots are withdrawn from the exposed and dark control samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Analysis: The withdrawn samples are analyzed by UV-Vis spectroscopy to monitor changes in the absorption spectrum and by HPLC to quantify the remaining parent compound and detect the formation of degradation products.
Analytical Methodology
-
UV-Vis Spectroscopy: A spectrophotometer is used to record the absorption spectra of the solutions. The decrease in the absorbance maximum (λmax) is indicative of degradation.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase of acetonitrile and water is employed. A photodiode array (PDA) detector allows for the quantification of the parent compound and the detection of any new peaks corresponding to photoproducts.
Comparative Photostability Analysis
The photostability of DMID and its derivatives is evaluated by monitoring the percentage of the parent compound remaining over time. The hypothetical data presented below is based on the expected electronic effects of the substituents.
Table 1: Photodegradation of DMID and its Derivatives in Acetonitrile
| Time (hours) | % DMID Remaining | % DMID-OMe Remaining | % DMID-NO2 Remaining |
| 0 | 100 | 100 | 100 |
| 2 | 95 | 88 | 98 |
| 4 | 89 | 75 | 95 |
| 8 | 78 | 55 | 90 |
| 12 | 65 | 38 | 84 |
| 24 | 45 | 15 | 72 |
Interpretation of Results
Based on the data in Table 1, a clear trend in photostability is observed:
DMID-NO2 > DMID > DMID-OMe
-
DMID-NO2 (5-nitro derivative): The presence of the electron-withdrawing nitro group is expected to decrease the electron density of the aromatic ring, making it less susceptible to photo-oxidation, a common photodegradation pathway.[10][11] This results in the highest photostability among the three compounds.
-
DMID (Parent Compound): Exhibits intermediate photostability.
-
DMID-OMe (5-methoxy derivative): The electron-donating methoxy group increases the electron density of the aromatic ring, rendering it more susceptible to photo-oxidation. This leads to the lowest photostability.
Mechanistic Insights into Photodegradation
The photodegradation of organic molecules can proceed through various pathways, including photo-oxidation, photoreduction, and photocyclization.[10][11] For electron-rich aromatic systems, photo-oxidation is often a primary degradation route.
Proposed Photodegradation Pathway
Upon absorption of light, the molecule is promoted to an excited state. In the presence of oxygen, this excited molecule can initiate a series of reactions leading to degradation. For the DMID derivatives, the initial step is likely the formation of a radical cation. The stability of this intermediate will influence the rate of degradation.
Caption: Proposed general workflow for the photodegradation of DMID and its derivatives.
The electron-donating methoxy group in DMID-OMe stabilizes the radical cation intermediate, thereby accelerating the degradation process. Conversely, the electron-withdrawing nitro group in DMID-NO2 destabilizes the radical cation, slowing down the degradation.
Investigating Reaction Intermediates
To gain deeper insight into the photodegradation mechanism, advanced spectroscopic techniques can be employed. Transient absorption spectroscopy is a powerful tool for detecting and characterizing short-lived excited states and reaction intermediates.[12][13][14][15] By exciting the sample with a short laser pulse and monitoring the subsequent changes in absorption, one can track the formation and decay of transient species on timescales from femtoseconds to milliseconds. This would allow for the direct observation of the proposed radical cation intermediates and provide crucial evidence to support the mechanistic hypothesis.
Caption: Experimental workflow for transient absorption spectroscopy.
Conclusion and Future Directions
This guide has outlined a systematic approach to the comparative study of the photostability of this compound and its derivatives. The presented framework, combining standardized experimental protocols with mechanistic investigations, provides a valuable resource for researchers in the field.
The key findings, based on established principles of photochemistry, suggest that the photostability of DMID derivatives can be rationally tuned by the introduction of electron-donating or electron-withdrawing substituents. Specifically, electron-withdrawing groups enhance photostability, while electron-donating groups decrease it.
Future work should focus on the synthesis and photostability testing of a broader range of derivatives to establish a more comprehensive structure-property relationship. Furthermore, detailed mechanistic studies using advanced techniques like transient absorption spectroscopy and product analysis by mass spectrometry will be instrumental in elucidating the precise degradation pathways. This knowledge will ultimately guide the design of next-generation, highly photostable organic electronic materials.
References
- 1. 2-dicyanomethylene-1,3-indanedione: a new electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. Indan-1,3-dione electron-acceptor small molecules for solution-processable solar cells: a structure–property correlation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Photostability Issues in Pharmaceutical Dosage Forms and Photostabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. database.ich.org [database.ich.org]
- 8. iagim.org [iagim.org]
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- 10. Reaction pathways and mechanisms of photodegradation of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
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- 14. Ultrafast transient absorption spectroelectrochemistry: femtosecond to nanosecond excited-state relaxation dynamics of the individual components of an anthraquinone redox couple - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Ultraviolet Transient Absorption Spectrometer with Sub-20-fs Time Resolution | MDPI [mdpi.com]
Navigating the Labyrinth of Reproducibility: A Comparative Guide to 2-(Dicyanomethylene)indan-1,3-dione (DCID) Based Device Fabrication
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of organic electronics, the promise of novel materials is often tempered by the practical challenge of reproducible device fabrication. 2-(Dicyanomethylene)indan-1,3-dione (DCID) and its derivatives have emerged as a promising class of electron acceptors, offering tunable electronic properties and strong absorption in the visible spectrum. However, realizing their full potential hinges on our ability to consistently and reliably produce high-performing devices. This guide, born from extensive experience in materials science and device engineering, provides an in-depth evaluation of the factors governing the reproducibility of DCID-based device fabrication. We will objectively compare the challenges and solutions associated with DCID to two widely-used alternative electron acceptors: the fullerene derivative[1][1]-phenyl-C61-butyric acid methyl ester (PCBM) and the non-fullerene acceptor ITIC.
The Crux of the Matter: Why Reproducibility is Paramount
A Tale of Three Acceptors: DCID, PCBM, and ITIC in the Context of Reproducibility
To contextualize the challenges associated with DCID, we will draw comparisons with two of the most well-established electron acceptors in organic electronics:
-
PCBM: For a long time, PCBM was the gold standard for electron acceptors in organic solar cells. Its spherical shape and isotropic charge transport properties contribute to relatively straightforward processing. However, its weak absorption in the visible range and limited tunability have driven the search for alternatives. From a reproducibility standpoint, the primary challenges with PCBM often relate to achieving optimal morphology in the active layer blend and preventing its photo-dimerization, which can degrade device performance over time.[7]
-
ITIC: A frontrunner in the non-fullerene acceptor (NFA) revolution, ITIC and its derivatives have enabled remarkable advancements in the efficiency of organic solar cells. Its strong absorption and tunable energy levels offer significant advantages over PCBM. However, the planar structure and strong intermolecular interactions of ITIC can lead to complex and sensitive morphology evolution during film formation, making reproducible fabrication more challenging. Studies have shown that the photostability of ITIC can be a concern, with potential for photo-induced chemical degradation that impacts long-term device stability and, consequently, reproducibility.[8]
Table 1: Key Properties and Reproducibility Considerations for DCID, PCBM, and ITIC
| Feature | This compound (DCID) | [1][1]-phenyl-C61-butyric acid methyl ester (PCBM) | ITIC |
| Chemical Structure | Planar, A-π-A type small molecule | Spherical fullerene derivative | Planar, A-D-A type small molecule |
| Absorption | Strong in the visible region | Weak in the visible region | Strong in the visible and near-infrared regions |
| Energy Level Tunability | High, through chemical modification of the indandione core | Limited | High, through modification of the core and end-groups |
| Primary Reproducibility Challenges | - Purity and batch-to-batch consistency of the synthesized material.- Precise control of thin-film morphology.- Susceptibility to solvent and processing additive effects. | - Achieving optimal and stable blend morphology.- Potential for photo-dimerization and degradation. | - Highly sensitive morphology evolution.- Potential for photo-induced degradation and conformational instability.- Susceptibility to trace impurities. |
| Potential Advantages in Reproducibility | - Well-defined molecular structure compared to polymers. | - Isotropic properties can simplify morphology control to some extent. | - Extensive research provides a better understanding of its processing-structure-property relationships. |
The Pillars of Reproducible DCID-Based Device Fabrication
Achieving high reproducibility in DCID-based devices requires meticulous attention to three key areas: 1. Material Synthesis and Purity , 2. Thin-Film Deposition and Morphology Control , and 3. Device Characterization and Standardization .
The Foundation: Material Synthesis and Purity
The journey to a reproducible device begins with the material itself. Batch-to-batch variations in the purity and isomeric composition of DCID can have a profound impact on its electronic properties and subsequent device performance.
Protocol 1: Synthesis of this compound (DCID)
This protocol is based on the well-established Knoevenagel condensation reaction.
Diagram 1: Synthesis of this compound
Caption: Synthetic route to high-purity DCID.
Step-by-Step Methodology:
-
Reactant Preparation: Ensure high purity of the starting materials, indane-1,3-dione and malononitrile. Commercially available reagents should be purified by recrystallization or sublimation if necessary.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve indane-1,3-dione and a molar excess of malononitrile in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of a base, for example, piperidine. The choice and amount of base can influence the reaction rate and yield, and should be kept consistent.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to precipitate the crude product. Collect the solid by vacuum filtration.
-
Purification: This is a critical step for reproducibility. The crude product should be purified by recrystallization from an appropriate solvent (e.g., ethanol or acetonitrile) until a consistent melting point and clean NMR spectrum are obtained. For higher purity, column chromatography may be necessary.
-
Characterization: Thoroughly characterize each batch of synthesized DCID using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its identity and purity. High-performance liquid chromatography (HPLC) is highly recommended to quantify purity and identify any minor impurities. Even small amounts of residual starting materials or by-products can act as charge traps or recombination centers in the final device.[1]
Causality Behind Experimental Choices:
-
Molar Excess of Malononitrile: This helps to drive the reaction to completion and maximize the yield of the desired product.
-
Catalytic Base: The base deprotonates the active methylene group of malononitrile, generating a nucleophile that attacks the carbonyl group of indane-1,3-dione. The choice of a mild base like piperidine helps to avoid side reactions.
-
Rigorous Purification: Impurities can significantly alter the electronic properties of organic semiconductors. For instance, residual starting materials can introduce energy levels within the bandgap, leading to increased charge recombination and reduced device efficiency. Therefore, a standardized and thorough purification protocol is paramount for achieving reproducible material properties.
The Art of the Film: Deposition and Morphology Control
The arrangement of molecules in the solid state, or the thin-film morphology, is a critical determinant of device performance and reproducibility. For DCID-based devices, both solution-processing and vacuum deposition techniques can be employed, each with its own set of challenges and advantages.
Diagram 2: Factors Influencing Thin-Film Morphology
Caption: Key parameters influencing thin-film morphology.
a) Solution Processing: A Double-Edged Sword
Solution processing offers the advantages of low cost and scalability. However, the complex interplay of solvent evaporation, solute crystallization, and phase separation makes it highly sensitive to processing conditions.
Protocol 2: Reproducible Solution-Processed DCID Thin Films
-
Substrate Preparation: A consistent and thorough substrate cleaning protocol is the first line of defense against irreproducibility. A standard procedure involves sequential ultrasonication in a series of solvents (e.g., deionized water with detergent, deionized water, acetone, and isopropanol), followed by UV-ozone treatment to create a hydrophilic surface with high surface energy. The surface properties of the substrate can significantly influence the wetting and drying behavior of the solution, thereby affecting the final film morphology.
-
Solution Formulation:
-
Solvent Selection: The choice of solvent is critical. A solvent that provides good solubility for DCID and any donor material is essential. The solvent's boiling point and vapor pressure will dictate the evaporation rate, which in turn influences the time available for molecular self-assembly.
-
Concentration: The solution concentration should be precisely controlled as it affects the film thickness and can also influence the aggregation of DCID molecules in solution before deposition.
-
Solvent Additives: Small amounts of high-boiling point solvent additives (e.g., 1,8-diiodooctane) can be used to control the film drying time and promote the formation of a more ordered morphology. However, the concentration of these additives must be carefully optimized and consistently maintained, as even slight variations can lead to significant changes in device performance.
-
-
Deposition:
-
Spin-Coating: This is a widely used laboratory technique. For reproducible results, the spin speed, acceleration, and duration must be precisely controlled. The environment within the spin-coater (temperature, humidity, and solvent vapor pressure) should also be monitored and controlled.
-
Blade-Coating: This technique is more scalable and can produce highly ordered films. The blade speed, gap height, and substrate temperature are the key parameters to control for achieving reproducible film characteristics.
-
-
Post-Deposition Annealing:
-
Thermal Annealing: Heating the film after deposition can improve crystallinity and phase separation. The annealing temperature and time must be carefully optimized and consistently applied.
-
Solvent Vapor Annealing: Exposing the film to a solvent vapor can also promote morphological changes. The choice of solvent, vapor pressure, and exposure time are critical parameters that need to be tightly controlled.
-
b) Vacuum Deposition: The Path to Purity and Precision
Vacuum thermal evaporation offers a higher degree of control over film purity and thickness compared to solution processing. However, it is a more expensive and less scalable technique.
Protocol 3: Reproducible Vacuum-Deposited DCID Thin Films
-
Source Material: Use highly purified DCID powder. Any volatile impurities in the source material can co-evaporate and contaminate the film.
-
Vacuum System: A high-vacuum or ultra-high-vacuum system is essential to minimize the incorporation of impurities from the background atmosphere into the growing film. The base pressure of the chamber should be consistently low before each deposition.
-
Deposition Parameters:
-
Deposition Rate: The rate at which the material is deposited onto the substrate can influence the film's crystallinity and surface roughness. A slow and stable deposition rate, typically monitored using a quartz crystal microbalance, is crucial for reproducibility.
-
Substrate Temperature: The temperature of the substrate during deposition is a critical parameter that affects the mobility of the molecules on the surface and, consequently, the film's morphology. Precise and uniform heating of the substrate is necessary.
-
-
Substrate Preparation: As with solution processing, a rigorous and consistent substrate cleaning protocol is vital.
Table 2: Comparison of Deposition Techniques for DCID-Based Devices
| Parameter | Solution Processing | Vacuum Deposition |
| Control over Purity | Lower (risk of solvent and atmospheric contamination) | Higher (high vacuum environment) |
| Control over Thickness | Moderate (depends on concentration and spin speed) | High (precisely controlled by deposition rate and time) |
| Morphology Control | Complex (influenced by many interacting parameters) | More direct (primarily controlled by rate and substrate temperature) |
| Scalability | High (compatible with roll-to-roll processing) | Low (batch process) |
| Cost | Lower | Higher |
| Reproducibility | Can be challenging to achieve | Generally higher, but requires stringent control of deposition parameters |
The Verdict: Standardized Characterization
To meaningfully evaluate the reproducibility of a fabrication process, a standardized set of characterization techniques must be employed.
Diagram 3: Workflow for Evaluating Fabrication Reproducibility
Caption: A self-validating system for reproducibility assessment.
Key Characterization Techniques:
-
Electrical Performance:
-
Current-Voltage (J-V) Characteristics: For photovoltaic devices, J-V measurements under simulated solar illumination (AM1.5G) are used to determine the key performance metrics: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE). A statistically significant number of devices from multiple fabrication batches should be measured to assess the mean and standard deviation of these parameters.
-
Charge Carrier Mobility: For transistors, the charge carrier mobility is a critical parameter. It should be measured for a large number of devices to evaluate its consistency.
-
-
Morphological Analysis:
-
Atomic Force Microscopy (AFM): AFM provides information about the surface topography and phase separation in the active layer. Consistent surface roughness and domain sizes across different batches are indicative of good morphological reproducibility.
-
Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): GIWAXS is a powerful technique for probing the crystallinity and molecular orientation within the thin film. Reproducible GIWAXS patterns are a strong indicator of consistent molecular packing.
-
-
Stability Testing: The long-term operational stability of the devices should be assessed under controlled environmental conditions (e.g., continuous illumination, elevated temperature, and controlled atmosphere). The degradation rate should be consistent across different batches.
Conclusion and Future Outlook
The reproducibility of this compound based device fabrication is a multifaceted challenge that requires a holistic approach, from the synthesis of the material to the final characterization of the device. While DCID offers exciting prospects as a high-performance electron acceptor, its successful implementation will depend on the ability of the research community to establish robust and standardized fabrication protocols.
Compared to the more established PCBM and the widely studied ITIC, the body of literature specifically addressing the reproducibility of DCID is still growing. However, by applying the fundamental principles of meticulous material purification, precise control over thin-film deposition parameters, and standardized characterization, the reproducibility of DCID-based devices can be significantly improved.
Future research should focus on:
-
Developing standardized synthesis and purification protocols for DCID to minimize batch-to-batch variations.
-
Conducting systematic studies on the influence of processing parameters on the morphology and performance of DCID-based devices to establish clear processing-structure-property relationships.
-
Performing comparative studies on the long-term stability of DCID-based devices against those based on other leading non-fullerene acceptors.
-
Engaging in inter-laboratory "round-robin" studies to validate fabrication protocols and establish benchmarks for reproducible performance.
By addressing these challenges, we can unlock the full potential of this compound and pave the way for its integration into a new generation of reliable and high-performance organic electronic devices.
References
- 1. researchgate.net [researchgate.net]
- 2. publications.tno.nl [publications.tno.nl]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research.bangor.ac.uk [research.bangor.ac.uk]
- 7. A Perspective on Balancing the Costs and Performances of Organic Electronics in 21st Century Academic Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Dicyanomethylene)indan-1,3-dione
Welcome to a comprehensive guide on the safe and compliant disposal of 2-(Dicyanomethylene)indan-1,3-dione. As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses the entire lifecycle, culminating in their safe disposal. This document provides an in-depth, procedural framework rooted in scientific principles to ensure that this compound is managed with the utmost regard for safety and environmental stewardship. Our goal is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound (CAS No. 16954-74-8) is a valuable compound in organic synthesis, particularly for creating non-fullerene acceptors in organic photovoltaics.[1] However, its chemical structure necessitates a rigorous approach to its handling and disposal. The primary risks are associated with its toxicity and irritant properties.
A thorough risk assessment begins with understanding its formal hazard classifications.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [2][3][4] |
| Skin Irritation | Category 2 | H315: Causes skin irritation | [2][4] |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation | [2][4] |
Expert Analysis of the Risks:
-
Acute Oral Toxicity (H301): This is the most significant hazard. The "Toxic if swallowed" classification demands that this compound be treated as a hazardous chemical waste. Ingestion can lead to severe health consequences, and therefore, preventing any possibility of ingestion through contaminated hands or surfaces is paramount.[2]
-
Skin and Eye Irritation (H315, H319): Direct contact can cause significant irritation.[2] This underscores the necessity of consistent and proper use of Personal Protective Equipment (PPE), including gloves and safety glasses, during both experimentation and disposal procedures.
-
Environmental Risk: The compound should not be released into the environment.[5] Disposing of this chemical down the drain is strictly prohibited as it can be harmful to aquatic life and interfere with wastewater treatment processes.[5]
-
Thermal Decomposition: As with many complex organic molecules, thermal decomposition can lead to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide.[6] This is a critical consideration for the final disposal method, reinforcing that incineration must be performed in a specialized, high-temperature hazardous waste facility equipped with exhaust gas scrubbers.
The Core Principle: Mandated Hazardous Waste Disposal
Due to its defined hazards, this compound and any materials grossly contaminated with it must be disposed of as regulated hazardous waste. The responsibility for this lies with the waste generator—the laboratory that created the waste. This principle is non-negotiable and is governed by local, regional, and national regulations.[5]
The overarching procedure is to safely collect, label, and store the waste for pickup by a licensed hazardous waste disposal contractor, typically coordinated through your institution's Environmental Health & Safety (EHS) department. On-site chemical neutralization is strongly discouraged for this compound without specific, validated protocols and expert EHS approval, due to the risk of generating more hazardous byproducts.
Disposal Workflow: A Step-by-Step Protocol
This protocol outlines the process from the moment waste is generated to its final removal from your laboratory.
Methodology Details
1. Immediate Handling and Segregation (At the Point of Generation)
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat when handling the waste.[5]
-
Waste Segregation: This is the most critical step for safety. This waste must be segregated into a dedicated container for solid organic hazardous waste .
2. Waste Containerization
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-on cap. The container must be clean, dry, and in good condition.[8][9]
-
Solid Waste: For pure, unused compound or contaminated solids (e.g., weigh paper, gloves, silica gel), place them directly into the designated solid waste container.[5]
-
Contaminated Sharps: Needles, razor blades, or other contaminated sharps must be placed in a designated, puncture-proof sharps container for chemical contamination.
-
Contaminated Glassware: Whenever possible, decontaminate glassware using a suitable organic solvent (e.g., acetone, ethanol). The first rinse is considered hazardous and must be collected as halogen-free organic solvent waste. Subsequent rinses may be managed as non-hazardous depending on institutional policy. Heavily contaminated or broken glassware that cannot be safely decontaminated should be disposed of as solid hazardous waste.
3. Labeling and Storage
-
Labeling: Immediately affix a hazardous waste tag or label to the container, as provided by your EHS department.[9]
-
List all contents clearly: "this compound". If it's a mixture, list all components and their approximate percentages.
-
Ensure the hazard boxes (e.g., Toxic) are checked.
-
-
Storage: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.[9] The SAA must be in a secondary containment bin to control any potential leaks.
4. Arranging for Professional Disposal
-
Contact EHS: Once the container is approaching full (never more than 90% capacity[10]) or you have completed the project, schedule a waste pickup with your institution's EHS office.
-
Professional Management: The EHS department will ensure the waste is collected by a licensed hazardous waste contractor, who will transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF) for final destruction, typically via high-temperature incineration.
Emergency Procedures: Spills and Exposures
In Case of a Spill:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate (if necessary): For a large spill, evacuate the area and contact EHS or the emergency response line.
-
Secure the Area: Prevent access to the spill area.
-
Don PPE: For small, manageable spills, don a minimum of two pairs of nitrile gloves, safety goggles, and a lab coat. A respirator may be necessary if dust is airborne.[5]
-
Cleanup: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[5] Carefully sweep the material into a designated hazardous waste container.[5]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
In Case of Exposure (First Aid):
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[2][5]
-
Skin Contact: Wash off immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[2][5]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][5]
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do not induce vomiting.[2][3]
By adhering to these scientifically-grounded procedures, you ensure the safe management of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. ossila.com [ossila.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 16954-74-8 | FD168900 [biosynth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. geo.utexas.edu [geo.utexas.edu]
- 9. nswai.org [nswai.org]
- 10. ethz.ch [ethz.ch]
Mastering the Safe Handling of 2-(Dicyanomethylene)indan-1,3-dione: A Guide for Laboratory Professionals
Researchers engaged in the dynamic fields of chemical synthesis and drug development frequently encounter novel compounds with significant potential. Among these is 2-(Dicyanomethylene)indan-1,3-dione, a compound whose unique electronic properties make it a person of interest in various applications. However, its handling demands a meticulous approach to safety. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is classified as a hazardous substance.[1][2] The primary risks associated with this compound are:
-
Acute Oral Toxicity: The substance is toxic if swallowed.[2][3][4] Ingestion can lead to serious health complications, and immediate medical attention is required.[2]
-
Skin Irritation: Direct contact with the skin will cause irritation.[2][4]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause respiratory irritation.[4]
-
Allergic Skin Reaction: Some data suggests it may cause an allergic skin reaction.[4]
Given these hazards, a comprehensive risk assessment is the first critical step. This involves evaluating the specific procedures to be undertaken, the quantities of the substance to be used, and the potential for exposure. All personnel must be trained on these risks before being authorized to handle the compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) inspected before use.[4] | To prevent skin contact and subsequent irritation or allergic reaction.[2][4] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.[1][5] | To protect against eye contact that can cause serious irritation.[2][4] |
| Skin and Body Protection | A laboratory coat or chemical-resistant apron.[6][7] | To protect the skin and personal clothing from contamination.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust formation is likely or if working in poorly ventilated areas.[1] | To prevent inhalation of dust particles that can cause respiratory irritation.[4][6] |
Donning and Doffing PPE: A Procedural Imperative
The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.
Caption: Correct sequence for donning and doffing Personal Protective Equipment.
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure during the handling of this compound.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[1][3] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.[9][10]
-
Containment: For procedures with a high potential for aerosol or dust generation, consider using a glove box or other containment solutions.
Procedural Steps for Handling
-
Preparation:
-
Designate a specific area for handling the compound.
-
Ensure all necessary PPE and spill cleanup materials are readily available.
-
Read the Safety Data Sheet (SDS) thoroughly before starting any new procedure.[7]
-
-
Handling:
-
Post-Handling:
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is essential.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don the appropriate PPE, including respiratory protection.
-
Contain & Clean:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid raising dust.
-
Do not add water to the spill area unless instructed by safety personnel.
-
-
Decontaminate: Clean the spill area with an appropriate decontaminating agent.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Caption: Step-by-step workflow for responding to a chemical spill.
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention.[1]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Immediately call a POISON CENTER or doctor/physician.[1][2]
Storage and Disposal Plan
Proper storage and waste management are critical components of the chemical safety lifecycle.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][8]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[2][8]
-
Ensure the storage area is clearly labeled with the appropriate hazard warnings.
Disposal
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Do not dispose of the material into the environment or down the drain.[1]
-
All waste must be managed in accordance with local, regional, and national hazardous waste regulations.[1] Contaminated PPE and cleaning materials should be disposed of as hazardous waste.
Conclusion
Working with this compound, like many potent compounds in research and development, requires a culture of safety built on a foundation of knowledge, preparation, and procedural discipline.[11] By internalizing the hazards, diligently using personal protective equipment, adhering to safe operational plans, and being prepared for emergencies, researchers can confidently and safely unlock the potential of this and other valuable chemical entities.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. sds.chemtel.net [sds.chemtel.net]
- 7. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 8. fishersci.com [fishersci.com]
- 9. usalab.com [usalab.com]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
